molecular formula C12H19Br2NO2 B1313292 Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate CAS No. 203664-61-3

Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Cat. No.: B1313292
CAS No.: 203664-61-3
M. Wt: 369.09 g/mol
InChI Key: MBNHUCDXSFFRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H19Br2NO2 and its molecular weight is 369.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Br2NO2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHUCDXSFFRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467087
Record name tert-Butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203664-61-3
Record name 1,1-Dimethylethyl 4-(2,2-dibromoethenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203664-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate from aldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate from Aldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key building block in medicinal chemistry and organic synthesis. The document details the Corey-Fuchs reaction, a reliable method for converting aldehydes to 1,1-dibromo-olefins. Authored for researchers and drug development professionals, this guide offers a blend of theoretical principles and practical, field-tested protocols. It emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of the Dibromovinyl Moiety

The 1,1-dibromovinyl group is a versatile functional group in organic synthesis, serving as a precursor to terminal alkynes, vinyl bromides, and other valuable structures through subsequent transformations. Its presence in the piperidine scaffold, a privileged structure in medicinal chemistry, makes this compound a highly sought-after intermediate for the synthesis of novel therapeutic agents.

This guide focuses on the synthesis of this compound from its corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, via the Corey-Fuchs reaction. This reaction provides a robust and high-yielding pathway to the desired product.

Synthetic Strategy: The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process for the conversion of an aldehyde to a 1,1-dibromo-olefin. The reaction involves the initial formation of a dibromomethylidenephosphorane from the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄), followed by the reaction of this phosphorane with the aldehyde to yield the desired product.

The key steps in the synthetic workflow are:

  • Reagent Preparation: Generation of the dibromomethylidenephosphorane in situ.

  • Wittig-like Reaction: Reaction of the phosphorane with the aldehyde.

  • Workup and Purification: Isolation and purification of the final product.

Corey_Fuchs_Workflow reagent_prep Reagent Preparation (PPh₃ + CBr₄) wittig_reaction Wittig-like Reaction with Aldehyde reagent_prep->wittig_reaction In situ generation workup Aqueous Workup wittig_reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Figure 1: General workflow for the Corey-Fuchs reaction.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for the synthesis of this compound.

Reagents and Materials
ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
tert-butyl 4-formylpiperidine-1-carboxylate213.29--Irritant
Carbon Tetrabromide (CBr₄)331.633.42189.7Toxic, Irritant, Environmental Hazard
Triphenylphosphine (PPh₃)262.291.1377Irritant, Environmental Hazard
Dichloromethane (DCM)84.931.3339.6Carcinogen, Irritant
Saturated Sodium Bicarbonate Solution----
Brine----
Anhydrous Magnesium Sulfate120.372.66--
Silica Gel (for column chromatography)---Irritant
Step-by-Step Procedure
  • Reaction Setup: To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq) portion-wise. Stir the resulting mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Mechanistic Insights

The Corey-Fuchs reaction proceeds through a well-established mechanism.

Corey_Fuchs_Mechanism cluster_1 Phosphorane Formation cluster_2 Wittig-like Reaction PPh3 PPh₃ PPh3_CBr4 Ph₃P⁺-CBr₃ Br⁻ PPh3->PPh3_CBr4 + CBr₄ CBr4 CBr₄ Ylide [Ph₃P=CBr₂] Betaine Betaine Intermediate Ylide->Betaine + R-CHO PPh3_CBr4->Ylide - CHBr₃ Aldehyde R-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Product R-CH=CBr₂ Oxaphosphetane->Product Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Figure 2: Simplified mechanism of the Corey-Fuchs reaction.

  • Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt, which then, upon deprotonation by another equivalent of triphenylphosphine, generates the dibromomethylidenephosphorane ylide.

  • Nucleophilic Attack: The ylide attacks the carbonyl carbon of the aldehyde to form a betaine intermediate.

  • Cyclization and Elimination: The betaine collapses to form a four-membered oxaphosphetane ring, which then undergoes cycloreversion to yield the desired 1,1-dibromo-olefin and triphenylphosphine oxide as a byproduct.

Troubleshooting and Optimization

Problem Possible Cause(s) Solution(s)
Low Yield Incomplete reaction; Decomposition of reagents or productEnsure anhydrous conditions; Use freshly distilled solvents; Monitor the reaction closely by TLC; Optimize reaction time and temperature.
Formation of Side Products Presence of moisture; Incorrect stoichiometryUse oven-dried glassware; Maintain an inert atmosphere; Carefully measure the reagents.
Difficult Purification Co-elution of triphenylphosphine oxideOptimize the solvent system for column chromatography; Consider alternative purification methods such as recrystallization or trituration.

Conclusion

The Corey-Fuchs reaction is a highly effective method for the synthesis of this compound from its corresponding aldehyde. This guide has provided a detailed protocol, mechanistic insights, and practical troubleshooting tips to aid researchers in successfully performing this transformation. The versatility of the dibromovinyl group makes the title compound a valuable intermediate for the synthesis of a wide range of biologically active molecules.

References

  • Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes and (Z)-olefins. Tetrahedron Letters, 13(36), 3769–3772. [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

The Corey-Fuchs Reaction in Modern Drug Discovery: A Technical Guide to the Synthesis of N-Boc-4-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Corey-Fuchs Reaction in Complex Molecule Synthesis

The Corey-Fuchs reaction, a classic name reaction in organic synthesis, provides a robust and reliable two-step method for the one-carbon homologation of aldehydes to terminal alkynes.[1] Since its development by E. J. Corey and Philip L. Fuchs, this transformation has become an indispensable tool in the synthetic chemist's arsenal, particularly in the construction of complex molecular architectures found in natural products and pharmaceutical agents.[2][3] The reaction's appeal lies in its operational simplicity, broad substrate scope, and the synthetic versatility of the resulting terminal alkyne moiety, which serves as a linchpin for a variety of subsequent transformations, including Sonogashira couplings, click chemistry, and various cycloaddition reactions.

This in-depth technical guide focuses on the application of the Corey-Fuchs reaction to a substrate of significant interest in medicinal chemistry: N-Boc-4-formylpiperidine. The resulting product, N-Boc-4-ethynylpiperidine, is a valuable building block in the synthesis of a diverse range of bioactive molecules, where the piperidine scaffold imparts favorable pharmacokinetic properties and the ethynyl group provides a handle for further molecular elaboration. This guide will provide a detailed mechanistic understanding, a comprehensive experimental protocol, and practical insights into the successful execution of this important transformation.

The Two-Act Play: Mechanistic Insights into the Corey-Fuchs Reaction

The Corey-Fuchs reaction proceeds in two distinct stages: the formation of a gem-dibromoalkene from the starting aldehyde, followed by the conversion of this intermediate to the terminal alkyne.

Act I: The Genesis of the Dibromoalkene Intermediate

The first step of the Corey-Fuchs reaction is analogous to the well-known Wittig reaction.[4] It involves the in situ generation of a phosphorus ylide, specifically dibromomethylenetriphenylphosphorane, from the reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[5] Two equivalents of triphenylphosphine are required; one acts as the ylide precursor, while the second serves as a bromine scavenger.[5] The ylide then reacts with the aldehyde, in this case, N-Boc-4-formylpiperidine, to furnish the corresponding 1,1-dibromo-2-(N-Boc-piperidin-4-yl)ethene.

Mechanism of Dibromoalkene Formation

G reagents 2 PPh₃ + CBr₄ ylide [Ph₃P=CBr₂] Ylide reagents->ylide Generation betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde N-Boc-4-formylpiperidine aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Cyclization product1 N-Boc-4-(2,2-dibromovinyl)piperidine oxaphosphetane->product1 Fragmentation byproduct1 Ph₃P=O oxaphosphetane->byproduct1

Caption: Formation of the gem-dibromoalkene via a Wittig-type mechanism.

Act II: The Fritsch-Buttenberg-Wiechell Rearrangement to the Terminal Alkyne

The second and final act of this synthetic drama involves the treatment of the isolated gem-dibromoalkene with a strong base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi), at low temperature.[2] This step proceeds via a fascinating and intricate mechanism known as the Fritsch-Buttenberg-Wiechell rearrangement.[4] The process is initiated by a lithium-halogen exchange, followed by α-elimination to generate a vinylidene carbene intermediate. A subsequent 1,2-hydride shift furnishes the lithium acetylide, which upon aqueous workup, affords the desired terminal alkyne, N-Boc-4-ethynylpiperidine.

Mechanism of Alkyne Formation

G dibromoalkene N-Boc-4-(2,2-dibromovinyl)piperidine vinyl_lithium Vinyl Lithium Intermediate dibromoalkene->vinyl_lithium Lithium-Halogen Exchange nBuLi1 1. n-BuLi nBuLi1->vinyl_lithium carbene Vinylidene Carbene vinyl_lithium->carbene α-Elimination acetylide Lithium Acetylide carbene->acetylide 1,2-Hydride Shift (Fritsch-Buttenberg-Wiechell Rearrangement) nBuLi2 2. n-BuLi product2 N-Boc-4-ethynylpiperidine acetylide->product2 Protonation workup Aqueous Workup (H₂O) workup->product2

Caption: Conversion of the dibromoalkene to the terminal alkyne.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed procedure for the synthesis of N-Boc-4-ethynylpiperidine from N-Boc-4-formylpiperidine. It is imperative that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of moisture-sensitive reagents.

Part 1: Synthesis of tert-Butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate
  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add triphenylphosphine (4.0 eq.). Dissolve the triphenylphosphine in anhydrous dichloromethane (DCM).

  • Ylide Formation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add carbon tetrabromide (2.0 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. The solution will typically turn from colorless to a yellow-orange slurry. Stir the mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Prepare a solution of N-Boc-4-formylpiperidine (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. To the resulting residue, add hexanes to precipitate the triphenylphosphine oxide byproduct.[6] Filter the mixture through a pad of silica gel, eluting with additional hexanes.[6] Concentrate the filtrate to yield the crude dibromoalkene. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of tert-Butyl 4-ethynylpiperidine-1-carboxylate
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the purified this compound (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (2.1 eq., typically a 1.6 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. The solution may change color.

  • Rearrangement: Stir the reaction mixture at -78 °C for 1 hour. After this time, remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional hour.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-Boc-4-ethynylpiperidine.

Experimental Workflow Overview

G start N-Boc-4-formylpiperidine step1 Step 1: Dibromo-olefination (PPh₃, CBr₄, DCM, 0°C to rt) start->step1 intermediate N-Boc-4-(2,2-dibromovinyl)piperidine step1->intermediate purification1 Purification (Silica Gel Chromatography) intermediate->purification1 step2 Step 2: Alkyne Formation (n-BuLi, THF, -78°C to rt) final_product N-Boc-4-ethynylpiperidine step2->final_product purification2 Purification (Silica Gel Chromatography) final_product->purification2 purification1->step2

Caption: A streamlined workflow for the two-step synthesis.

Data Presentation: Reaction Parameters and Expected Outcomes

The Corey-Fuchs reaction is generally high-yielding for a variety of aliphatic aldehydes. The following table summarizes typical reaction conditions and expected yields for the transformation of N-Boc-4-formylpiperidine and related substrates.

Aldehyde SubstrateStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Key Conditions
N-Boc-4-formylpiperidine85-9580-9068-85Step 1: PPh₃ (4 eq.), CBr₄ (2 eq.), DCM, 0°C to rt; Step 2: n-BuLi (2.1 eq.), THF, -78°C to rt
Cyclohexanecarboxaldehyde90-9885-9576-93Similar to above
Pivalaldehyde75-8570-8052-68Longer reaction times may be required for sterically hindered aldehydes

Troubleshooting and Field-Proven Insights

While the Corey-Fuchs reaction is generally reliable, certain challenges can arise. Below are some common issues and their potential solutions:

  • Low Yield in Step 1:

    • Cause: Moisture in the reaction.

    • Solution: Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under a positive pressure of an inert gas.

    • Cause: Impure aldehyde.

    • Solution: Purify the starting aldehyde by distillation or chromatography if necessary.

  • Incomplete Reaction in Step 1:

    • Cause: Insufficient equivalents of reagents or deactivation of the ylide.

    • Solution: Use a slight excess of triphenylphosphine and carbon tetrabromide. Ensure the reaction is maintained under an inert atmosphere.

  • Low Yield in Step 2:

    • Cause: Inaccurate titration of n-butyllithium.

    • Solution: Titrate the n-butyllithium solution prior to use to determine its exact molarity.

    • Cause: Quenching of the organolithium species.

    • Solution: Maintain a scrupulously dry and inert reaction environment. Add the n-BuLi slowly at a low temperature.

  • Formation of Side Products:

    • Cause: In the second step, if the temperature is not carefully controlled, side reactions can occur.

    • Solution: Maintain the temperature at -78 °C during the addition of n-BuLi and for the initial reaction period.

Conclusion: A Versatile Tool for Modern Synthesis

The Corey-Fuchs reaction remains a cornerstone of modern organic synthesis, providing a predictable and efficient pathway for the conversion of aldehydes to terminal alkynes. Its application to the synthesis of N-Boc-4-ethynylpiperidine highlights its utility in the preparation of valuable building blocks for drug discovery and development. By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can confidently employ this powerful transformation to advance their synthetic endeavors.

References

  • Corey, E. J.; Fuchs, P. L. A synthetic method for formyl→ethynyl conversion (RCHO → RC≡CH or RC≡CR′). Tetrahedron Lett.1972 , 13 (36), 3769–3772. [Link]

  • Organic Syntheses Procedure. [Link]

  • Corey-Fuchs Reaction - Organic Chemistry Portal. [Link]

  • Heravi, M. M.; Asadi, S.; Nazari, N.; Lashkariani, B. M. Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. Curr. Org. Chem.2015 , 19 (8), 703-741. [Link]

  • Corey–Fuchs reaction - Wikipedia. [Link]

  • Corey-Fuchs Homologation | NROChemistry. [Link]

Sources

An In-depth Technical Guide to the NMR Characterization of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic characterization of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this compound through the lens of ¹H and ¹³C NMR spectroscopy. Beyond a mere presentation of data, this guide delves into the rationale behind the experimental design and the interpretation of the spectral data, reflecting a field-proven approach to molecular characterization.

Introduction: The Significance of this compound

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The introduction of a 2,2-dibromovinyl substituent at the 4-position of the piperidine ring offers a versatile chemical handle for further synthetic transformations, such as cross-coupling reactions, making this molecule a valuable intermediate in the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard feature in modern organic synthesis, ensuring stability and control over reactivity during synthetic sequences.

Accurate structural elucidation is paramount in the development of novel chemical entities. NMR spectroscopy stands as the most powerful and comprehensive technique for determining the structure of organic molecules in solution.[1][2] This guide will provide a thorough analysis of the ¹H and ¹³C NMR spectra of this compound, offering a blueprint for the characterization of this and structurally related molecules.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon based on the interaction of atomic nuclei with an external magnetic field.[3] The nuclei of many atoms, including ¹H and ¹³C, possess a quantum mechanical property called spin, which causes them to behave like tiny magnets. When placed in a strong external magnetic field, these nuclear spins can align with or against the field, resulting in different energy states. The energy required to induce a transition between these states corresponds to radiofrequency radiation.[2]

The precise energy required for this transition is highly sensitive to the local electronic environment of the nucleus. This sensitivity gives rise to the chemical shift (δ) , a fundamental parameter in NMR that provides information about the functional group and electronic environment of a given nucleus.[1][4] Furthermore, the magnetic fields of neighboring nuclei can influence each other through a process called spin-spin coupling , which leads to the splitting of NMR signals into multiplets. This coupling provides valuable information about the connectivity of atoms within a molecule.[1][5] The integration of the signal in ¹H NMR is proportional to the number of protons giving rise to that signal.[4]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-quality NMR data is crucial for unambiguous structural assignment. The following protocol outlines the key steps for the characterization of this compound.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity, as impurities will complicate the spectra. The synthesis of the title compound can be envisioned through a Corey-Fuchs reaction on the corresponding aldehyde precursor, tert-butyl 4-formylpiperidine-1-carboxylate.[6][7] Purification is typically achieved by column chromatography.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules due to its excellent solubilizing properties and the presence of a single, well-defined residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm.[2][3] A small amount of TMS is typically added to the solvent by the manufacturer.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Structural Analysis and Spectral Interpretation

The structure of this compound with the proposed atom numbering for NMR assignment is depicted below.

Caption: Molecular structure of the target compound.

¹H NMR Spectrum Analysis

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the Boc group, the piperidine ring, and the vinyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.35d1HH-7The vinyl proton is deshielded by the electronegative bromine atoms and appears in the typical alkene region.[8][9] It is expected to be a doublet due to coupling with the methine proton (H-4).
~4.10br m2HH-2ax, H-6axThe axial protons on the carbons adjacent to the nitrogen are deshielded by the electron-withdrawing carbamate group. Their broadness is due to the conformational dynamics of the piperidine ring.
~2.75br t2HH-2eq, H-6eqThe equatorial protons adjacent to the nitrogen are also deshielded but typically appear upfield from their axial counterparts.
~2.20m1HH-4This methine proton is coupled to the adjacent methylene protons and the vinyl proton, resulting in a complex multiplet.
~1.80br d2HH-3ax, H-5axThe axial protons at C-3 and C-5 are expected to be downfield compared to their equatorial counterparts.
~1.45s9HH-15, H-16, H-17The nine equivalent protons of the tert-butyl group give rise to a sharp singlet.
~1.25m2HH-3eq, H-5eqThe equatorial protons at C-3 and C-5 are in a more shielded environment.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon atom.

Chemical Shift (δ, ppm)AssignmentRationale
~154.8C-11The carbonyl carbon of the Boc group is highly deshielded and appears in the characteristic range for carbamates.
~137.5C-7The vinyl carbon attached to the proton is deshielded by the bromine atoms.
~89.0C-8The carbon atom bearing the two bromine atoms is significantly deshielded due to the strong electron-withdrawing effect of the halogens.
~79.5C-14The quaternary carbon of the tert-butyl group.
~44.0C-2, C-6The carbons adjacent to the nitrogen are deshielded by the carbamate group.
~40.5C-4The methine carbon of the piperidine ring.
~29.5C-3, C-5The methylene carbons of the piperidine ring.
~28.4C-15, C-16, C-17The three equivalent methyl carbons of the tert-butyl group.

Advanced NMR Techniques for Complete Structural Confirmation

For a more rigorous and unambiguous assignment of the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For instance, a cross-peak between the signals at ~6.35 ppm (H-7) and ~2.20 ppm (H-4) would confirm their coupling.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is instrumental in assigning the carbons of the piperidine ring by correlating their signals with the already assigned proton signals.

The workflow for a comprehensive NMR analysis is illustrated below.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition (Optional) cluster_3 Data Analysis & Interpretation Purity High Purity Sample Solvent CDCl3 with TMS Purity->Solvent Concentration 5-10 mg in 0.6 mL Solvent->Concentration H1_NMR 1H NMR Concentration->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR COSY 1H-1H COSY C13_NMR->COSY Integration Integration C13_NMR->Integration HSQC 1H-13C HSQC COSY->HSQC HSQC->Integration Chemical_Shift Chemical Shift Analysis Integration->Chemical_Shift Coupling Coupling Constant Analysis Chemical_Shift->Coupling Assignment Final Structure Assignment Coupling->Assignment

Caption: Workflow for NMR characterization.

Conclusion

The comprehensive NMR characterization of this compound provides a clear and detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra, based on established principles and data from analogous structures, offer a reliable reference for researchers working with this compound. The chemical shifts and coupling patterns are consistent with the presence of the Boc-protected piperidine ring and the 2,2-dibromovinyl substituent. For unequivocal assignment, particularly of the diastereotopic protons and carbons in the piperidine ring, advanced 2D NMR techniques such as COSY and HSQC are highly recommended. This guide serves as a practical resource for the structural elucidation of this and related heterocyclic compounds, underscoring the indispensable role of NMR spectroscopy in modern chemical research and drug development.

References

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy – An Easy Introduction. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Wu, J., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Soochow University. Retrieved from [Link]

  • Whipple, E. B., et al. (1961). NMR Spectra of Vinyl Chloride and the Chloroethylenes. The Journal of Chemical Physics. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • How to Interpret 1H NMR Spectra: Part 5 - Chemical Shift. (2023, January 12). YouTube. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Retrieved from [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). Tert-butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate - Optional[13C NMR]. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the mass spectrometry data for tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quality control of complex organic molecules. The principles and methodologies discussed herein are grounded in established mass spectrometry fragmentation patterns and are supplemented with practical insights for experimental design and data interpretation.

Introduction: The Significance of Structural Verification

This compound is a functionalized piperidine derivative. The piperidine ring is a common scaffold in many approved drugs, and the dibromovinyl group serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. Accurate characterization of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredient. Mass spectrometry is an indispensable tool for confirming the molecular weight and deducing the structure of such compounds. This guide will explore the expected mass spectral behavior of this molecule, focusing on the fragmentation pathways under common ionization techniques like Electrospray Ionization (ESI).

Predicted Mass and Isotopic Pattern

The chemical formula for this compound is C₁₂H₁₉Br₂NO₂. The presence of two bromine atoms is a defining feature that will be readily apparent in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in an approximate 1:1 ratio.[1][2] Consequently, any molecular ion or fragment containing both bromine atoms will exhibit a characteristic triplet isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1.[3]

The calculated monoisotopic mass of the molecular ion [M]⁺ is 368.9837 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ is often observed.

Elucidation of Fragmentation Pathways

The fragmentation of this compound is predicted to be dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the carbon-bromine bonds. The following sections detail the most probable fragmentation cascades.

Fragmentation of the Boc-Protected Piperidine Core

The Boc group is notoriously labile in the gas phase and serves as a predictable starting point for fragmentation.[4][5] Several characteristic neutral losses are anticipated:

  • Loss of isobutylene (C₄H₈): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a carbamic acid intermediate which can then lose CO₂.[4]

  • Loss of a tert-butyl radical (•C₄H₉): Cleavage of the bond between the oxygen and the tert-butyl group results in the loss of a tert-butyl radical (57 Da).

  • Loss of the entire Boc group (C₅H₉O₂): The complete loss of the Boc group (101 Da), or more commonly, the neutral loss of CO₂ and isobutylene (100 Da), will also be a prominent fragmentation.

Fragmentation of the 2,2-Dibromovinyl Moiety

The dibromovinyl group is expected to fragment through the sequential loss of bromine radicals (•Br). The C-Br bond is weaker than C-C or C-H bonds and is a likely site for cleavage.[6] The loss of a single bromine atom will result in a fragment with a characteristic doublet isotopic pattern (due to the remaining bromine atom), while the loss of both bromine atoms will yield a fragment with no bromine-related isotopic signature.

A Proposed Fragmentation Cascade

The following diagram illustrates the predicted fragmentation pathway for the protonated molecule, [M+H]⁺.

G mol [M+H]⁺ m/z 370.0/372.0/374.0 frag1 [M+H - C₄H₈]⁺ m/z 314.0/316.0/318.0 mol->frag1 - 56 Da (Isobutylene) frag2 [M+H - C₅H₉O₂]⁺ m/z 270.0/272.0/274.0 mol->frag2 - 100 Da (Boc group) frag3 [M+H - Br]⁺ m/z 291.1/293.1 mol->frag3 - 79/81 Da (•Br) frag4 [M+H - C₄H₈ - Br]⁺ m/z 235.1/237.1 frag1->frag4 - 79/81 Da (•Br) frag5 [M+H - 2Br]⁺ m/z 212.1 frag3->frag5 - 79/81 Da (•Br)

Caption: Predicted ESI-MS/MS fragmentation pathway.

Hypothetical Mass Spectrometry Data

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (Monoisotopic) Isotopic Pattern Proposed Fragment Description
370.0M, M+2, M+4 (1:2:1)[C₁₂H₂₀Br₂NO₂]⁺Protonated Molecular Ion
314.0M, M+2, M+4 (1:2:1)[C₈H₁₂Br₂NO₂]⁺Loss of isobutylene from [M+H]⁺
291.1M, M+2 (1:1)[C₁₂H₂₀BrNO₂]⁺Loss of a bromine radical from [M+H]⁺
270.0M, M+2, M+4 (1:2:1)[C₇H₁₁Br₂N]⁺Loss of the Boc group from [M+H]⁺
235.1M, M+2 (1:1)[C₈H₁₂BrNO₂]⁺Loss of isobutylene and a bromine radical from [M+H]⁺
212.1M[C₁₂H₂₀NO₂]⁺Loss of both bromine radicals from [M+H]⁺
57.0M[C₄H₉]⁺tert-butyl cation

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable mass spectrometry data for this compound, the following experimental setup is recommended.

Objective: To confirm the molecular weight and obtain structural information through fragmentation analysis.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Flow Rate: 200-400 µL/min (for LC-MS) or 5-10 µL/min (for direct infusion).

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Desolvation Temperature: 350-450 °C

  • MS Scan Range: m/z 50-500

  • MS/MS Analysis: For fragmentation studies, select the isotopic cluster of the protonated molecular ion (m/z 370.0, 372.0, 374.0) as the precursor ion and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

Data Analysis:

  • Examine the full MS scan for the characteristic triplet isotopic pattern of the [M+H]⁺ ion.

  • Analyze the MS/MS spectrum to identify the key fragment ions as detailed in the hypothetical data table.

  • Utilize the known fragmentation behavior of Boc-protected amines and halogenated compounds to interpret the observed fragmentation pattern.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a wealth of structural information. The characteristic isotopic pattern of the dibromo moiety provides a clear signature for the presence of this functional group. Furthermore, the predictable fragmentation of the Boc protecting group offers a reliable starting point for spectral interpretation. By employing high-resolution mass spectrometry and tandem MS techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the quality and reliability of subsequent research and development efforts.

References

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. [Link]

  • Mettu, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1147-58. [Link]

  • PubChem. tert-Butyl 4-(propylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • LibreTexts. 5.2 Mass Spectrometry. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

  • Cheng, C., et al. (2014). Ionization and dissociation dynamics of vinyl bromide probed by femtosecond extreme ultraviolet transient absorption spectroscopy. The Journal of Chemical Physics, 140(6), 064309. [Link]

  • Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

  • PubChem. tert-Butyl 4-iodopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • PubChem. tert-Butyl piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-(2-((methanesulfonyl)oxy)ethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

Sources

An In-depth Technical Guide to tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of modern pharmaceutical research, the piperidine scaffold stands as a cornerstone of molecular design, featured in a multitude of approved therapeutic agents.[1] Its favorable physicochemical properties and metabolic stability make it a privileged structure in the development of novel drug candidates. Within this important class of compounds, tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate emerges as a particularly intriguing building block. The presence of a geminal dibromovinyl group attached to the 4-position of the piperidine ring, combined with the readily cleavable tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, offers a unique combination of reactive handles for complex molecular architecture construction.

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential applications of this compound for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C₁₂H₁₉Br₂NO₂Calculated from structure
Molecular Weight 369.09 g/mol Calculated from structure
Appearance Likely a white to off-white solidBased on related piperidine derivatives[2][3]
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Limited solubility in water.General solubility of Boc-protected amines and organobromides
CAS Number 203664-61-3[4]

Synthesis and Mechanism

The most logical and established synthetic route to this compound is through the Corey-Fuchs reaction .[3][5][6] This powerful olefination protocol allows for the conversion of an aldehyde into a 1,1-dibromoalkene.

The starting material for this synthesis is the commercially available tert-butyl 4-formylpiperidine-1-carboxylate .[7][8]

Synthetic Workflow

Synthesis_Workflow Start tert-butyl 4-formylpiperidine-1-carboxylate Reaction Corey-Fuchs Reaction Start->Reaction Aldehyde Substrate Reagents Carbon Tetrabromide (CBr4) Triphenylphosphine (PPh3) Reagents->Reaction Reagents Product This compound Reaction->Product Forms Dibromoalkene

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol (Predicted)

Step 1: Generation of the Phosphonium Ylide

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), triphenylphosphine (2.0 equivalents) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. Carbon tetrabromide (1.0 equivalent) is then added portion-wise, maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours, during which the dibromomethylenetriphenylphosphorane ylide is formed.[9]

Causality behind Experimental Choices: The reaction is performed under anhydrous and inert conditions to prevent quenching of the reactive ylide by water or oxygen. Cooling to 0 °C helps to control the exothermic reaction and prevent side reactions.

Step 2: Reaction with the Aldehyde

A solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is added dropwise to the pre-formed ylide solution at 0 °C.[8] The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aldehyde.

Self-Validating System: The progress of the reaction can be reliably monitored by TLC, comparing the reaction mixture to the starting aldehyde. The appearance of a new, less polar spot corresponding to the product and the disappearance of the aldehyde spot signify the reaction's progression.

Step 3: Work-up and Purification

Upon completion, the reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the geminal dibromovinyl moiety and the Boc-protected amine.

Reactivity of the Dibromovinyl Group

The dibromovinyl group is a versatile functional handle for a variety of organic transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.[10] This opens up numerous avenues for molecular diversification.

  • Suzuki-Miyaura Coupling: The vinyl bromides can participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds, leading to substituted vinyl piperidines.

  • Sonogashira Coupling: Palladium- and copper-catalyzed Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl substituents.

  • Heck Reaction: While vinyl halides are typically the electrophilic partner in Heck reactions, their use as the olefin component is also possible under specific conditions.[11]

  • Stille Coupling: Palladium-catalyzed coupling with organostannanes (Stille coupling) provides another route to C-C bond formation.

  • Buchwald-Hartwig Amination: The vinyl bromides can undergo palladium-catalyzed amination reactions to form enamines.

  • Formation of Alkynes: Treatment with a strong base, such as n-butyllithium, can induce elimination of HBr to form a bromoalkyne, which can be further functionalized or converted to a terminal alkyne.[5][6]

Reactivity_Diagram Start This compound Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Start->Sonogashira Heck Heck Reaction (Alkene, Pd catalyst) Start->Heck Alkyne Alkyne Formation (Strong Base, e.g., n-BuLi) Start->Alkyne

Caption: Key reactions of the dibromovinyl group.

Reactivity of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines in organic synthesis. Its key feature is its stability to a wide range of reaction conditions, yet it can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in an organic solvent) to reveal the free secondary amine of the piperidine ring. This allows for subsequent functionalization at the nitrogen atom.

Applications in Drug Discovery

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The piperidine core is a common feature in drugs targeting the central nervous system (CNS), and the ability to introduce diverse substituents via the dibromovinyl group allows for the exploration of a vast chemical space.

While specific applications of this particular compound are not yet widely documented, its potential as a key intermediate is clear. For instance, the synthesis of complex piperidine-based compounds as kinase inhibitors, receptor antagonists, or enzyme inhibitors could be envisaged. The vinyl halide functionality allows for the introduction of aromatic and heteroaromatic systems, which are crucial for modulating biological activity and pharmacokinetic properties.[12]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the safety information for related piperidine derivatives and organobromine compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][13][14]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11][13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.[13]

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the reliable Corey-Fuchs reaction from a readily available starting material makes it an accessible intermediate. The dual reactivity of the dibromovinyl group and the Boc-protected amine provides a powerful platform for the generation of diverse and complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Versatility of Dibromo Compounds. [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • PubChem. tert-Butyl 4-bromopiperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. [Link]

  • Google Patents.
  • PubChem. tert-Butyl 4,4-dibromopiperidine-1-carboxylate. [Link]

  • Google Patents.
  • Wikipedia. Corey–Fuchs reaction. [Link]

  • Wang, M., et al. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

  • PubChem. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. [Link]

  • SynArchive. Corey-Fuchs Reaction. [Link]

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • PMC - NIH. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

In the realm of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely academic; it is a critical determinant of a compound's journey from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a cornerstone, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This guide provides an in-depth technical exploration of the solubility characteristics of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate , a compound of interest for medicinal chemists and drug development professionals.

While specific, publicly available experimental solubility data for this exact molecule is limited, this guide will synthesize foundational principles of medicinal chemistry, draw inferences from structurally related compounds, and provide robust, field-proven experimental protocols to empower researchers to accurately determine its solubility profile. Our focus will be on the "why" behind the "how," ensuring a deep, causal understanding of the experimental choices.

Molecular Architecture and its Implications for Solubility: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. Let us dissect the key functional moieties of this compound to anticipate its behavior in various solvent systems.

  • The Piperidine Scaffold: The core piperidine ring, a common motif in pharmaceuticals, offers a degree of polarity and the potential for hydrogen bonding, particularly if the nitrogen were a secondary amine.[1][2] However, in this case, the nitrogen is part of a carbamate.

  • The Tert-Butoxycarbonyl (Boc) Protecting Group: The bulky, lipophilic tert-butyl group of the Boc moiety significantly increases the non-polar character of the molecule.[3][4] This group is known to decrease aqueous solubility while enhancing solubility in non-polar organic solvents. The carbamate linkage itself is relatively polar.

  • The 2,2-Dibromovinyl Group: The presence of two bromine atoms on the vinyl group substantially increases the molecular weight and polarizability of this substituent. Halogenation can have varied effects on solubility.[5] While it increases lipophilicity, the polarizable nature of the C-Br bonds can lead to favorable dipole-dipole interactions with polar organic solvents.

Overall Predictive Assessment: Based on this structural analysis, this compound is predicted to be a lipophilic molecule with poor aqueous solubility. Its solubility is expected to be significantly higher in a range of common organic solvents, particularly those that are non-polar or moderately polar and aprotic.

Qualitative and Predicted Quantitative Solubility Profile

The following table summarizes the predicted solubility of this compound in a variety of common laboratory solvents. It is imperative to understand that these are predictive values based on the analysis of similar structures and should be confirmed by experimental determination.[6]

Solvent ClassSolventPredicted Qualitative SolubilityPredicted Quantitative Solubility Range (mg/mL) at 25°CRationale for Solvent Selection
Chlorinated Dichloromethane (DCM), ChloroformHigh> 100Excellent solvents for a wide range of organic compounds, capable of solvating both polar and non-polar moieties.
Ethers Tetrahydrofuran (THF), Diethyl etherHigh to Moderate50 - 100Good general-purpose solvents for moderately polar compounds.
Esters Ethyl acetateHigh to Moderate50 - 100A moderately polar solvent that is a good choice for many organic molecules.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High> 100Highly polar solvents capable of dissolving a wide array of compounds, often used for poorly soluble substances.
Alcohols Methanol, Ethanol, IsopropanolModerate to Low10 - 50The polar, protic nature of alcohols may have reduced solvating power for this lipophilic molecule compared to aprotic solvents.
Hydrocarbons Hexanes, TolueneModerate to Low1 - 20Suitable for non-polar compounds; solubility will depend on the overall lipophilicity of the molecule.
Aqueous Water, Buffered Solutions (pH 7.4)Very Low/Insoluble< 0.1The high lipophilicity conferred by the Boc group and the dibromovinyl moiety predicts poor aqueous solubility.[7]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move beyond prediction and obtain accurate, reliable solubility data, a well-designed experimental protocol is essential. The "shake-flask" method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for even sparingly soluble compounds.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Add excess solid compound to a vial B 2. Add a precise volume of the chosen solvent A->B Creates suspension C 3. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C Initiates dissolution D 4. Allow suspension to settle C->D Reaches equilibrium E 5. Centrifuge to pellet undissolved solid D->E Phase separation F 6. Withdraw a known volume of the supernatant E->F Isolates saturated solution G 7. Dilute the aliquot with a suitable mobile phase F->G Prepares for analysis H 8. Quantify concentration using a validated HPLC method G->H Determines solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

1. Materials and Equipment:

  • This compound (solid)
  • Selected solvents (HPLC grade)
  • Calibrated analytical balance
  • Glass vials with screw caps
  • Orbital shaker with temperature control
  • Calibrated positive displacement pipettes
  • Centrifuge
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
  • Validated analytical column (e.g., C18)
  • Volumetric flasks and appropriate glassware

2. Protocol:

3. Self-Validating System and Trustworthiness:

Conclusion: From Data to Decision-Making

A thorough understanding of the solubility of this compound is fundamental for its effective utilization in synthetic chemistry and drug development. While predictive models provide a valuable starting point, rigorous experimental determination is non-negotiable for accurate physicochemical characterization. The protocols and insights provided in this guide are designed to equip researchers with the necessary tools to generate high-quality, reliable solubility data. This data, in turn, will inform critical decisions in process development, formulation, and the overall advancement of therapeutic programs.

References

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. Development and optimization of halogenated vinyl sulfones as Nrf2 activators for the treatment of Parkinson's disease. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 4-(propylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. N-Boc-4-(2-azidoethyl)piperidine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubMed Central. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • ResearchGate. Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • Rowan Scientific. The Evolution of Solubility Prediction Methods. [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • ACS Publications. Environmental Science & Technology Journal. [Link]

  • PubMed Central. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

The Alchemist's Compendium: A Guide to the Strategic Selection of Starting Materials for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Flask – A Strategic Approach to Heterocyclic Design

In the intricate tapestry of medicinal chemistry and drug development, heterocyclic scaffolds are the vibrant threads from which countless therapeutic agents are woven. Their prevalence in nature's pharmacy and FDA-approved drugs underscores their unparalleled significance. This guide is not a mere collection of reactions; it is an exposition on the strategic foresight required to embark on the synthesis of novel heterocycles. As seasoned researchers and drug development professionals, we understand that the success of a synthetic campaign is often determined before the first reagent is weighed. The judicious selection of starting materials, guided by a deep understanding of reaction mechanisms and retrosynthetic logic, is the cornerstone of efficient and innovative heterocyclic chemistry.

This compendium is structured to mirror the thought process of an experienced synthetic chemist. We will eschew a rigid, templated approach and instead delve into the core strategies that have proven most fruitful in the contemporary synthesis of novel heterocycles. Our journey will be guided by three pillars of scientific integrity: Expertise & Experience , where we illuminate the causal relationships behind experimental choices; Trustworthiness , ensuring that each described protocol is a self-validating system; and Authoritative Grounding , with every key claim substantiated by comprehensive references to the primary literature.

We will explore the realms of multicomponent reactions, where molecular complexity is elegantly assembled from simple building blocks. We will then venture into the frontier of C-H activation, a paradigm shift in synthetic efficiency that allows for the direct functionalization of otherwise inert bonds. Finally, we will revisit the timeless power of cycloaddition reactions, a robust and versatile tool for the construction of a wide array of heterocyclic rings.

Through detailed protocols, mechanistic diagrams, and comparative data, this guide aims to equip you not just with the "how," but with the "why," empowering you to design and execute the synthesis of the next generation of novel heterocyclic compounds.

I. The Art of Convergence: Multicomponent Reactions (MCRs) for Rapid Scaffolding

Multicomponent reactions are the epitome of synthetic elegance and efficiency, allowing for the construction of complex molecular architectures in a single, atom-economical step. The strategic selection of simple, readily available starting materials is paramount to the success of any MCR-based synthetic route.

A. The Biginelli Reaction: Building Dihydropyrimidinones

First reported by Pietro Biginelli in 1891, this acid-catalyzed three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides access to 3,4-dihydropyrimidin-2(1H)-ones, a privileged scaffold in medicinal chemistry, notably as calcium channel blockers.[1][2]

Core Starting Materials:

  • Aldehyde: Typically aromatic aldehydes are used, but aliphatic aldehydes can also be employed. The nature of the substituent on the aromatic ring can influence the reaction rate and yield.

  • β-Ketoester: Ethyl acetoacetate is the classic choice, but a wide variety of β-dicarbonyl compounds can be used to introduce diversity at the C5 and C6 positions of the resulting heterocycle.

  • Urea/Thiourea: Urea provides the N1-C2-N3 backbone of the heterocycle. Thiourea can be used to generate the corresponding thio-analogs.

Mechanistic Rationale for Starting Material Selection:

The reaction proceeds through the initial formation of an N-acyliminium ion from the aldehyde and urea. This electrophilic intermediate is then intercepted by the enol of the β-ketoester. The choice of a β-ketoester is critical as it provides both the nucleophilic enol for the initial C-C bond formation and the ester functionality for the subsequent cyclization and dehydration steps.

Biginelli_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Aldehyde Ar-CHO Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea H2N(C=O)NH2 Urea->Iminium Ketoester EtO2CCH2(C=O)CH3 Adduct Open-Chain Ureide Ketoester->Adduct + Iminium Iminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization, -H2O

Figure 1: Simplified workflow of the Biginelli reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

  • Reaction Setup: In a round-bottom flask, combine the aryl aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., Yb(OTf)3).[3]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The crude product can be further purified by recrystallization from ethanol.

B. The Ugi and Passerini Reactions: The Power of Isocyanides

Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (Passerini-3CR), are exceptionally powerful for the rapid generation of peptide-like scaffolds and other complex acyclic and heterocyclic structures.

Core Starting Materials:

ReactionAldehyde/KetoneAmineCarboxylic AcidIsocyanide
Ugi-4CR
Passerini-3CR

Table 1: Comparison of starting materials for the Ugi and Passerini reactions.

Mechanistic Insights and Starting Material Selection:

The isocyanide is the linchpin of these reactions, acting as a potent nucleophile that ultimately becomes incorporated into the product backbone. The Ugi reaction commences with the formation of an imine from the aldehyde/ketone and the amine, which is then protonated by the carboxylic acid.[4] The isocyanide adds to the resulting iminium ion, followed by intramolecular acyl transfer to yield the final α-acylamino amide product. The Passerini reaction, on the other hand, is believed to proceed through a concerted mechanism in aprotic solvents, where the isocyanide, aldehyde, and carboxylic acid come together in a cyclic transition state.[5]

Ugi_Passerini_Workflow cluster_Ugi Ugi 4-Component Reaction cluster_Passerini Passerini 3-Component Reaction U_Start Aldehyde/Ketone + Amine + Carboxylic Acid + Isocyanide U_Product α-Acylamino Amide U_Start->U_Product One-pot condensation P_Start Aldehyde/Ketone + Carboxylic Acid + Isocyanide P_Product α-Acyloxy Carboxamide P_Start->P_Product One-pot condensation

Figure 2: Conceptual overview of Ugi and Passerini reactions.

Experimental Protocol: A Representative Ugi Reaction

  • Reaction Setup: To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., methanol), add the carboxylic acid (1.0 eq).

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic and proceeds rapidly.

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

II. The Direct Approach: C-H Activation for Heterocycle Synthesis

Transition metal-catalyzed C-H activation has revolutionized synthetic chemistry by providing a direct and atom-economical means to functionalize otherwise unreactive C-H bonds. This strategy is particularly powerful for the synthesis and late-stage functionalization of heterocycles.

A. Palladium-Catalyzed C-H Activation/Annulation

Palladium catalysis is a workhorse in C-H activation chemistry. By employing a directing group, typically a nitrogen- or oxygen-containing functionality, site-selective C-H activation can be achieved, followed by coupling with a variety of partners to construct heterocyclic rings.

Key Starting Material Features:

  • Substrate with a Directing Group: The substrate must possess a functional group that can coordinate to the palladium catalyst and direct the C-H activation to a specific position (e.g., an ortho-C-H bond of an aromatic ring). Common directing groups include pyridines, amides, and carboxylic acids.

  • Coupling Partner: Alkenes, alkynes, and carbon monoxide are common coupling partners that are incorporated into the newly formed heterocyclic ring.

Mechanistic Rationale:

The catalytic cycle typically involves coordination of the directing group to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle. This intermediate then undergoes migratory insertion with the coupling partner, followed by reductive elimination to furnish the heterocyclic product and regenerate the active palladium catalyst.

Pd_CH_Activation Start Substrate with Directing Group Palladacycle Palladacycle Intermediate Start->Palladacycle + Pd(II) Pd_cat Pd(II) Catalyst Pd_cat->Palladacycle Insertion_Product Migratory Insertion Product Palladacycle->Insertion_Product + Coupling Partner Coupling_Partner Alkene/Alkyne Coupling_Partner->Insertion_Product Product Heterocyclic Product Insertion_Product->Product Reductive Elimination Product->Pd_cat Regenerates Catalyst

Figure 3: Generalized catalytic cycle for palladium-catalyzed C-H activation/annulation.

Experimental Protocol: Synthesis of an Isoquinolone via Rh(III)-Catalyzed C-H Activation

While palladium is widely used, rhodium catalysts also exhibit excellent reactivity. The following is a representative protocol for the synthesis of an isoquinolone.

  • Reaction Setup: In a sealed tube, combine the benzamide substrate (1.0 eq), the alkyne (1.5 eq), a rhodium catalyst such as [Cp*RhCl2]2 (2.5 mol%), and a silver salt oxidant (e.g., AgSbF6, 20 mol%) in a suitable solvent (e.g., dichloroethane).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate. The crude product is then purified by column chromatography.

B. Iridium-Catalyzed C-H Borylation for Heterocycle Functionalization

Iridium-catalyzed C-H borylation is a powerful tool for the late-stage functionalization of heterocycles. This reaction introduces a boronic ester group onto the heterocyclic core, which can then be further elaborated through a variety of cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Starting Materials:

  • Heterocyclic Substrate: A wide range of heterocycles can be used, including those containing multiple heteroatoms.

  • Borylating Agent: Bis(pinacolato)diboron (B2pin2) is the most common borylating agent.

Regioselectivity:

A key consideration in the C-H borylation of heterocycles is regioselectivity. Generally, borylation occurs at the most sterically accessible C-H bond and distal to nitrogen atoms.[6][7]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Heterocycle

  • Reaction Setup: In a glovebox, combine the heterocyclic substrate (1.0 eq), B2pin2 (1.5 eq), an iridium catalyst such as [Ir(cod)OMe]2 (1.5 mol%), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 3.0 mol%) in a suitable solvent (e.g., tetrahydrofuran).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required time.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography.

III. The Power of Pericyclic Reactions: Cycloadditions in Heterocycle Synthesis

Cycloaddition reactions are among the most powerful and reliable methods for the construction of cyclic systems, including a vast array of heterocycles. These reactions are often characterized by high stereospecificity and predictability.

A. Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a variant of the classic Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. This reaction provides direct access to six-membered heterocycles.

Core Starting Materials:

  • Heterodiene or Heterodienophile: The key starting material contains a heteroatom (e.g., N, O) within the 4π or 2π system. Examples include α,β-unsaturated carbonyl compounds (as heterodienes) and imines or nitroso compounds (as heterodienophiles).

  • Diene or Dienophile: The reaction partner is a standard diene or dienophile.

Mechanistic Considerations and Stereoselectivity:

Like the all-carbon Diels-Alder reaction, the hetero-Diels-Alder reaction is a concerted, pericyclic process. The stereochemical outcome is governed by the Woodward-Hoffmann rules, and the endo rule often applies, leading to the formation of the kinetically favored product.

Hetero_Diels_Alder Start Heterodiene + Dienophile OR Diene + Heterodienophile TS Cyclic Transition State ([4+2] Cycloaddition) Start->TS Product Six-membered Heterocycle TS->Product

Figure 4: General scheme for the hetero-Diels-Alder reaction.

Experimental Protocol: Synthesis of a Dihydropyran Derivative

  • Reaction Setup: Combine the α,β-unsaturated carbonyl compound (the heterodiene, 1.0 eq) and the alkene (the dienophile, 1.2 eq) in a suitable solvent or neat.

  • Catalyst (Optional): Lewis acids can be used to catalyze the reaction and enhance its rate and selectivity.

  • Reaction Conditions: Heat the reaction mixture. The required temperature will depend on the reactivity of the substrates. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, remove the solvent and purify the crude product by distillation or column chromatography.

B. [3+2] Cycloaddition Reactions: Building Five-Membered Heterocycles

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocycles.[8] These reactions involve the combination of a 1,3-dipole with a dipolarophile.

Key Starting Materials:

  • 1,3-Dipole: A molecule with a three-atom, four-π-electron system that can be represented by a zwitterionic resonance structure. Common 1,3-dipoles include nitrones, azides, and nitrile oxides.

  • Dipolarophile: A 2π-electron system, typically an alkene or an alkyne.

Nitrone-Olefin Cycloaddition for Isoxazolidine Synthesis:

A prominent example is the reaction of a nitrone with an alkene to form an isoxazolidine.[9] This reaction is highly stereospecific with respect to the alkene geometry.

Experimental Protocol: Synthesis of an Isoxazolidine

  • Nitrone Formation (in situ or pre-formed): The nitrone can be generated in situ from the corresponding aldehyde and N-substituted hydroxylamine, or it can be pre-formed and isolated.

  • Reaction Setup: Dissolve the nitrone (1.0 eq) and the alkene (1.0-1.5 eq) in a suitable solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting isoxazolidine can be purified by column chromatography.

IV. Conclusion: A Forward Look

The synthesis of novel heterocycles is a dynamic and ever-evolving field. The strategies outlined in this guide—multicomponent reactions, C-H activation, and cycloaddition reactions—represent the forefront of modern synthetic organic chemistry. By understanding the underlying principles and the strategic selection of starting materials for each of these powerful methodologies, researchers and drug development professionals can navigate the complexities of heterocyclic synthesis with greater efficiency and creativity. The ability to rapidly and rationally construct diverse heterocyclic scaffolds is not merely an academic exercise; it is a critical enabler of the discovery of new medicines and materials that will shape our future. The journey from simple starting materials to life-changing molecules begins with a well-thought-out synthetic strategy, and it is our hope that this guide will serve as a valuable companion on that journey.

References

  • Nitrone-olefin (3+2) cycloaddition. Wikipedia.[Link]

  • Hetero-Diels-Alder Reactions. ResearchGate.[Link]

  • Ok Ton Dyan, Pavel А. Zaikin. The Diels–Alder reaction in the synthesis of fused heterocyclic aromatic compounds. Chemistry of Heterocyclic Compounds, 59(4/5), 201–216. [Link]

  • Jarosław Kobiałka, Ryszard Jasiński. Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 2(3), 247-267. [Link]

  • Chambers, B., et al. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 2014. [Link]

  • Biginelli reaction. Wikipedia.[Link]

  • Heravi, M. M., et al. Recent applications of the hetero Diels–Alder reaction in the total synthesis of natural products. RSC Advances, 2015. [Link]

  • Biginelli Reaction. Organic Chemistry Portal.[Link]

  • Ugi reaction. Wikipedia.[Link]

  • Synthesis of nitrogen-containing heterocycles by [3 + 2] cycloaddition. ResearchGate.[Link]

  • Wang, Q., et al. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Advances, 2023. [Link]

  • Sengupta, S. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters, 7(27), 751-759. [Link]

  • B. M. Partridge, J. F. Hartwig. Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 2014. [Link]

  • Trost, B. M. The [3 + 2] Nitrone–Olefin Cycloaddition Reaction. Request PDF.[Link]

  • Majgier-Baranowska, H., et al. Diels-Alder reactions of five-membered heterocycles containing one heteroatom. NIH.[Link]

  • Li, X., et al. Catalyst-free synthesis of isoxazolidine from nitrosoarene and haloalkyne via a 1,2-halo-migration/[3 + 2] cycloaddition cascade. Organic & Biomolecular Chemistry, 2021. [Link]

  • Kobiałka, J., and Jasiński, R. Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. ResearchGate.[Link]

  • Isoxazolidine synthesis. Organic Chemistry Portal.[Link]

  • Passerini Reaction. Organic Chemistry Portal.[Link]

  • CHEM-333: Lab experiment 11: The Diels-Alder Reaction: Swarthmore College.[Link]

  • Diels-Alder Reaction. University of Missouri-St. Louis.[Link]

  • 14. The Diels-Alder Cycloaddition Reaction. University of Missouri-St. Louis.[Link]

  • Diels-Alder Reaction Lab Procedure. Studylib.[Link]

Sources

A Technical Guide to tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate: A Versatile Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine moiety is a cornerstone of modern drug discovery, present in a vast array of approved therapeutics. Its conformational pre-organization and ability to engage in key binding interactions make it a privileged scaffold. The functionalization of this scaffold is paramount for modulating pharmacological properties. This guide provides an in-depth technical overview of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate, a highly valuable and versatile synthetic intermediate. We will explore its efficient synthesis via the Corey-Fuchs reaction, detail its subsequent transformations into key synthetic building blocks like terminal alkynes, and demonstrate its utility in robust carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Sonogashira cross-couplings. This document serves as a practical resource for researchers and drug development professionals seeking to leverage this intermediate for the construction of complex molecular architectures.

Introduction: The Strategic Value of the Dibromovinyl Moiety

In the landscape of pharmaceutical synthesis, intermediates that offer both structural rigidity and versatile reactivity are of immense strategic importance.[1] this compound (herein referred to as 1 ) perfectly embodies this principle. The molecule combines the medicinally relevant N-Boc-piperidine core with a 1,1-dibromoalkene functional group. This "gem-dibromo" olefin is not merely a placeholder; it is a potent synthetic linchpin.

The utility of vinyl bromides as intermediates in organic synthesis is well-documented, enabling the construction of complex natural products and pharmaceuticals.[2][3] The dibromovinyl group in compound 1 serves two primary strategic purposes:

  • A Masked Alkyne: It is a stable, readily accessible precursor to a terminal alkyne through a well-established elimination reaction.[4] Terminal alkynes are foundational building blocks for a multitude of transformations, including click chemistry, C-C bond formations, and heterocycle synthesis.[5]

  • A Dual-Mode Cross-Coupling Handle: The two bromine atoms provide opportunities for sequential or selective palladium-catalyzed cross-coupling reactions, allowing for the stepwise and controlled introduction of molecular complexity.

This guide will provide the causal logic behind the synthesis and application of this intermediate, offering field-proven insights into its practical use.

Synthesis of the Intermediate

The most reliable and widely adopted method for synthesizing compound 1 is the Corey-Fuchs reaction, which converts an aldehyde into a 1,1-dibromoalkene.[6][7] The overall workflow begins with the readily available tert-butyl 4-formylpiperidine-1-carboxylate.

SynthesisWorkflow cluster_0 Precursor Preparation cluster_1 Corey-Fuchs Reaction Start N-Boc-4-piperidinemethanol Aldehyde tert-Butyl 4-formylpiperidine-1-carboxylate Start->Aldehyde Oxidation (PCC, Swern, etc.) Product tert-Butyl 4-(2,2-dibromovinyl) piperidine-1-carboxylate (1) Aldehyde->Product CBr4, PPh3, DCM

Caption: General workflow for the synthesis of the title compound.

Precursor: tert-butyl 4-formylpiperidine-1-carboxylate*

The starting aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, is commercially available. However, it can also be readily prepared in the lab by the oxidation of the corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[8][9] Standard oxidation protocols such as those developed by Swern or Dess-Martin, or using pyridinium chlorochromate (PCC), are effective for this transformation. Careful execution is required to avoid over-oxidation to the carboxylic acid.

The Corey-Fuchs Reaction: Mechanism and Protocol

The Corey-Fuchs reaction transforms the aldehyde into the target gem-dibromoalkene 1 . The reaction proceeds via the formation of a phosphorus ylide from the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄).[10] This ylide then reacts with the aldehyde in a manner analogous to a Wittig reaction to yield the product.[5][7]

CoreyFuchsMechanism reagents 2 PPh₃ CBr₄ ylide Ylide Formation Ph₃P=CBr₂ reagents->ylide Forms ylide betaine Oxaphosphetane Intermediate ylide->betaine Reacts with aldehyde Aldehyde R-CHO aldehyde->betaine product Product R-CH=CBr₂ betaine->product Eliminates byproduct Byproduct Ph₃P=O betaine->byproduct

Caption: Simplified mechanism of the Corey-Fuchs Reaction.

This protocol is a representative procedure based on established methodologies.[4][6]

Materials:

Reagent M.W. ( g/mol ) Amount Equivalents
Carbon Tetrabromide (CBr₄) 331.63 16.58 g 2.0
Triphenylphosphine (PPh₃) 262.29 26.23 g 4.0
tert-butyl 4-formylpiperidine-1-carboxylate 213.28 5.33 g 1.0

| Dichloromethane (DCM) | - | 250 mL | - |

Procedure:

  • Ylide Generation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (26.23 g, 100 mmol) and dissolve in anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add carbon tetrabromide (16.58 g, 50 mmol) portion-wise over 15 minutes. The solution will typically turn from colorless to a deep orange/red color. Allow the mixture to stir at 0 °C for 30 minutes. Causality Note: The two-fold excess of PPh₃ relative to CBr₄ is crucial; one equivalent forms the ylide, while the other acts as a bromine scavenger, forming Ph₃PBr₂.[10]

  • Aldehyde Addition: In a separate flask, dissolve tert-butyl 4-formylpiperidine-1-carboxylate (5.33 g, 25 mmol) in anhydrous dichloromethane (50 mL).

  • Add the aldehyde solution dropwise to the cold ylide solution over 20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Add pentane or hexane (approx. 200 mL) to the residue and stir vigorously. This step is designed to precipitate the triphenylphosphine oxide byproduct.

    • Filter the slurry through a pad of Celite or silica gel, washing thoroughly with additional pentane/hexane.

    • Concentrate the filtrate to obtain the crude product as an oil or solid.

    • Purify the crude material via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound 1 .

Applications as a Synthetic Intermediate

The true value of compound 1 lies in its capacity for facile and diverse chemical transformations. It serves as a gateway to both linear (alkyne) and complex branched structures (via cross-coupling).

SyntheticUtility cluster_alkyne Alkyne Formation cluster_coupling Cross-Coupling Reactions intermediate tert-Butyl 4-(2,2-dibromovinyl) piperidine-1-carboxylate (1) alkyne Terminal Alkyne intermediate->alkyne n-BuLi, THF, -78°C (Fritsch-Buttenberg-Wiechell Rearrangement) suzuki Suzuki Product (Aryl/Vinyl Substituted) intermediate->suzuki R-B(OH)2, Pd Catalyst, Base sonogashira Sonogashira Product (Enyne) intermediate->sonogashira R-C≡CH, Pd/Cu Catalyst, Base trapped Substituted Alkyne (via in-situ trapping) alkyne->trapped + Electrophile (E+)

Caption: Key synthetic transformations of the title intermediate.

Conversion to a Terminal Alkyne

Treatment of the dibromoalkene 1 with two equivalents of a strong base, such as n-butyllithium (n-BuLi), at low temperature induces an elimination and rearrangement sequence known as the Fritsch–Buttenberg–Wiechell rearrangement to furnish the corresponding terminal alkyne.[4][7]

  • Dissolve compound 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (2.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Causality Note: The low temperature is critical to control the exothermicity and high reactivity of the organolithium reagent, preventing side reactions. The first equivalent of n-BuLi performs an E2 elimination to form a bromoalkyne, while the second performs a lithium-halogen exchange, which rearranges to the lithium acetylide.[10]

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour.

  • The reaction can be quenched by the careful addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography as needed.

A significant advantage of this method is the ability to trap the intermediate lithium acetylide with various electrophiles (e.g., aldehydes, ketones, alkyl halides) in situ before quenching, allowing for direct and efficient C-C bond formation at the terminus of the newly formed alkyne.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The dibromovinyl group is an excellent substrate for palladium-catalyzed cross-coupling, a cornerstone of modern C-C bond formation.[11] The differential reactivity of the two bromine atoms can potentially be exploited for sequential couplings, though mono-coupling is most common.

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-Miyaura Aryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄ or Pd(dppf)Cl₂, Base (Na₂CO₃, Cs₂CO₃)Aryl/Vinyl-substituted alkene
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂, CuI (co-catalyst), Base (Et₃N, DIPEA)Conjugated Enyne
  • To a flask, add compound 1 (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

  • De-gas the mixture by bubbling argon through it for 15-20 minutes. Causality Note: The removal of oxygen is crucial as it can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and poor yields.[12]

  • Heat the reaction mixture (typically 80-100 °C) with stirring until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • The organic layers are combined, washed, dried, and concentrated. The product is purified by column chromatography. This reaction provides a direct route to install aryl or heteroaryl groups, which are prevalent in drug molecules.[13][14]

  • To a flask under an inert atmosphere, add compound 1 (1.0 eq), the terminal alkyne (1.1 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) iodide (CuI) co-catalyst (0.06 eq).[15]

  • Add a solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent.[16]

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). The Sonogashira coupling is often effective under milder conditions than the Suzuki coupling.[15]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify by column chromatography. This method is exceptionally powerful for creating conjugated enyne systems.[17][18]

Safety and Handling

  • Carbon Tetrabromide (CBr₄): A toxic and environmentally hazardous substance. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • n-Butyllithium (n-BuLi): A pyrophoric reagent that reacts violently with water and protic solvents. All manipulations must be performed under a strictly inert atmosphere using anhydrous solvents and proper syringe techniques.

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.

Conclusion

This compound is a quintessential example of a modern synthetic intermediate. Its straightforward preparation via the robust Corey-Fuchs reaction makes it readily accessible. More importantly, the dibromovinyl moiety acts as a versatile synthetic handle, providing reliable entry into both terminal alkynes and complex, substituted olefins through powerful palladium-catalyzed cross-coupling reactions. For medicinal chemists and process development scientists, this intermediate represents an efficient and powerful tool for rapidly assembling libraries of complex piperidine-containing compounds, accelerating the drug discovery and development process.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Applications of Vinylmagnesium Bromide in Pharmaceutical Synthesis.
  • Wang, L., et al. (2022). Nickel-catalyzed cross-electrophile allylation of vinyl bromides and the modification of anti-tumour natural medicine β-elemene. RSC Publishing.
  • LookChem. (n.d.). This compound (CAS No. 203664-61-3) Suppliers. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Vinyl bromide. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl bromide. Retrieved from [Link]

  • Grokipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

  • Uhlíř, L., et al. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Retrieved from [Link]

  • Gedschold, A., et al. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Retrieved from [Link]

  • Wang, M., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Mkhalid, I., & AL-Shaikh, H. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry. Retrieved from [Link]

  • Ali, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Tang, T., et al. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. PubMed. Retrieved from [Link]

  • ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PubMed Central. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Retrieved from [Link]

  • NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate (CAS Number: 203664-61-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental data and synthetic utility of tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate, a key intermediate in medicinal chemistry. This document delves into its synthesis, characterization, and pivotal role in the generation of more complex, biologically active molecules.

Introduction and Chemical Identity

tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate, identified by the CAS number 203664-61-3, is a Boc-protected piperidine derivative featuring a 1,1-dibromoethenyl moiety. This functional group arrangement makes it a valuable precursor for the introduction of an ethynyl group through elimination reactions, a common structural motif in pharmacologically active compounds. Its primary utility lies in its role as a synthetic intermediate rather than as a biologically active agent itself.

Physicochemical Properties and Characterization

While comprehensive, publicly available experimental data for this specific compound is limited, its physicochemical properties can be inferred from its structure.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₉Br₂NO₂-
Molecular Weight 369.09 g/mol -
Appearance Expected to be a solidGeneral observation for similar compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.Inferred from its nonpolar nature
¹H NMR Expected signals for the Boc group (~1.4 ppm), piperidine ring protons (1.5-3.5 ppm), and the vinyl proton (~6.5 ppm).Theoretical Prediction
¹³C NMR Expected signals for the Boc group (C(CH₃)₃ and C=O), piperidine ring carbons, and the dibromoethenyl carbons.Theoretical Prediction
Mass Spectrometry Expected molecular ion peak corresponding to the isotopic pattern of two bromine atoms.Theoretical Prediction

Synthesis and Experimental Protocols

The primary synthetic route to tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate involves the Corey-Fuchs reaction, a reliable method for converting aldehydes into 1,1-dihaloalkenes.[1][2][3][4][5] The starting material for this synthesis is the commercially available tert-butyl 4-formylpiperidine-1-carboxylate.

Synthesis of tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate

This protocol is based on the well-established Corey-Fuchs reaction methodology.

Diagram of the Synthetic Workflow:

G A tert-butyl 4-formylpiperidine-1-carboxylate C Reaction in Dichloromethane (DCM) A->C B Carbon Tetrabromide (CBr4) Triphenylphosphine (PPh3) B->C D tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate C->D

Caption: Synthetic workflow for the preparation of the target compound.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add carbon tetrabromide (1.0 eq.) to the stirred solution. The solution will typically turn dark red or brown, indicating the formation of the phosphorus ylide.

  • Aldehyde Addition: After stirring for approximately 30 minutes at 0 °C, add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate.

Conversion to tert-butyl 4-ethynylpiperidine-1-carboxylate

The dibromoethenyl compound is a direct precursor to the corresponding alkyne, a highly versatile building block in drug discovery. This transformation is typically achieved by treatment with a strong base.

Diagram of the Conversion Workflow:

G A tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate C Reaction at low temperature (-78 °C) A->C B n-Butyllithium (n-BuLi) in Tetrahydrofuran (THF) B->C D tert-butyl 4-ethynylpiperidine-1-carboxylate C->D G cluster_0 Synthesis of Intermediate cluster_1 Application in Drug Discovery A tert-butyl 4-(2,2-dibromoethenyl) piperidine-1-carboxylate B tert-butyl 4-ethynylpiperidine-1-carboxylate A->B Elimination C Biologically Active Molecules (e.g., Triazole-containing compounds) B->C Further Synthesis (e.g., Click Chemistry)

Sources

The Ascendant Therapeutic Potential of Dibromovinyl Piperidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically successful therapeutics.[1] Its inherent structural and chemical properties facilitate favorable interactions with a multitude of biological targets, rendering it a highly sought-after heterocyclic core in drug design. This technical guide delves into a specific, yet underexplored, class of these compounds: dibromovinyl piperidine derivatives. While direct and extensive biological data on this particular subclass remains nascent, this paper will illuminate their significant therapeutic potential by examining their synthesis, plausible mechanisms of action, and the well-established pharmacological activities of analogous piperidine compounds. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical foundation and a forward-looking perspective on the promise of dibromovinyl piperidine derivatives in oncology, neurodegenerative diseases, and infectious diseases.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a remarkable number of pharmaceuticals and biologically active natural products.[2] Its conformational flexibility, ability to participate in hydrogen bonding, and its capacity to serve as a scaffold for diverse functionalization make it a versatile building block in the synthesis of novel therapeutic agents.[3] The presence of the piperidine ring can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.[1]

The therapeutic landscape is replete with examples of piperidine-containing drugs, spanning a wide range of indications from central nervous system disorders to cancer.[4] This established track record underscores the immense potential held by novel piperidine derivatives.

Synthesis of Dibromovinyl Piperidine Derivatives: A Foundational Protocol

The strategic incorporation of a dibromovinyl group onto the piperidine ring introduces unique chemical handles for further synthetic transformations and can profoundly modulate the biological activity of the parent molecule. A key intermediate in the synthesis of this class of compounds is tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis of the core dibromovinyl piperidine intermediate.

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Ammonium chloride (NH4Cl) solution (saturated)

  • Ethyl acetate (EA)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Dibromovinyl Intermediate:

    • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde in dichloromethane, add carbon tetrabromide and triphenylphosphine at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to yield this compound.[5][6]

  • Further Functionalization (Illustrative Example):

    • Dissolve this compound in anhydrous THF and cool to -78°C under an inert atmosphere.[7]

    • Slowly add a solution of n-butyllithium in hexanes and stir the mixture at -78°C for 1 hour.[7]

    • Add paraformaldehyde to the reaction mixture and allow it to warm to room temperature overnight.[7]

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.[7]

    • Extract the aqueous layer with ethyl acetate.[7]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

    • Purify the residue by silica gel column chromatography to yield the desired functionalized derivative.[7]

Causality of Experimental Choices:

  • The use of carbon tetrabromide and triphenylphosphine is a standard method for the one-carbon homologation of aldehydes to 1,1-dibromoalkenes (a Corey-Fuchs reaction).

  • The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing its interference in subsequent reactions and allowing for controlled functionalization.

  • The use of a strong base like n-butyllithium at low temperatures facilitates the formation of a vinyl lithium species from the dibromovinyl compound, which can then react with various electrophiles, such as paraformaldehyde.

Potential Therapeutic Applications: A Landscape of Opportunity

While direct biological data for dibromovinyl piperidine derivatives is limited, their structural similarity to other pharmacologically active piperidines provides a strong rationale for their investigation in several key therapeutic areas.

Oncology: Targeting Cancer Progression

Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[8] The introduction of the dibromovinyl moiety could enhance these activities or confer novel mechanisms of action.

Plausible Mechanisms of Action:

  • Enzyme Inhibition: A patent has disclosed that certain dibromovinyl piperidine derivatives are potent inhibitors of furin, a proprotein convertase implicated in the activation of various growth factors and matrix metalloproteinases that are crucial for tumor progression and metastasis.[6][9] By inhibiting furin, these compounds could disrupt the tumor microenvironment and suppress cancer cell invasion.

  • Induction of Apoptosis: Many piperidine-based compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and Bax.[5] The electrophilic nature of the dibromovinyl group could potentially lead to covalent interactions with cellular nucleophiles, triggering apoptotic pathways.

  • Cell Cycle Arrest: Disruption of the cell cycle is a common mechanism of action for many anticancer drugs. Piperidine derivatives have been reported to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[5]

Illustrative Anticancer Activity of Piperidine Derivatives (for comparative purposes):

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 17aPC3 (Prostate)0.81[8]
DTPEPMCF-7 (Breast)0.8[5]
DTPEPMDA-MB-231 (Breast)1.2[5]

Note: The above data is for general piperidine derivatives and serves to highlight the potential potency that could be explored in dibromovinyl analogues.

Neurodegenerative Diseases: A Neuroprotective Horizon

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The neuroprotective effects of various piperidine derivatives suggest that dibromovinyl analogues could offer therapeutic benefits.[4]

Potential Neuroprotective Mechanisms:

  • Furin Inhibition in Neurodegeneration: Furin is also involved in the processing of amyloid precursor protein (APP), a key step in the generation of amyloid-beta plaques in Alzheimer's disease.[6][9] Inhibition of furin by dibromovinyl piperidine derivatives could therefore represent a novel therapeutic strategy to reduce amyloid burden.

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common pathological features of neurodegenerative disorders. Piperidine-containing compounds have been shown to possess antioxidant and anti-inflammatory properties, which could be beneficial in protecting neurons from damage.[10]

Antimicrobial Applications: Combating Infectious Diseases

The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine derivatives have a long history of use as antimicrobial agents, and the unique structural features of dibromovinyl analogues make them attractive candidates for further investigation.[10]

Potential Antimicrobial Activity:

The presence of the halogenated vinyl group could enhance the antimicrobial properties of the piperidine scaffold. Halogenated compounds are known to exhibit a wide range of biological activities, including antimicrobial effects. Further screening of dibromovinyl piperidine derivatives against a panel of clinically relevant bacteria and fungi is warranted.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring.[4] For dibromovinyl piperidine derivatives, key areas for SAR exploration include:

  • Position of the Dibromovinyl Group: The substitution pattern on the piperidine ring will significantly impact the molecule's conformation and its ability to interact with biological targets.

  • Modifications of the Dibromovinyl Moiety: The bromine atoms can be replaced with other halogens or functional groups to fine-tune the electronic and steric properties of the molecule.

  • N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen plays a crucial role in modulating the compound's physicochemical properties and biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of dibromovinyl piperidine derivatives to establish clear SAR trends. This will enable the rational design of more potent and selective compounds for specific therapeutic applications.

Visualizing the Potential: Workflow and Pathways

To facilitate the exploration of dibromovinyl piperidine derivatives, a generalized experimental workflow and a conceptual signaling pathway are presented below.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies A Synthesis of Dibromovinyl Piperidine Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Purity Assessment (HPLC) B->C D Anticancer Screening (e.g., MTT Assay) C->D E Neuroprotection Assays (e.g., Neuronal Cell Viability) C->E F Antimicrobial Testing (e.g., MIC Determination) C->F G Enzyme Inhibition Assays (e.g., Furin Assay) D->G H Apoptosis & Cell Cycle Analysis D->H I Signaling Pathway Analysis (Western Blot, etc.) D->I E->G E->I

Caption: A generalized experimental workflow for the investigation of dibromovinyl piperidine derivatives.

G cluster_0 Potential Anticancer Mechanism A Dibromovinyl Piperidine Derivative B Furin Inhibition A->B E Induction of Apoptosis (e.g., via Bcl-2/Bax modulation) A->E C Decreased Activation of Pro-Growth Factors & Pro-MMPs B->C D Reduced Tumor Growth, Invasion, and Metastasis C->D F Cancer Cell Death E->F

Caption: A conceptual signaling pathway illustrating a potential anticancer mechanism of action for dibromovinyl piperidine derivatives.

Conclusion

Dibromovinyl piperidine derivatives represent a promising, yet largely untapped, area of medicinal chemistry. Their synthesis is accessible through established chemical methodologies, and their structural features suggest a high potential for potent and diverse biological activities. While further dedicated research is required to fully elucidate their therapeutic utility, the existing body of knowledge on piperidine pharmacology provides a strong foundation for their exploration as novel anticancer, neuroprotective, and antimicrobial agents. This technical guide serves as a call to action for the research and drug development community to invest in the investigation of this intriguing class of compounds.

References

  • Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Deriv
  • Chemical structures of anticancer piperidine deriv
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (URL not available)
  • Process for production of piperidine deriv
  • Gpr119 agonists. (URL: )
  • Antimicrobial and antioxidant activities of piperidine derivatives. (URL: [Link])

  • Ethylenediamine deriv
  • Furin inhibitors. (URL: )
  • Furin inhibitors. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Supporting Information For Ni-Catalyzed Deaminative Hydroalkylation of Internal Alkynes. (URL: [Link])

  • Biological activities of piperidine alkaloids. (URL: [Link])

  • Sos1 degrading agent and preparation method therefor and applic
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (URL: [Link])

Sources

Methodological & Application

Mastering the Alkyne Dance: A Guide to Sonogashira Coupling Conditions for gem-Dibromoalkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of gem-Dibromoalkenes in Synthesis

In the landscape of synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1] This powerful transformation, catalyzed by palladium and typically co-catalyzed by copper, has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced organic materials.[2][3] Within this field, gem-dibromoalkenes have emerged as particularly versatile and strategic building blocks. Their twin bromine atoms offer a gateway to stepwise or double alkynylation, enabling the controlled synthesis of valuable intermediates like bromoenynes and complex structures such as unsymmetrical 1,1-diynes (Y-enynes).[4]

This guide provides an in-depth exploration of the Sonogashira coupling as applied to gem-dibromoalkenes. Moving beyond a simple recitation of steps, we will delve into the mechanistic nuances, the critical role of each reaction component, and provide detailed, field-proven protocols for achieving both selective mono-alkynylation and exhaustive di-alkynylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction with precision and confidence.

Mechanistic Insights: Orchestrating the Catalytic Cycles

The Sonogashira coupling of a gem-dibromoalkene is not a single event but a carefully orchestrated dance between two interconnected catalytic cycles: one driven by palladium and the other by copper.[5] Understanding this choreography is paramount to controlling the reaction's outcome. The reaction can be performed with a copper co-catalyst (the classic method) or under copper-free conditions, each with its own mechanistic subtleties.[2][6]

The Dual-Catalyst Sonogashira Cycle (with Copper)

The traditional Sonogashira reaction relies on the synergistic action of palladium and copper catalysts. The currently accepted mechanism involves two interlocking cycles.[5]

  • Palladium Cycle Activation: The active Pd(0) species is typically generated in situ from a Pd(II) precatalyst. This Pd(0) complex undergoes oxidative addition to one of the C-Br bonds of the gem-dibromoalkene, forming a Pd(II)-vinyl intermediate.

  • Copper Cycle and Acetylide Formation: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base (typically an amine) to form a copper acetylide species. This step is crucial as it increases the nucleophilicity of the alkyne.[2]

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium center, displacing the bromide and forming a Pd(II)-alkynyl-vinyl complex. This transmetalation step is often considered the rate-determining step of the overall process.[5]

  • Reductive Elimination: The final step is the reductive elimination of the product, the bromoenyne, from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

To achieve di-alkynylation, this entire process is repeated on the remaining C-Br bond of the bromoenyne intermediate.

Sonogashira_Mechanism Figure 1: The Dual-Catalyst Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_vinyl R(Br)C=C(H)-Pd(II)L₂(Br) Pd0->PdII_vinyl Oxidative Addition (R(Br)C=CHBr) PdII_alkynyl R(Br)C=C(H)-Pd(II)L₂(C≡CR') PdII_vinyl->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination (Product Out) Alkyne R'C≡CH Cu_acetylide Cu(I)-C≡CR' Alkyne->Cu_acetylide Base (Amine) CuI Cu(I)Br Cu_acetylide->CuI Transmetalation

Caption: Figure 1: The Dual-Catalyst Sonogashira Catalytic Cycle

Copper-Free Sonogashira Coupling

Concerns over homocoupling of the terminal alkyne (Glaser coupling), catalyzed by copper, and the challenges of removing residual copper from pharmaceutical products have driven the development of copper-free protocols.[2] In these systems, the mechanism is slightly different:

  • Oxidative Addition: This step remains the same, with the Pd(0) catalyst adding to the C-Br bond.

  • Alkyne Coordination and Deprotonation: In the absence of copper, the terminal alkyne is believed to coordinate directly to the Pd(II) center. This coordination increases the acidity of the terminal proton, allowing for deprotonation by the amine base to form a palladium acetylide intermediate directly.[6]

  • Reductive Elimination: The bromoenyne product is then formed via reductive elimination, regenerating the Pd(0) catalyst.

Copper-free conditions often require more reactive catalyst systems or stronger bases to facilitate the direct deprotonation of the alkyne at the palladium center.[6]

Application Notes: A Deep Dive into Reaction Parameters

The success of a Sonogashira coupling on a gem-dibromoalkene hinges on the judicious selection of several key parameters. The interplay between these components determines the reaction's efficiency, selectivity (mono- vs. di-alkynylation), and the suppression of side reactions.

The Palladium Catalyst and Ligands: The Heart of the Reaction

The choice of the palladium source and its associated ligands is the most critical factor in controlling the reaction.

  • Palladium Precursors: Standard Pd(II) precatalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂ are commonly used, as they are readily reduced to the active Pd(0) species under the reaction conditions.[6] For more challenging couplings, pre-formed Pd(0) sources like Pd(PPh₃)₄ can be employed.[6]

  • Phosphine Ligands: Ligands stabilize the palladium center and modulate its reactivity. The steric and electronic properties of the phosphine ligand are crucial for selectivity.

    • For Mono-alkynylation: Bulky, electron-rich phosphine ligands are often key to achieving selective mono-coupling.[7] Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) create a sterically hindered environment around the palladium center.[7] This steric bulk makes the oxidative addition into the second C-Br bond of the already-coupled bromoenyne product significantly slower, thus favoring the isolation of the mono-alkynylated product.

    • For Di-alkynylation: Less bulky ligands like triphenylphosphine (PPh₃) or tri(2-furyl)phosphine (TFP) are often employed when double coupling is desired, as they present less of a steric barrier to the second oxidative addition step.[8]

The Copper Co-catalyst: A Double-Edged Sword

Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the formation of the copper acetylide, which accelerates the crucial transmetalation step, allowing the reaction to proceed under milder conditions (often room temperature).[5] However, its presence also brings drawbacks:

  • Advantage: Increased reaction rate and milder conditions.[5]

  • Disadvantage: Promotes the undesirable homocoupling of the terminal alkyne (Glaser coupling), which consumes the alkyne and complicates purification.[2] It can also be difficult to remove copper traces from the final product, a significant concern in pharmaceutical synthesis.

The decision to include copper depends on the specific substrates and the desired outcome. For simple, robust couplings where yield and speed are prioritized, copper is beneficial. For syntheses requiring high purity or when using precious alkynes, a copper-free protocol is often superior.

The Base: More Than Just a Proton Scavenger

The base is essential for neutralizing the HBr formed during the reaction.[2] However, its role is more nuanced.

  • Amine Bases: Triethylamine (TEA), diisopropylamine (DIPA), or piperidine are frequently used, often serving as both the base and a co-solvent.[2] They are effective in both copper-catalyzed and copper-free systems. In copper-free reactions, the amine is solely responsible for deprotonating the alkyne, a more demanding task that often requires an excess of the base.[6]

  • Inorganic Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used in copper-free protocols, particularly with polar aprotic solvents like DMF or DMSO.[9] They can be advantageous for their low cost and ease of removal during workup. For instance, Cs₂CO₃ has been identified as an optimal base in certain tandem elimination-Sonogashira reactions of gem-dibromoalkenes.[9]

The choice of base can influence reaction rates and even selectivity, and should be optimized for the specific substrate and catalyst system.

Solvent Selection: Creating the Right Environment

The solvent must solubilize all components of the reaction and is often chosen based on the temperature required.

  • Amine Solvents: Using an amine base like TEA as the solvent is a classic approach.[2]

  • Aprotic Solvents: Tetrahydrofuran (THF), 1,4-dioxane, dimethylformamide (DMF), and toluene are common choices.[10] THF and dioxane are excellent for reactions at or slightly above room temperature, while DMF and toluene are used for higher-temperature reactions often required for less reactive bromides.[10]

The following table summarizes typical conditions for achieving selective mono- or di-alkynylation:

ParameterSelective Mono-alkynylationDouble Di-alkynylationRationale for Selectivity
Pd Catalyst PdCl₂(dppf), Pd(PPh₃)₄PdCl₂(PPh₃)₂, Pd(OAc)₂Bulky ligands (dppf) sterically hinder the second oxidative addition.
Ligand Bulky phosphines (dppf)Standard phosphines (PPh₃)Steric hindrance is the primary control element.
Alkyne Stoich. ~1.0-1.2 equivalents>2.2 equivalentsLimiting the alkyne favors mono-coupling; excess drives the reaction to completion.
Base Triethylamine, DiisopropylamineTriethylamine, K₂CO₃Base choice is often linked to the overall catalyst system and solvent.
Solvent THF, Toluene, BenzeneTHF, Toluene, DMFSolvent choice is often dictated by the required reaction temperature.
Temperature Room Temp to 80 °CRoom Temp to 110 °CLower temperatures can help to stop the reaction at the mono-coupled stage.

Experimental Protocols

The following protocols are provided as robust starting points for the Sonogashira coupling of gem-dibromoalkenes. As with any reaction, optimization for specific substrates is recommended.

Protocol 1: Selective Mono-alkynylation to Synthesize a (Z)-Bromoenyne

This protocol is adapted from established methods for the selective mono-coupling of 1,1-dibromoalkenes.[7] It utilizes a bulky phosphine ligand to favor the formation of the bromoenyne product.

Protocol_1_Workflow start Start setup Assemble dry glassware under Argon. Add PdCl₂(dppf) and CuI. start->setup add_reagents Add solvent (e.g., Benzene), *gem*-dibromoalkene, and base (TEA). setup->add_reagents add_alkyne Add terminal alkyne (1.2 eq.) dropwise. add_reagents->add_alkyne react Heat reaction to 80 °C. Monitor by TLC (12-24 h). add_alkyne->react workup Cool to RT. Filter through Celite. Concentrate filtrate. react->workup purify Purify crude product by column chromatography. workup->purify end Obtain pure (*Z*)-Bromoenyne purify->end

Caption: Figure 2: Workflow for Selective Mono-alkynylation.

Materials:

  • gem-Dibromoalkene (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Benzene or Toluene, 20 mL)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(dppf) (3 mol%) and CuI (6 mol%).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., benzene, 20 mL) via syringe. Begin stirring, then add the gem-dibromoalkene (1.0 mmol) and triethylamine (3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 80 °C in an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting gem-dibromoalkene is consumed (typically 12-24 hours).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter the mixture through a pad of Celite to remove the catalyst residues.[7]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to afford the pure (Z)-bromoenyne.

Protocol 2: Double Alkynylation to Synthesize a Symmetrical 1,1-Diyne

This protocol is designed for the exhaustive double coupling of a gem-dibromoalkene with an excess of a terminal alkyne to produce a symmetrical 1,1-diyne (Y-enyne).

Materials:

  • gem-Dibromoalkene (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (2.5 mmol, 2.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) (5.0 mmol, 5.0 equiv)

  • Anhydrous, degassed THF (20 mL)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an argon atmosphere, combine the gem-dibromoalkene (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

  • Addition of Solvent and Base: Add anhydrous, degassed THF (20 mL) and triethylamine (5.0 mmol). Stir the mixture to form a suspension.

  • Alkyne Addition: Add the terminal alkyne (2.5 mmol) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the disappearance of the mono-alkynylated intermediate by TLC or GC-MS. The reaction may take 12-48 hours to go to completion.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[11] Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 1,1-diyne.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and practical solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Reaction temperature too low (especially for bromides).1. Use a fresh palladium source or a different precatalyst (e.g., Pd(PPh₃)₄). 2. Ensure rigorous degassing of all liquids by sparging with argon or using freeze-pump-thaw cycles. 3. Increase the reaction temperature in increments of 10-20 °C. Aryl and vinyl bromides often require more thermal energy than iodides.[10]
Formation of Homocoupled Alkyne (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Maintain a strict inert atmosphere throughout the reaction. 2. Reduce the amount of CuI to 1-2 mol%. 3. Switch to a copper-free protocol if homocoupling is persistent and problematic.[2]
Reaction Stalls at Mono-alkynylation Stage (when Di-alkynylation is desired) 1. Insufficient alkyne. 2. Steric hindrance from a bulky ligand or substrate. 3. Catalyst deactivation after the first coupling.1. Add an additional portion of the alkyne and catalyst. 2. Switch to a less bulky ligand (e.g., from dppf to PPh₃). 3. Increase the reaction temperature.
Formation of Unidentified Byproducts 1. Substrate decomposition at high temperatures. 2. Side reactions involving the base or solvent.1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen different base/solvent combinations (e.g., K₂CO₃ in DMF instead of TEA in THF).[10]

Conclusion

The Sonogashira coupling of gem-dibromoalkenes is a nuanced yet incredibly powerful tool for constructing carbon-carbon bonds. By understanding the underlying mechanisms and the critical function of each reaction component, chemists can strategically control the reaction to achieve either selective mono-alkynylation or complete di-alkynylation. The choice between copper-catalyzed and copper-free systems, the careful selection of palladium ligands, and the optimization of bases and solvents are all levers that can be pulled to steer the reaction toward the desired product. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently and effectively utilize gem-dibromoalkenes as versatile synthons in their pursuit of novel molecular architectures.

References

  • Ji, Y., Zhong, N., Kang, Z., Yan, G., & Zhao, M. (2018). Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. Synlett, 29(02), 209-214. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ali, H., Guérin, B., & van Lier, J. E. (n.d.). Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem‐Dibromovinyl BODIPY Derivatives. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Balova, I. A., et al. (n.d.). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Ali, H., Guérin, B., & van Lier, J. E. (n.d.). Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem‐Dibromovinyl BODIPY Derivatives. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ResearchGate. Retrieved from [Link]

  • Shaaban, S., et al. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. Retrieved from [Link]

  • Mohammed, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (n.d.). Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]

  • Shi, W., & Lei, A. (n.d.). Synthesis of unsymmetric 1,3-diynes from bromoallenes using the catalysis of CuI and amino acid. ResearchGate. Retrieved from [Link]

  • Iqbal, N., et al. (n.d.). A three-step, one-pot strategy to unsymmetrical 1,1-diarylalkenes. PMC - NIH. Retrieved from [Link]

  • Various Authors. (2020). Sonogashira troubleshooting help needed. Reddit. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (n.d.). Synthesis of 1-Aryl-1,3-diyne and 2-Aryl-1,1-dialkynylethene from the Sonogashira Reactions of 2-Aryl-1,1-dibromoethene. ResearchGate. Retrieved from [Link]

  • Bidal, Y. D., et al. (n.d.). Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors. PMC - NIH. Retrieved from [Link]

Sources

Application Note: Stereoselective Synthesis of Piperidine-Substituted 1,3-Dienes via Palladium-Catalyzed Heck Reaction of a gem-Dibromoalkene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Substituted Dienes via the Mizoroki-Heck Reaction

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the Mizoroki-Heck reaction utilizing tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate as a key building block. The reaction with various alkenes offers a robust and stereoselective pathway to synthesize highly functionalized, piperidine-containing 1,3-dienes. These products are valuable intermediates in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous pharmaceuticals.[1][2][3][4] This guide details the underlying mechanism, provides a step-by-step experimental protocol, offers a troubleshooting guide, and discusses the broader applications of the synthesized compounds in drug discovery.

Introduction and Scientific Rationale

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[5][6][7] This transformation has been recognized for its profound impact on chemistry, culminating in the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[5] The reaction's power lies in its ability to forge complex molecular architectures from readily available precursors.

Our focus here is on a specific and highly valuable substrate: this compound. This molecule combines two critical features:

  • The Piperidine Scaffold: The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, appearing in drugs targeting a vast range of conditions from neurological disorders to cancer.[1][3][8] Its incorporation into a molecule can significantly modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[8]

  • The gem-Dibromoalkene Moiety: This functional group serves as a versatile precursor to conjugated dienes. The Heck reaction on such a substrate allows for a controlled, stepwise introduction of substituents, leading to the formation of 1-bromo-1,3-dienes. These products are themselves valuable platforms for further functionalization, such as subsequent cross-coupling reactions or cycloadditions.

The reaction described herein provides a direct route to molecules that merge the desirable properties of the piperidine core with the synthetic versatility of a conjugated diene system, making them highly attractive targets for drug discovery programs.

Reaction Mechanism: The Palladium Catalytic Cycle

The efficiency and selectivity of the Heck reaction are governed by a well-established catalytic cycle involving a palladium catalyst.[5][6][9][10] The cycle, which shuttles the palladium between its Pd(0) and Pd(II) oxidation states, proceeds through several key steps. When applied to a gem-dibromoalkene, the reaction proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the more reactive C-Br bond of the gem-dibromoalkene. This stereoretentive step forms a vinyl-Pd(II) complex. The choice of a C-Br bond over the other is often kinetically favored and provides the basis for mono-functionalization.

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coupling partner coordinates to the palladium center. Subsequently, it undergoes a migratory insertion into the vinyl-palladium bond. This step typically proceeds in a syn-fashion and is crucial for establishing the stereochemistry of the final product.

  • β-Hydride Elimination: For the catalytic cycle to turn over, the palladium must be eliminated. This occurs via a syn-β-hydride elimination, where a hydrogen atom from an adjacent carbon is transferred to the palladium center, forming a hydrido-palladium complex and releasing the substituted 1,3-diene product. This step is generally irreversible and dictates the regioselectivity of the newly formed double bond, strongly favoring the trans isomer for steric reasons.[6][7]

  • Reductive Elimination: The resulting hydrido-palladium halide complex (H-Pd-X) eliminates HX in the presence of a stoichiometric amount of base (e.g., triethylamine). This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Vinyl-Pd(II) Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coord [label="Alkene Coordinated\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Insert [label="σ-Alkyl-Pd(II) Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Complex [label="Product π-Complex", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for cycle flow Base_In [shape=plaintext, label="Base (e.g., Et₃N)"]; HX_Out [shape=plaintext, label="[Base-H]⁺X⁻"]; Alkene_In [shape=plaintext, label="Alkene\n(R'-CH=CH₂)"]; Substrate_In [shape=plaintext, label="gem-Dibromoalkene\n(R-CH=CBr₂)"]; Product_Out [shape=plaintext, label="Diene Product"];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition "]; OxAdd -> Coord [label=" Alkene\n Coordination "]; Coord -> Insert [label=" Migratory\n Insertion "]; Insert -> Product_Complex [label=" β-Hydride\n Elimination "]; Product_Complex -> Pd0 [label=" Reductive\n Elimination ", style=dashed];

// Input/Output Edges Substrate_In -> OxAdd [style=dotted]; Alkene_In -> Coord [style=dotted]; Product_Complex -> Product_Out [style=dotted, label=" Product\n Release "]; Base_In -> Product_Complex [style=dotted, constraint=false]; Product_Complex -> HX_Out [style=dotted, constraint=false]; } } Caption: Figure 1: Catalytic Cycle of the Mizoroki-Heck Reaction.

Application Protocol: Heck Coupling of this compound with Styrene

This protocol describes a representative procedure for the synthesis of tert-butyl 4-(1-bromo-2-phenylvinyl)piperidine-1-carboxylate.

3.1. Materials and Reagents

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv), freshly distilled or passed through basic alumina

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)[11]

  • Tri-o-tolylphosphine (P(o-tol)₃, 0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv), freshly distilled

  • Acetonitrile (CH₃CN), anhydrous/dry

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

3.2. Equipment

  • Two-neck round-bottom flask, oven-dried

  • Condenser, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Schlenk line or inert gas (Argon or Nitrogen) manifold

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

3.3. Step-by-Step Experimental Procedure

  • Reaction Setup: To an oven-dried two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 1.00 g, 2.61 mmol), palladium(II) acetate (11.7 mg, 0.052 mmol), and tri-o-tolylphosphine (31.8 mg, 0.104 mmol).

  • Inert Atmosphere: Seal the flask with septa, and purge the system by evacuating and backfilling with Argon or Nitrogen three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (e.g., 15 mL) via syringe. Follow with the addition of triethylamine (0.73 mL, 5.22 mmol) and styrene (0.36 mL, 3.13 mmol).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. The solution may turn from a pale yellow to a darker brown or black color, which is normal.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots periodically, quench with water, extract with EtOAc, and spot on a TLC plate. A typical mobile phase would be 20% EtOAc in hexanes. The reaction is complete when the starting dibromoalkene spot is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL). Filter the mixture through a pad of Celite to remove palladium black and other insolubles, washing the pad with additional ethyl acetate (2 x 15 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL). The aqueous washes remove the triethylammonium bromide salt and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes, to isolate the pure product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the product as a pale yellow oil or solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Parameter Optimization and Substrate Scope

The versatility of the Heck reaction allows for coupling with a variety of alkene partners. The table below summarizes typical conditions and expected outcomes for the reaction with different alkenes.

Alkene PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
StyrenePd(OAc)₂ (2), P(o-tol)₃ (4)Et₃NACN801675-85Generally clean, high E-selectivity.
n-Butyl acrylatePd(OAc)₂ (2), PPh₃ (4)K₂CO₃DMF1001280-90Electron-deficient alkenes are highly reactive.
1-HexenePdCl₂(PPh₃)₂ (3)Et₃NDMF1002460-70Unactivated alkenes may require higher temperatures and longer reaction times.
CyclohexenePd(OAc)₂ (2), P(Cy)₃ (4)K₂CO₃DMAc1202455-65β-hydride elimination can lead to regioisomeric products.

Troubleshooting Common Issues

Even robust reactions can encounter issues. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Flowchart

Applications in Drug Discovery and Medicinal Chemistry

The products of this reaction—piperidine-functionalized 1,3-dienes—are exceptionally valuable in the context of drug development.

  • Scaffold for Library Synthesis: The piperidine-diene core serves as an excellent starting point for the synthesis of compound libraries. The remaining C-Br bond can be used in a second cross-coupling reaction (e.g., Suzuki, Sonogashira[12]) to introduce further diversity.

  • Diels-Alder Reactions: The conjugated diene system is a prime candidate for [4+2] cycloaddition reactions (Diels-Alder), providing rapid access to complex, polycyclic structures that are often found in natural products and pharmacologically active molecules.

  • Bioisosteric Replacement: The piperidine moiety is a well-known bioisostere for other cyclic systems and can be used to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[8] By creating novel diene derivatives, medicinal chemists can explore new vectors for substitution around this privileged scaffold, fine-tuning binding interactions with biological targets.

References

  • Nakashima, K., et al. (2011). Stereoselective Synthesis of Multisubstituted Butadienes through Directed Mizoroki−Heck Reaction and Homocoupling Reaction of Vinyl(2-pyridyl)silane. Organic Letters. Available at: [Link]

  • Connell, B. T., et al. (2016). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission. PubMed Central. Available at: [Link]

  • Jadhav, S. N. & Rode, C. V. (2017). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Green Chemistry. Available at: [Link]

  • Kaur, H., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Akhtar, N., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]

  • JoVE. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Protocol Preview. YouTube. Available at: [Link]

  • Kantchev, E. A. B., et al. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. Available at: [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Available at: [Link]

  • Cacchi, S. & Fabrizi, G. (2011). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Wang, H., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. PubMed Central. Available at: [Link]

  • D'yachenko, I. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Beletskaya, I. P. & Cheprakov, A. V. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Available at: [Link]

  • Ji, Y., et al. (2018). Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. Organic Chemistry Portal. Available at: [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Wang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • D'yachenko, I. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine. Available at: [Link]

  • Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • D'yachenko, I. V., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Barluenga, J., et al. (2007). Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. PubMed. Available at: [Link]

  • Liu, P., et al. (2021). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PubMed Central. Available at: [Link]

  • Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal. Available at: [Link]

  • Horbaczewskyj, C. S. & Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of tert-Butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate scaffold is a valuable building block in contemporary drug discovery and development. The piperidine moiety is a prevalent heterocyclic motif in a vast number of approved pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The gem-dibromovinyl group serves as a versatile synthetic handle, enabling the introduction of diverse chemical functionalities through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of novel compounds for biological screening, accelerating the hit-to-lead and lead optimization phases of drug development. The ability to stereoselectively synthesize substituted vinyl-piperidines from this precursor is of particular interest for probing structure-activity relationships (SAR) with high precision.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of palladium-catalyzed cross-coupling reactions with this compound. We will delve into the mechanistic underpinnings of these transformations, provide a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, generally proceed through a common catalytic cycle involving a palladium(0) active species.[2] This cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Substrate R¹-X (gem-Dibromovinylpiperidine) Organometallic R²-M (e.g., Boronic Acid)

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (in this case, one of the C-Br bonds of the gem-dibromovinyl group) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the C-Br bonds can be influenced by steric hindrance from the adjacent piperidine ring.

  • Transmetalation: The organic group from an organometallic reagent (e.g., an aryl group from a boronic acid in a Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing the halide.[2] This step is often facilitated by a base, which activates the organometallic reagent.

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Versatility in Carbon-Carbon Bond Formation

The gem-dibromovinyl moiety of this compound allows for a variety of palladium-catalyzed cross-coupling reactions, each offering a unique pathway to introduce diverse substituents.

Coupling Reaction Coupling Partner Product Type Key Advantages
Suzuki-Miyaura Boronic acids/estersAryl- or vinyl-substituted vinylpiperidinesMild conditions, high functional group tolerance, commercially available reagents.[3]
Sonogashira Terminal alkynesAlkynyl-substituted vinylpiperidines (Enynes)Direct introduction of sp-hybridized carbons, valuable for further transformations.[4][5]
Heck AlkenesDienyl-piperidinesForms new C-C bonds with alkenes, creating extended conjugated systems.[6]
Stille OrganostannanesVersatile C-C bond formationTolerant of a wide range of functional groups, though tin reagents are toxic.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust method for the mono-arylation of this compound with a representative arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized and degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Catalyst Preparation and Addition: In a separate vial, dissolve palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of anhydrous, degassed 1,4-dioxane. Add this catalyst solution to the reaction flask via syringe.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to the starting piperidine derivative).

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-coupled product.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a versatile and cost-effective catalyst system for many Suzuki-Miyaura couplings. The in-situ generation of the active Pd(0) species is reliable under these conditions. For more challenging substrates, or to improve yields, screening of other phosphine ligands (e.g., Buchwald-type ligands) may be beneficial.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions. Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, particularly for less reactive boronic acids.[8]

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane or toluene with water is crucial. The organic solvent solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[8] Degassing the solvents is critical to prevent oxidation and deactivation of the palladium(0) catalyst.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Use fresh catalyst and ligands.- Ensure thorough degassing of solvents and a good inert gas seal.- Screen different bases (K₃PO₄, Cs₂CO₃) and solvent ratios.
Formation of Homocoupled Byproducts - Presence of oxygen- Catalyst decomposition- Rigorously exclude oxygen from the reaction.- Use a slight excess of the boronic acid.
Double Coupling - High catalyst loading- Extended reaction time- Reduce the catalyst loading.- Carefully monitor the reaction and stop it upon consumption of the starting material.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a wide array of substituted vinylpiperidines. By understanding the underlying reaction mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and medicinal chemistry. The protocol provided herein serves as a robust starting point for these synthetic endeavors.

References

  • Giang, T. T. T., & D'hooghe, M. (2021). The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry. Molecules, 26(11), 3169. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Recent applications of the Suzuki–Miyaura coupling reaction in the synthesis of heterocyclic compounds. RSC Advances, 7(73), 46061–46111. [Link]

  • Anjali Labs. (n.d.). Tert-butyl (R)-4(3-dimethylamino)acryloyl)piperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem Compound Summary for CID 54672426. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. PubChem Compound Summary for CID 101674304. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem Compound Summary for CID 10353694. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • PubMed. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results for Sonogashira. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

Sources

One-Pot Synthesis of Substituted Piperidines from tert-Butyl 4-(2,2-Dibromovinyl)piperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Piperidines and One-Pot Syntheses

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas, including antibacterial, anesthetic, and antipsychotic agents.[1][2][3] The three-dimensional nature of the saturated piperidine ring allows for precise spatial orientation of substituents, enabling highly specific interactions with biological targets that are often not achievable with flat, aromatic systems.[1][4] Consequently, the development of efficient and versatile methods for the synthesis of substituted piperidines is of paramount importance to drug discovery and development.

Traditional multi-step syntheses, while effective, are often plagued by issues of low overall yield, increased waste generation, and significant time and resource expenditure due to the need for isolation and purification of intermediates.[5][6][7] One-pot synthesis has emerged as a powerful strategy to overcome these limitations. By conducting multiple reaction steps in a single vessel without isolating intermediates, one-pot procedures enhance efficiency, reduce waste, and accelerate the synthesis of complex molecules.[5][8][9] This approach is particularly valuable in the rapid generation of compound libraries for lead optimization in drug discovery.[9]

This application note provides a detailed guide to the one-pot synthesis of a variety of substituted piperidines from a versatile starting material, tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate. The gem-dibromoolefin moiety of this starting material serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities in a single, efficient operation.

Overall Synthetic Workflow

The general strategy involves the in-situ transformation of the gem-dibromoolefin of this compound into a more reactive intermediate, which then undergoes a subsequent reaction with a suitable coupling partner in the same reaction vessel. This is depicted in the workflow diagram below.

One-Pot Synthesis Workflow start tert-Butyl 4-(2,2-dibromovinyl) piperidine-1-carboxylate one_pot One-Pot Reaction Vessel start->one_pot Starting Material reagents Coupling Partner (e.g., Alkyne, Boronic Acid) + Catalyst System reagents->one_pot Reagents product Substituted Piperidine Derivative one_pot->product Yields

Caption: General workflow for the one-pot synthesis of substituted piperidines.

Part 1: One-Pot Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Piperidines

The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[10][11] In the context of our starting material, a one-pot, sequential Sonogashira coupling can be employed to introduce two different alkynyl groups, or a di-alkynyl substituted piperidine can be formed.

Mechanistic Rationale

The reaction proceeds through two distinct catalytic cycles, one for palladium and one for copper.[10] The palladium(0) catalyst undergoes oxidative addition to the vinyl bromide. Simultaneously, the copper(I) salt activates the terminal alkyne, facilitating its deprotonation by the amine base to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. The choice of a mild base, such as triethylamine, is crucial to prevent side reactions.[10]

Sonogashira Coupling Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox R-Pd(II)(Br)L2 (Oxidative Addition) pd0->pd_ox R-Br pd_trans R-Pd(II)(C≡CR')L2 (Transmetalation) pd_ox->pd_trans Cu-C≡CR' pd_trans->pd0 Reductive Elimination product_out R-C≡CR' pd_trans->product_out cu_i Cu(I) cu_alkyne [Cu(I)(H-C≡CR')] (π-complex) cu_i->cu_alkyne H-C≡CR' cu_acetylide Cu-C≡CR' (Copper Acetylide) cu_alkyne->cu_acetylide Base cu_acetylide->cu_i

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Experimental Protocol: One-Pot Double Sonogashira Coupling

This protocol describes the synthesis of a di-alkynyl substituted piperidine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound383.131.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.142.22.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.193.03.0
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • To a dry, argon-flushed Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (2.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: One-Pot Suzuki-Miyaura Coupling for the Synthesis of Aryl- or Vinyl-Substituted Piperidines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[12] This reaction is particularly useful for introducing aryl or vinyl substituents onto the piperidine scaffold.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the vinyl bromide to the palladium(0) complex.[13] The organoboron species is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex.[12] This complex then undergoes transmetalation with the palladium(II) intermediate. Finally, reductive elimination yields the desired product and regenerates the palladium(0) catalyst.[13] The choice of ligand is critical for the efficiency of the Suzuki coupling, with bulky, electron-rich phosphine ligands often providing the best results.

Suzuki Coupling Mechanism pd0 Pd(0)L2 pd_ox R-Pd(II)(Br)L2 (Oxidative Addition) pd0->pd_ox R-Br pd_trans R-Pd(II)(R')L2 (Transmetalation) pd_ox->pd_trans + [R'B(OR)2(OH)]- pd_trans->pd0 Reductive Elimination product_out R-R' pd_trans->product_out boronic R'B(OR)2 boronate [R'B(OR)2(OH)]- boronic->boronate + Base base Base (e.g., OH-)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: One-Pot Borylation/Suzuki Coupling

This advanced one-pot protocol involves the in-situ formation of a boronic ester from the gem-dibromoolefin, followed by a Suzuki coupling with an aryl halide. This "borylation/Suzuki" sequence avoids the need to synthesize and isolate the boronic ester intermediate.[14][15][16]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound383.131.01.0
Bis(pinacolato)diboron (B₂pin₂)253.941.11.1
Aryl Halide (e.g., 4-Bromoanisole)187.041.21.2
Pd(dppf)Cl₂816.640.030.03
Potassium Acetate (KOAc)98.141.51.5
Potassium Carbonate (K₂CO₃)138.212.02.0
Anhydrous 1,4-Dioxane-10 mL-
Water-2 mL-

Procedure:

  • Borylation Step: To a dry, argon-flushed microwave vial, add this compound (1.0 mmol), B₂pin₂ (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and KOAc (1.5 mmol).

  • Add anhydrous 1,4-dioxane (8 mL).

  • Seal the vial and heat in a microwave reactor to 100 °C for 30 minutes.

  • Suzuki Coupling Step: Cool the vial to room temperature.

  • To the reaction mixture, add the aryl halide (1.2 mmol), K₂CO₃ (2.0 mmol), and water (2 mL).

  • Reseal the vial and heat in the microwave reactor to 120 °C for 45 minutes.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite and wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 3: One-Pot Heck Coupling for the Synthesis of Vinylated Piperidines

The Heck reaction provides a means to couple the vinyl bromide with an alkene, leading to the formation of a diene system attached to the piperidine ring.

Mechanistic Rationale

The Heck reaction typically proceeds via a neutral palladium cycle. Oxidative addition of the vinyl bromide to a Pd(0) complex is followed by coordination of the alkene. Migratory insertion of the alkene into the palladium-carbon bond forms a new alkylpalladium intermediate. Subsequent β-hydride elimination yields the diene product and a hydridopalladium complex. The active Pd(0) catalyst is regenerated by reductive elimination of HBr with a base.

Experimental Protocol: One-Pot Heck Coupling

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound383.131.01.0
Alkene (e.g., Styrene)104.151.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.490.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.04
Triethylamine (Et₃N)101.192.52.5
Anhydrous N,N-Dimethylformamide (DMF)-10 mL-

Procedure:

  • To a dry, argon-flushed Schlenk flask, add Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).

  • Add anhydrous DMF (5 mL) and stir for 10 minutes at room temperature to form the catalyst complex.

  • Add this compound (1.0 mmol), the alkene (1.5 mmol), and triethylamine (2.5 mmol).

  • Heat the reaction mixture to 100 °C and monitor by TLC.

  • Upon completion (typically 12-24 hours), cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The protocols outlined in this application note demonstrate the utility of this compound as a versatile starting material for the one-pot synthesis of a diverse range of substituted piperidines. By leveraging well-established palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Heck couplings, researchers can efficiently access novel piperidine derivatives with significant potential for applications in drug discovery and medicinal chemistry. The one-pot nature of these transformations offers considerable advantages in terms of efficiency, sustainability, and speed, making them highly attractive for both academic and industrial research settings.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Grokipedia. (n.d.). One-pot synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). One-pot synthesis. [Link]

  • Zhang, W., & Yi, W. (2020). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Current Opinion in Green and Sustainable Chemistry, 24, 1-9. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. [Link]

  • Quora. (2016, October 15). What is the Principle of one pot synthesis? & advantages and disadvantages?[Link]

  • Thieme Chemistry. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • PubMed. (n.d.). One-pot Sonogashira coupling-cyclization toward regioselective synthesis of benzosultams. [Link]

  • National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction. [Link]

  • Journal of Chemical Education. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Medium. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. [Link]

  • MDPI. (2023, February 4). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. [Link]

  • Organic Chemistry Portal. (n.d.). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. [Link]

  • National Institutes of Health. (2021, February 12). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. [Link]

  • PubMed. (2013, April 5). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. [Link]

  • ResearchGate. (n.d.). (PDF) One‐Pot Palladium‐Catalyzed Cross‐Coupling Treble of Borylation, the Suzuki Reaction and Amination. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • YouTube. (2022, September 15). Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. [Link]

Sources

The Fritsch-Buttenberg-Wiechell Rearrangement of Dibromoolefin Intermediates: A Detailed Guide to Diarylacetylene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Classic Rearrangement

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a powerful chemical transformation that facilitates the synthesis of 1,2-disubstituted alkynes from 1,1-dihalo-2-substituted alkenes.[1][2] First reported in 1894, this reaction has evolved into a valuable tool for synthetic chemists, particularly in the construction of carbon-carbon triple bonds within complex molecular architectures.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the FBW rearrangement, with a specific focus on the use of 1,1-dibromoolefin intermediates for the synthesis of diarylacetylenes. Diarylacetylene motifs are prevalent in various fields, including medicinal chemistry, materials science, and as building blocks in organic synthesis.

This guide will delve into the mechanistic underpinnings of the FBW rearrangement, provide detailed, field-proven protocols for the synthesis of the requisite dibromoolefin precursors via the Corey-Fuchs reaction, and outline the subsequent rearrangement to the desired alkyne. Furthermore, we will present quantitative data to inform substrate selection and reaction optimization, and provide visual aids to clarify the reaction pathways and experimental workflows.

The Underlying Chemistry: A Mechanistic Perspective

The Fritsch-Buttenberg-Wiechell rearrangement proceeds through a fascinating mechanistic cascade initiated by a strong base.[2] The generally accepted mechanism involves the following key steps:

  • Deprotonation: A strong base, such as an organolithium reagent or a hindered alkoxide, abstracts a vinylic proton from the 1,1-dihalo-2-substituted alkene.[3]

  • Alpha-Elimination and Carbene Formation: The resulting vinyl anion undergoes a rapid α-elimination of a halide ion to generate a highly reactive vinyl carbene intermediate.[1][2]

  • 1,2-Migration: The vinyl carbene then undergoes a 1,2-rearrangement, where one of the substituents on the adjacent carbon migrates to the carbenic carbon. In the context of diarylacetylene synthesis, this involves the migration of an aryl group.[2]

  • Alkyne Formation: This migration event results in the formation of the stable carbon-carbon triple bond of the desired 1,2-diarylalkyne product.

The migratory aptitude of the substituents plays a crucial role in the success of the rearrangement, with aryl and alkynyl groups generally migrating more readily than alkyl groups.

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the Fritsch-Buttenberg-Wiechell rearrangement of a 1,1-dibromo-2,2-diphenylethene intermediate.

FBW_Mechanism start 1,1-Dibromo-2,2-diphenylethene anion Vinyl Anion start->anion + Base base Strong Base (e.g., n-BuLi) carbene Vinyl Carbene anion->carbene α-elimination - Br⁻ product Diphenylacetylene carbene->product 1,2-Aryl Migration Br_minus - Br⁻

Caption: Mechanism of the FBW Rearrangement.

Experimental Protocols: From Aldehyde to Alkyne

A common and efficient route to the required 1,1-dibromoolefin precursors is the Corey-Fuchs reaction, which converts an aldehyde into a 1,1-dibromoalkene.[4][5][6][7][8] The resulting dibromoolefin can then be subjected to the FBW rearrangement to yield the desired alkyne. The following two-part protocol details the synthesis of diphenylacetylene from benzaldehyde as a representative example.

Part 1: Synthesis of 1,1-Dibromo-2,2-diphenylethene via the Corey-Fuchs Reaction

This protocol is adapted from established Corey-Fuchs procedures.[4][7]

Materials:

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Benzaldehyde

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Silica gel

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (3.0 equivalents) in anhydrous dichloromethane.

  • Ylide Formation: Cool the solution to 0 °C using an ice bath. To this stirred solution, add carbon tetrabromide (1.5 equivalents) portion-wise. The solution will typically turn a yellow or orange color. Continue stirring at 0 °C for 15-30 minutes to ensure complete formation of the dibromomethylenetriphenylphosphorane ylide.

  • Aldehyde Addition: Add a solution of benzaldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a plug of silica gel, eluting with hexanes. Concentrate the filtrate under reduced pressure to yield the crude 1,1-dibromo-2,2-diphenylethene. Further purification can be achieved by column chromatography on silica gel if necessary.

Part 2: Fritsch-Buttenberg-Wiechell Rearrangement to Diphenylacetylene

This protocol outlines the conversion of the dibromoolefin to the alkyne.

Materials:

  • 1,1-Dibromo-2,2-diphenylethene (from Part 1)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,1-dibromo-2,2-diphenylethene (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (2.1 equivalents) dropwise to the stirred solution. A color change is typically observed.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diphenylacetylene.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield pure diphenylacetylene as white crystals.[9]

Experimental Workflow Visualization

The following diagram provides a visual representation of the two-part experimental workflow.

FBW_Workflow cluster_part1 Part 1: Corey-Fuchs Reaction cluster_part2 Part 2: FBW Rearrangement p1_start Benzaldehyde p1_reaction Ylide Formation & Aldehyde Addition (0°C to RT) p1_start->p1_reaction Add to p1_reagents PPh₃, CBr₄, DCM p1_reagents->p1_reaction p1_workup Solvent Removal p1_reaction->p1_workup p1_purification Hexanes Precipitation & Silica Filtration p1_workup->p1_purification p1_product 1,1-Dibromo-2,2-diphenylethene p1_purification->p1_product p2_start 1,1-Dibromo-2,2-diphenylethene p1_product->p2_start p2_reaction Rearrangement (-78°C to RT) p2_start->p2_reaction Add to p2_reagents n-BuLi, THF p2_reagents->p2_reaction p2_quench Quench with NH₄Cl p2_reaction->p2_quench p2_extraction Extraction with Et₂O p2_quench->p2_extraction p2_purification Recrystallization from Ethanol p2_extraction->p2_purification p2_product Diphenylacetylene p2_purification->p2_product

Sources

Application Notes and Protocols for the Synthesis of Internal Alkynes from gem-Dibromoalkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of internal alkynes from gem-dibromovinyl precursors. Internal alkynes are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The protocols described herein leverage the Fritsch-Buttenberg-Wiechell (FBW) rearrangement and related methodologies, offering a robust and versatile approach to this important transformation.

Introduction: The Strategic Importance of Internal Alkynes

The carbon-carbon triple bond of internal alkynes serves as a versatile functional handle for a multitude of chemical transformations. Their synthesis from readily accessible starting materials is therefore a cornerstone of modern organic chemistry. gem-Dibromoalkenes, which can be easily prepared from corresponding aldehydes via the Corey-Fuchs reaction, are excellent precursors for the synthesis of internal alkynes.[1][3][4] This application note will detail the mechanistic underpinnings and provide step-by-step protocols for this conversion, with a focus on experimental design, safety, and product characterization.

Mechanistic Rationale: The Fritsch-Buttenberg-Wiechell Rearrangement

The conversion of a 1,1-diaryl-2-bromo-alkene to a 1,2-diaryl-alkyne upon treatment with a strong base is known as the Fritsch-Buttenberg-Wiechell (FBW) rearrangement.[5][6][7] This reaction is also applicable to substrates with alkyl substituents.[5][7] The generally accepted mechanism proceeds through the following key steps:[5][8][9]

  • Deprotonation: A strong base abstracts the vinylic proton, generating a vinyl anion.

  • α-Elimination: The subsequent elimination of the bromide ion leads to the formation of a vinyl carbene intermediate.

  • 1,2-Migration: A 1,2-migration of one of the substituents (aryl or alkyl) results in the formation of the desired internal alkyne.[5][8]

The choice of base and reaction conditions is critical to the success of the FBW rearrangement and related transformations. Strong bases such as alkoxides or organolithium reagents are typically employed.[3][5][6]

Visualizing the Mechanism: The Fritsch-Buttenberg-Wiechell Rearrangement

FBW_Mechanism start R1(R2)C=CHBr (gem-Dibromoalkene) intermediate1 R1(R2)C=C(-) (Vinyl Anion) start->intermediate1 + Base intermediate2 R1(R2)C=C: (Vinyl Carbene) intermediate1->intermediate2 - Br⁻ product R1-C≡C-R2 (Internal Alkyne) intermediate2->product 1,2-Migration base Strong Base (e.g., t-BuOK) bromide - Br⁻

Caption: The Fritsch-Buttenberg-Wiechell Rearrangement Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of internal alkynes from gem-dibromovinyl precursors.

Protocol 1: General Procedure for the Synthesis of Internal Alkynes via FBW Rearrangement

This protocol is a general method adaptable for various substrates.

Materials:

  • gem-Dibromoalkene (1.0 mmol, 1.0 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.2 mmol, 2.2 equiv)

  • Anhydrous Toluene (10 mL)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the gem-dibromoalkene (1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Base Addition: While stirring, carefully add potassium tert-butoxide (2.2 mmol) to the reaction mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure internal alkyne.

Protocol 2: One-Pot Tandem Elimination-Hydrodebromination-Cross-Coupling

A more advanced, one-pot procedure involves a palladium-catalyzed cross-coupling reaction of gem-dibromoalkenes with halobenzenes. This method proceeds through a tandem elimination-hydrodebromination process to generate a terminal alkyne in situ, which then undergoes a copper-free Sonogashira coupling.[10]

Materials:

  • gem-Dibromoalkene (1.0 mmol, 1.0 equiv)

  • Halobenzene (1.2 mmol, 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)

  • Palladium on Carbon (Pd/C, 10 mol%)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: In a dry Schlenk tube, combine the gem-dibromoalkene (1.0 mmol), halobenzene (1.2 mmol), cesium carbonate (2.5 mmol), and 10 mol% Pd/C.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the tube.

  • Reaction Execution: Seal the tube and heat the mixture at 120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.[10]

Experimental Workflow Overview

Experimental_Workflow start Start: gem-Dibromoalkene step1 Reaction Setup: - Inert Atmosphere - Add Reagents & Solvent start->step1 step2 Reaction Execution: - Heating - Monitoring (TLC/GC-MS) step1->step2 step3 Work-up: - Quenching - Extraction step2->step3 step4 Purification: - Column Chromatography step3->step4 product Product: Internal Alkyne step4->product analysis Characterization: - NMR - IR - Mass Spectrometry product->analysis

Caption: General experimental workflow for internal alkyne synthesis.

Data Presentation and Characterization

The successful synthesis of the internal alkyne should be confirmed by standard analytical techniques.

Technique Expected Observations for Internal Alkynes
¹H NMR Absence of a terminal alkyne proton signal (typically δ 2-3 ppm).[11][12][13]
¹³C NMR Signals for the sp-hybridized carbons of the internal alkyne typically appear in the range of δ 70–100 ppm.[13]
IR Spectroscopy A weak C≡C stretch is expected in the range of 2100-2260 cm⁻¹.[11][12][14] For symmetrical internal alkynes, this peak may be absent.[12][15]
Mass Spectrometry The molecular ion peak corresponding to the expected mass of the internal alkyne product.

Safety and Handling Precautions

Working with strong bases and flammable solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18] When handling large quantities of strong bases, a face shield and a chemical-resistant apron are recommended.[16][19]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[17][18]

  • Handling Strong Bases: Strong bases like potassium tert-butoxide are corrosive and can cause severe burns.[20] Avoid inhalation of dust and contact with skin and eyes. When preparing solutions, always add the base to the solvent slowly to control any exothermic reaction.[16]

  • Inert Atmosphere: Reactions requiring anhydrous conditions must be set up under an inert atmosphere of argon or nitrogen to prevent quenching by atmospheric moisture.[21]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.[17]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction- Increase reaction time or temperature. - Ensure the use of a sufficiently strong base.
Degradation of starting material or product- Lower the reaction temperature. - Use a milder base, such as TBAF.[22][23]
Presence of moisture- Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.
Formation of Side Products Isomerization of the alkyne- This can occur with very strong bases; consider using milder conditions.
Homocoupling in cross-coupling reactions- For Sonogashira-type reactions, using copper-free conditions can minimize this side reaction.[2][10][24]

Conclusion

The synthesis of internal alkynes from gem-dibromovinyl precursors is a reliable and versatile method in organic synthesis. The Fritsch-Buttenberg-Wiechell rearrangement and related palladium-catalyzed cross-coupling reactions provide efficient routes to these valuable compounds. By carefully selecting the reaction conditions and adhering to the protocols and safety guidelines outlined in this document, researchers can successfully synthesize a wide range of internal alkynes for various applications in chemical research and drug development.

References

  • Ji, Y., Zhong, N., Kang, Z., Yan, G., & Zhao, M. (2018). Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. Synlett, 29(02), 209-214. [Link]

  • Wikipedia. (n.d.). Fritsch–Buttenberg–Wiechell rearrangement. [Link]

  • Grokipedia. (2026, January 14). Fritsch–Buttenberg–Wiechell rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Fritsch-Buttenberg-Wiechell rearrangement. [Link]

  • Division of Research Safety, University of Illinois. (2023, May 12). Bases - Hydroxides. [Link]

  • Chemistry Stack Exchange. (2019, May 23). Mechanism of Fritsch–Buttenberg–Wiechell rearrangement. [Link]

  • Grokipedia. (n.d.). Corey–Fuchs reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. [Link]

  • Brainly. (2023, March 7). What precautions should you take when working with strong acids and bases? [Link]

  • Quora. (2022, November 26). What are some safety precautions to take when working with strong acids and strong bases? [Link]

  • Bentham Science. (n.d.). Synthesis of Internal gem-Diborylalkanes by Copper-Catalyzed Double Hydroboration of Conjugated Internal Alkynes. [Link]

  • Thieme. (2017, September 14). Synthesis of Internal Alkynes through an Effective Tandem Elimination–Hydrodebromination–Cross-Coupling of gem-Dibromoalken. [Link]

  • Okumura, H., Prakoso, N. I., Morozumi, T., & Umezawa, T. (2024). Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. Organic Letters, 26(46), 9817–9821. [Link]

  • Wikipedia. (n.d.). Corey–Fuchs reaction. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Alkynes. [Link]

  • National Center for Biotechnology Information. (2024, November 22). Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

  • National University of Singapore. (2016, April 20). Standard Operating Procedure: WORKING WITH ACIDS AND BASES. [Link]

  • Bitesize Bio. (2022, December 16). Your Essential Guide to Handling Bases Safely in the Lab. [Link]

  • OpenOChem Learn. (n.d.). Alkynes. [Link]

  • Academia.edu. (n.d.). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. [Link]

  • ResearchGate. (n.d.). “One‐pot” synthesis of unsymmetrical internal alkynes.[a,b]. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of internal alkynes. a Sonogashira coupling of unactivated... [Link]

  • ResearchGate. (2025, August 6). Synthesis of alkynes under dry reaction conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling. [Link]

  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

  • University of California, Los Angeles. (n.d.). IR: alkynes. [Link]

  • Khan Academy. (n.d.). Preparation of alkynes (video). [Link]

  • YouTube. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

  • Okutani, M., & Mori, Y. (2009). Conversion of Bromoalkenes Into Alkynes by Wet Tetra-N-Butylammonium Fluoride. The Journal of Organic Chemistry, 74(1), 442–444. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. [Link]

  • Longdom Publishing. (n.d.). Short Notes on Synthesis using Alkynes. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.15: 10-4 Preparation of Alkynes- Elimination Reactions of Dihalides. [Link]

  • National Institutes of Health. (2023, June 15). Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl-Gold Addition and Redox Catalysis. [Link]

  • Chemistry Steps. (n.d.). Preparation of Alkynes by Elimination Reactions - Practice Problems. [Link]

  • Chad's Prep®. (n.d.). Preparation of Alkynes. [Link]

  • Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]

Sources

"copper-free Sonogashira reaction with tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Copper-Free Sonogashira Reaction: Synthesis of Substituted Enynes from tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Introduction: The Strategic Advantage of Copper-Free C-C Bond Formation

The Sonogashira reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2] This cross-coupling reaction is invaluable for constructing conjugated enynes and arylalkynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[3][4]

The classical Sonogashira protocol employs a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst.[5] While highly effective, the copper co-catalyst can introduce significant challenges, most notably the promotion of undesirable oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling).[6] This side reaction consumes the alkyne, complicates product purification, and can be detrimental to the synthesis of complex, sensitive molecules.

The development of copper-free Sonogashira protocols has been a significant advancement, offering a cleaner and often more robust alternative.[6][7] By eliminating copper, these methods circumvent the issue of alkyne dimerization, simplify reaction workup, and broaden the substrate scope, particularly for syntheses where copper contamination is a concern for downstream applications, such as in pharmaceutical manufacturing.[8]

This guide focuses on the application of the copper-free Sonogashira reaction to this compound. This substrate is of particular interest due to two key features:

  • The Piperidine Scaffold: Piperidine rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. Their incorporation can enhance solubility, modulate basicity, and provide vectors for interacting with biological targets.

  • The Dibromovinyl Group: This functional group is a versatile synthetic handle. The differential reactivity of the two bromine atoms on the vinyl scaffold allows for selective mono-alkynylation, preserving the second bromine atom for subsequent orthogonal cross-coupling reactions. This enables the rapid construction of complex and highly functionalized molecular architectures. The general reactivity trend for sp² halides favors the coupling of vinyl bromides over many other halides, making them excellent substrates for this transformation.[1][3]

Reaction Mechanism: The Palladium Catalytic Cycle

The copper-free Sonogashira reaction proceeds through a well-established palladium-centered catalytic cycle. Unlike the traditional mechanism, which involves a copper-acetylide intermediate, the copper-free variant relies on the palladium center to orchestrate both the activation of the vinyl halide and the alkyne.[9][10]

The cycle can be broken down into three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the vinyl bromide substrate. This oxidative addition step forms a square planar Pd(II) intermediate.[1][9]

  • Deprotonation and Ligand Exchange: The terminal alkyne coordinates to the Pd(II) complex. In the presence of a suitable base, the acidic acetylenic proton is removed, forming a palladium-acetylide species.[11]

  • Reductive Elimination: The final step involves the coupling of the vinyl and alkynyl ligands attached to the palladium center. This reductive elimination step forms the desired C(sp²)-C(sp) bond, yielding the enyne product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][12]

Copper_Free_Sonogashira_Mechanism Catalytic Cycle of Copper-Free Sonogashira Reaction pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Vinyl-Pd(II)-Br) pd0->oa_complex alkyne_complex Alkyne Coordination Complex oa_complex->alkyne_complex acetylide_complex Palladium Acetylide Complex alkyne_complex->acetylide_complex product Enyne Product acetylide_complex->product re_label Reductive Elimination acetylide_complex->re_label re_label->pd0 oa_label Oxidative Addition oa_label->oa_complex  Vinyl-Br (R-X) deprot_label Deprotonation (Base, R'C≡CH) deprot_label->alkyne_complex

Caption: The palladium catalytic cycle for the copper-free Sonogashira reaction.

Detailed Experimental Protocol

This protocol provides a reliable method for the mono-alkynylation of this compound with phenylacetylene as a representative terminal alkyne.

Materials and Equipment
  • Reagents:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Triethylamine (Et₃N), distilled

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (HPLC grade) for chromatography

  • Equipment:

    • Round-bottom flask or reaction tube

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Condenser

    • Inert atmosphere manifold (Argon or Nitrogen)

    • Schlenk line equipment

    • Syringes and needles

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

Step-by-Step Procedure

Experimental_Workflow Experimental Workflow for Copper-Free Sonogashira Coupling setup 1. Reaction Setup - Assemble dry glassware - Add solid reagents - Establish inert atmosphere reagents 2. Reagent Addition - Add anhydrous solvent (THF) - Add base (Et₃N) - Add terminal alkyne setup->reagents reaction 3. Reaction - Heat to reflux (e.g., 65-70 °C) - Monitor by TLC reagents->reaction workup 4. Aqueous Workup - Cool to RT - Quench with NH₄Cl(aq) - Extract with EtOAc reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Silica gel chromatography workup->purify analyze 6. Analysis - Characterize product (NMR, MS, IR) purify->analyze

Caption: A streamlined workflow for the synthesis and purification process.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq, 3 mol%).

    • Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst oxidation.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe.

    • Add distilled triethylamine (3.0 eq) via syringe. The amine acts as both the base and a co-solvent.

    • Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise via syringe. A slight excess of the alkyne ensures complete consumption of the limiting vinyl bromide.

  • Reaction Conditions:

    • Lower the flask into a pre-heated oil bath at 70 °C.

    • Allow the reaction to stir vigorously under the inert atmosphere.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The consumption of the starting material and the appearance of a new, typically higher Rƒ, UV-active spot indicates product formation. The reaction is generally complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete (as judged by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and then saturated brine to remove residual amine salts and water-soluble impurities.

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude residue is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for isolating the desired mono-alkynylated product.

Expected Results and Troubleshooting

The described protocol is expected to provide the desired mono-alkynylated product in good to excellent yields. The selectivity for mono-substitution is generally high due to the deactivation of the second C-Br bond after the first coupling.

Data Summary
ParameterRecommended ConditionRationale
Substrate This compoundVersatile building block for medicinal chemistry.
Alkyne Phenylacetylene (or other terminal alkynes)1.2 equivalents ensures full conversion of the limiting reagent.
Catalyst PdCl₂(PPh₃)₂3 mol%. Air-stable, commercially available Pd(II) precatalyst.[13]
Base Triethylamine (Et₃N)3.0 equivalents. Acts as an acid scavenger and deprotonating agent.[1]
Solvent Tetrahydrofuran (THF)Anhydrous. Good solvating properties for reactants and catalyst.
Temperature 70 °CProvides sufficient thermal energy to drive the reaction efficiently.
Time 4-12 hoursMonitored by TLC to determine the endpoint.
Typical Yield 70-90%Yields are dependent on the specific alkyne and purity of reagents.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd).2. Wet solvent or reagents.3. Insufficiently strong base.1. Use a fresh bottle of catalyst or a more robust precatalyst.[8]2. Ensure all solvents and reagents are rigorously dried.3. Screen other bases like DIPA, DBU, or an inorganic base like Cs₂CO₃.[14]
Catalyst Decomposition (Pd Black) 1. Reaction temperature is too high.2. Impurities in the reagents.3. Solvent choice (THF can sometimes promote decomposition).[15]1. Lower the reaction temperature and allow for a longer reaction time.2. Use freshly distilled/purified reagents.3. Screen alternative solvents such as DMF, Dioxane, or Toluene.[16]
Formation of Di-alkynylated Product 1. Reaction run for too long or at too high a temperature.2. High catalyst loading.1. Carefully monitor the reaction by TLC and stop it upon consumption of starting material.2. Reduce the catalyst loading to 1-2 mol%.
Difficult Purification 1. Streaking on TLC plate.2. Close Rƒ of product and starting material.1. The triethylammonium bromide salt can cause streaking. Ensure the aqueous workup is thorough.2. Adjust the eluent system for chromatography; try a different solvent system (e.g., Toluene/Acetone).

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Gøgsig, T. M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1). [Link]

  • Köcher, S., et al. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(11), 2594-2602. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7383. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Doucet, H. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Kolychev, E. L., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4183-4188. [Link]

  • Ferreira, M., et al. (2022). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 10(7), 1351. [Link]

  • Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • Wang, D., et al. (2010). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 39(39), 9438-9444. [Link]

  • Jana, S., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(2), 1194-1207. [Link]

  • Hie, L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14051-14058. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7383. [Link]

  • Ferlin, F., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 10(37), 12389-12400. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. SlideServe. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Sharma, G. V., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 446. [Link]

  • ResearchGate. Supposed mechanism for the copper-free Sonogashira reaction. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Kauber, E., et al. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. Proceedings of the Estonian Academy of Sciences, 62(2), 133-140. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Corey-Fuchs Reaction for Piperidine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and success rate of the Corey-Fuchs reaction, specifically when working with piperidine aldehyde substrates. Our aim is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles and field experience.

Introduction: The Nuances of Applying the Corey-Fuchs Reaction to Piperidine Aldehydes

The Corey-Fuchs reaction is a powerful and widely adopted two-step transformation for the one-carbon homologation of aldehydes to terminal alkynes.[1] The reaction first involves the conversion of an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base, typically n-butyllithium (n-BuLi), to furnish the desired alkyne.[2][3] While robust for a wide range of aldehydes, substrates containing a piperidine moiety introduce specific challenges that require careful consideration and optimization.

The basic nitrogen atom within the piperidine ring can interact with the reagents, particularly the strong organolithium base used in the second step. This can lead to undesired side reactions and reduced yields if not properly managed. This guide will walk you through common issues and provide actionable solutions to navigate these complexities.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and recommended solutions.

Problem 1: Low or No Conversion of the Piperidine Aldehyde to the Dibromoalkene (Step 1)

  • Possible Cause 1: Incomplete Ylide Formation. The formation of the dibromomethylenephosphorane ylide from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) is the crucial first step.[4] Impurities in reagents or solvent can hinder this process.

    • Solution: Ensure that PPh₃ and CBr₄ are of high purity and that the solvent (typically dichloromethane, DCM) is anhydrous.[5] It is good practice to use freshly distilled or commercially available anhydrous solvents.

  • Possible Cause 2: Steric Hindrance from the Piperidine Ring. Bulky substituents on the piperidine ring or a sterically congested aldehyde can slow down the Wittig-type reaction.

    • Solution: Consider increasing the reaction time or temperature moderately. However, be mindful of potential side reactions at elevated temperatures. The use of zinc dust as an additive can sometimes improve yields for sterically hindered aldehydes by facilitating the formation of the ylide.[2]

  • Possible Cause 3: Instability of the Aldehyde. Piperidine aldehydes, especially those with certain substitution patterns, can be prone to epimerization or degradation under the reaction conditions.

    • Solution: Perform the reaction at lower temperatures (e.g., starting at -20 °C to 0 °C) and monitor the reaction progress closely by thin-layer chromatography (TLC). The addition of a mild, non-nucleophilic base like triethylamine (Et₃N) can sometimes be beneficial for sensitive substrates.[4]

Problem 2: Complex Mixture or Low Yield in the Alkyne Formation Step (Step 2)

  • Possible Cause 1: Reaction with the Piperidine Nitrogen. If the piperidine nitrogen is unprotected, it can be deprotonated by the strong base (n-BuLi), leading to a complex mixture of products and consumption of the base.

    • Solution: It is highly recommended to protect the piperidine nitrogen with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is a common choice as it is generally stable to the reaction conditions, particularly at low temperatures (-78 °C).

  • Possible Cause 2: Deprotonation at the α-Position to the Nitrogen. Even with a protecting group, there is a possibility of deprotonation at the carbon adjacent to the nitrogen, especially if the reaction is allowed to warm prematurely.

    • Solution: Maintain a low reaction temperature (-78 °C) during the addition of n-BuLi and for a sufficient period afterward. Use of a less basic organolithium reagent, such as sec-butyllithium in the presence of a coordinating agent like TMEDA, can sometimes offer better selectivity, though this needs to be empirically determined for your specific substrate.[6][7]

  • Possible Cause 3: Incomplete Conversion of the Dibromoalkene. Insufficient base or reaction time can lead to incomplete conversion to the alkyne.

    • Solution: Ensure that at least two equivalents of n-BuLi are used.[8] After the initial reaction period at -78 °C, allowing the reaction to slowly warm to room temperature can sometimes drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time.

Problem 3: Difficulty in Purifying the Final Alkyne Product

  • Possible Cause 1: Contamination with Triphenylphosphine Oxide. A major byproduct of the first step is triphenylphosphine oxide, which can be challenging to remove completely.[9]

    • Solution: After the first step, most of the triphenylphosphine oxide can be precipitated by adding a non-polar solvent like hexanes or pentane and filtering the mixture.[5] For the final product, column chromatography on silica gel is typically effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to separate the desired alkyne from any remaining phosphorus byproducts.

  • Possible Cause 2: Co-elution of Byproducts. Side products arising from reactions with the piperidine ring can have similar polarities to the desired alkyne, making chromatographic separation difficult.

    • Solution: Careful optimization of the reaction conditions to minimize side reactions is the best approach. If separation is still challenging, consider derivatization of the alkyne to a more easily purifiable compound, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the piperidine nitrogen?

A1: Yes, in most cases, protecting the piperidine nitrogen is crucial for a successful Corey-Fuchs reaction. The unprotected amine is basic and will react with the strong organolithium base used in the second step, leading to lower yields and a more complex reaction mixture. The tert-butyloxycarbonyl (Boc) group is a widely used and generally effective protecting group for this purpose.

Q2: Is the N-Boc protecting group stable under the strong basic conditions of the second step?

A2: The N-Boc group is generally stable to n-BuLi at low temperatures (-78 °C).[6] However, prolonged reaction times at higher temperatures can lead to deprotection or other side reactions. It is therefore critical to maintain a low temperature during the addition of the base and for the initial reaction period.

Q3: What is the optimal stoichiometry of reagents for the first step (dibromoalkene formation)?

A3: A common starting point is to use 2 to 4 equivalents of triphenylphosphine and 1 to 2 equivalents of carbon tetrabromide relative to the aldehyde.[5] The optimal ratio can be substrate-dependent, and it is advisable to perform small-scale test reactions to determine the ideal stoichiometry for your specific piperidine aldehyde.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress.[5] For the first step, you can track the disappearance of the starting aldehyde. For the second step, you can monitor the conversion of the dibromoalkene to the alkyne. Staining with a potassium permanganate solution can be helpful for visualizing the products, as both the dibromoalkene and the alkyne are unsaturated.

Q5: Are there any alternatives to the Corey-Fuchs reaction for synthesizing alkynes from piperidine aldehydes?

A5: Yes, other methods exist, such as the Seyferth-Gilbert-Bestmann homologation.[10] However, the Corey-Fuchs reaction is often preferred due to its milder conditions and broader substrate scope.[10] The choice of method will depend on the specific structure of your piperidine aldehyde and the presence of other functional groups.

Experimental Protocols and Data

General Protocol for the Corey-Fuchs Reaction on an N-Boc-Piperidine Aldehyde

Step 1: Synthesis of the 1,1-Dibromoalkene

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 - 4.0 eq.) and anhydrous dichloromethane (DCM).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.0 - 2.0 eq.) to the stirred solution. The mixture will typically turn yellow or orange.[5]

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of the N-Boc-piperidine aldehyde (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by TLC.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes or pentane to the residue to precipitate triphenylphosphine oxide. Filter the mixture through a pad of Celite or silica gel, washing with the same non-polar solvent.[5]

  • Concentrate the filtrate to obtain the crude 1,1-dibromoalkene, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of the Terminal Alkyne

  • Dissolve the crude 1,1-dibromoalkene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a dry flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq., typically as a solution in hexanes) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Step 1: Solvent Anhydrous Dichloromethane (DCM)Good solubility for reagents and substrate.
Step 1: Temperature 0 °C to Room TemperatureMild conditions to prevent aldehyde degradation.
Step 2: Solvent Anhydrous Tetrahydrofuran (THF)Good solvent for the dibromoalkene and stabilizes the organolithium species.
Step 2: Base n-Butyllithium (n-BuLi)Strong base required for the elimination reaction.
Step 2: Temperature -78 °C to Room TemperatureLow temperature is critical to prevent side reactions and potential deprotection of the N-Boc group.
Nitrogen Protection N-BocProtects the basic nitrogen from reacting with n-BuLi.

Visualizing the Process

Corey-Fuchs Reaction Workflow

CoreyFuchsWorkflow cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Alkyne Formation Aldehyde N-Boc-Piperidine Aldehyde Ylide Dibromomethylene Ylide Formation Aldehyde->Ylide Wittig-type Reaction Reagents1 PPh₃, CBr₄ in DCM Reagents1->Ylide Dibromoalkene 1,1-Dibromoalkene Intermediate Ylide->Dibromoalkene Base n-BuLi in THF, -78°C Dibromoalkene->Base Elimination Alkyne Terminal Alkyne Product Base->Alkyne Quench Aqueous Workup Alkyne->Quench

Caption: A simplified workflow of the two-step Corey-Fuchs reaction for piperidine aldehydes.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield in Corey-Fuchs Reaction Step1_Issue Issue in Step 1 (Dibromoalkene Formation)? Start->Step1_Issue Step2_Issue Issue in Step 2 (Alkyne Formation)? Start->Step2_Issue Check_Reagents Check Reagent Purity & Anhydrous Conditions Step1_Issue->Check_Reagents Yes Check_Protection Is Piperidine-N Protected (e.g., Boc)? Step2_Issue->Check_Protection Yes Optimize_Stoichiometry Optimize PPh₃/CBr₄ Stoichiometry Check_Reagents->Optimize_Stoichiometry Add_Zn Consider Adding Zinc Dust Optimize_Stoichiometry->Add_Zn Protect_N Protect Nitrogen Check_Protection->Protect_N No Check_Temp Maintain Low Temp (-78°C) Check_Protection->Check_Temp Yes Check_Base_Eq Ensure ≥ 2 eq. n-BuLi Check_Temp->Check_Base_Eq

Caption: A decision tree to guide troubleshooting common issues in the Corey-Fuchs reaction.

References

  • Organic Syntheses. (100 mL) - is added into the flask using the addition funnel and the system is purged with argon for 5 min - (Note 5). [Link]

  • Organic Syntheses. 1-(2,2-DIBROMOVINYL)-2-NITROBENZENE. [Link]

  • Wikipedia. Corey–Fuchs reaction. [Link]

  • Grokipedia. Corey–Fuchs reaction. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • SynArchive. Corey-Fuchs Reaction. [Link]

  • National Institutes of Health. Corey–Fuchs reaction enabled synthesis of natural products: a review. [Link]

  • Chem-Station International. Corey-Fuchs Alkyne Synthesis. [Link]

  • Royal Society of Chemistry Publishing. Reactivity series for s-BuLi / diamine -mediated lithiation of N-Boc pyrrolidine : applications in catalysis and lithiation of N-Boc piperidine. [Link]

  • ResearchGate. Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. [Link]

  • chemeurope.com. Corey-Fuchs reaction. [Link]

  • Royal Society of Chemistry. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. [Link]

  • Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

  • Scribd. Corey-Fuchs Reaction. [Link]

Sources

"common side products in the synthesis of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate via the Corey-Fuchs reaction. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to identify, minimize, and troubleshoot the formation of common side products, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

The conversion of the starting material, tert-butyl 4-formylpiperidine-1-carboxylate, to the desired 1,1-dibromoalkene is accomplished through the Corey-Fuchs reaction.[1] This transformation relies on a Wittig-type mechanism where a phosphorus ylide, generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), reacts with the aldehyde.[2][3] While robust, this reaction is not without its challenges, primarily related to reagent stoichiometry, reaction conditions, and the inherent formation of byproducts that can complicate purification and reduce yields.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: After running the reaction, my TLC and LCMS analyses show two major spots/peaks in addition to my desired product. What are they likely to be?

A1: In a typical Corey-Fuchs reaction, the two most common impurities observed alongside your target molecule, this compound, are:

  • Unreacted Starting Material: tert-butyl 4-formylpiperidine-1-carboxylate.

  • Triphenylphosphine Oxide (Ph₃PO): An unavoidable stoichiometric byproduct of the reaction mechanism.[4]

Causality:

  • Unreacted Aldehyde: The presence of the starting aldehyde indicates incomplete conversion. This can stem from several factors: insufficient reaction time, temperatures that are too low, or, most commonly, incomplete formation of the reactive ylide. The ylide generation itself is sensitive to the quality and stoichiometry of the triphenylphosphine and carbon tetrabromide.[5]

  • Triphenylphosphine Oxide (Ph₃PO): The formation of the stable phosphorus-oxygen double bond is the thermodynamic driving force for the Wittig-type reaction.[3] The phosphorus ylide reacts with the aldehyde to form an oxaphosphetane intermediate, which then fragments into the desired dibromoalkene and Ph₃PO.[3][4] Therefore, for every mole of product formed, one mole of Ph₃PO is generated.

Visualizing the Core Reaction and Byproduct Formation

SM tert-butyl 4-formyl- piperidine-1-carboxylate Reagents PPh₃ + CBr₄ (in situ ylide formation) Reaction Corey-Fuchs Reaction Mixture SM->Reaction Reagents->Reaction Product tert-butyl 4-(2,2-dibromovinyl)- piperidine-1-carboxylate Byproduct Triphenylphosphine Oxide (Ph₃PO) Unreacted Unreacted Starting Material Reaction->Product Desired Path Reaction->Byproduct Inherent Byproduct Reaction->Unreacted Incomplete Reaction

Caption: General workflow of the Corey-Fuchs reaction.

Q2: My reaction yield is consistently low. What are the primary causes related to side product formation?

A2: Low yield is most often a symptom of incomplete conversion of the starting aldehyde.[6] Before suspecting decomposition, investigate the following causes which prevent the formation of the desired product:

  • Poor Ylide Formation: The dibromomethylenetriphenylphosphorane ylide is the key reactive intermediate. Its formation can be hampered by:

    • Sub-optimal Reagent Quality: Ensure that triphenylphosphine and carbon tetrabromide are pure. PPh₃ can oxidize over time, and CBr₄ can degrade.

    • Moisture: The reaction is sensitive to moisture. Use anhydrous solvents (typically dichloromethane) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the ylide and other reactive intermediates.[5]

  • Steric Hindrance or Substrate Reactivity: While the piperidine-4-carboxaldehyde is generally reactive, highly hindered or electronically deactivated aldehydes can exhibit lower conversion rates.[5]

  • Insufficient Reagents: Typically, two equivalents of PPh₃ are used per equivalent of CBr₄. One equivalent forms the ylide, while the second acts as a bromine scavenger to form triphenylphosphine dibromide.[7] Using less than two equivalents can stall the reaction.

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_reagents Verify Purity & Stoichiometry of PPh₃ and CBr₄ start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Ensure Anhydrous Solvent & Inert Atmosphere conditions_ok Conditions OK? check_conditions->conditions_ok check_temp Review Reaction Temperature (Typically 0°C to RT) temp_ok Temperature Profile OK? check_temp->temp_ok reagents_ok->check_conditions Yes action_reagents Purify/Replace Reagents Adjust Stoichiometry reagents_ok->action_reagents No conditions_ok->check_temp Yes action_conditions Re-dry Solvent Improve Inert Technique conditions_ok->action_conditions No action_temp Optimize Temperature & Reaction Time temp_ok->action_temp No success Improved Yield temp_ok->success Yes action_reagents->success action_conditions->success action_temp->success

Caption: Troubleshooting logic for addressing low reaction yields.

Q3: Purification is proving very difficult. How can I effectively remove the triphenylphosphine oxide byproduct?

A3: This is the most frequently cited purification challenge in Corey-Fuchs reactions. Ph₃PO is a highly polar and often crystalline solid that can co-elute with the desired product on silica gel chromatography, especially if the product itself has moderate polarity.

Recommended Strategies:

  • Pre-Chromatography Precipitation: This is the most effective method. After the reaction is complete and the solvent (DCM) has been removed, add a non-polar solvent like hexanes or pentane to the crude residue. The desired dibromoalkene product is typically soluble in hexanes, while Ph₃PO is not. Stir vigorously, then filter the mixture. The Ph₃PO will be retained as a solid, and the filtrate will contain your product. Repeat this process 2-3 times to maximize removal.[3]

  • Reaction Optimization to Simplify Workup: The amount of Ph₃PO can be minimized at the reaction design stage. The addition of zinc dust is known to facilitate the formation of the ylide, reducing the required amount of PPh₃ from four to two equivalents, which in turn halves the amount of Ph₃PO byproduct generated.[4][5]

Data Summary for Purification

CompoundTypical PolaritySolubility in HexanesPurification Note
This compound (Product)ModerateSolubleTarget molecule to be collected in the filtrate.
Triphenylphosphine Oxide (Ph₃PO) (Byproduct)HighInsolublePrecipitates out and can be removed by filtration.[3]
tert-butyl 4-formylpiperidine-1-carboxylate (Starting Material)ModerateSolubleWill remain with the product; requires chromatography for separation.
Q4: My analysis shows trace amounts of a bromoalkyne or the terminal alkyne. How is this possible?

A4: The formation of these species indicates that the reaction has proceeded past the desired dibromoalkene stage. The Corey-Fuchs reaction is a two-step process to synthesize terminal alkynes from aldehydes.[7][8] The first step yields the 1,1-dibromoalkene. The second step involves treating this intermediate with two equivalents of a strong base, typically n-butyllithium (n-BuLi), to first eliminate HBr to form a bromoalkyne, which then undergoes a lithium-halogen exchange and rearrangement to form the terminal alkyne.[4][7]

If you observe these side products in the first stage of the synthesis, it is almost certainly due to:

  • Basic Contamination: Presence of a strong base (e.g., residual base from a previous step or contaminated reagents) that is potent enough to initiate the elimination sequence.

  • Use of Triethylamine (Et₃N): While sometimes added for sensitive substrates, Et₃N is a base and, under prolonged heating or specific conditions, could potentially promote minor amounts of elimination.[5]

This side product is generally minimal if the reaction is performed under standard, non-basic conditions for the olefination step. Its presence is a strong indicator to check the purity and neutrality of all reagents and glassware.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane (DCM).

  • Ylide Formation: Cool the solution to 0 °C in an ice bath. Slowly add carbon tetrabromide (1.0 eq.) portion-wise. The solution will typically turn yellow/orange. Stir at 0 °C for 30 minutes.[3]

  • Aldehyde Addition: Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-12 hours. Monitor the consumption of the starting material by TLC.[3]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Protocol 2: Purification - Removal of Triphenylphosphine Oxide
  • Precipitation: To the crude residue from Protocol 1, add a sufficient volume of hexanes (or pentane). Stir the resulting suspension vigorously for 15-20 minutes.

  • Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel. Wash the solid filter cake thoroughly with fresh hexanes (3x) to ensure all the product is recovered.[3]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product, now largely free of Ph₃PO.

  • Final Purification: If unreacted starting material or other minor impurities remain, purify the product further using flash column chromatography on silica gel, typically with an ethyl acetate/hexanes gradient.

References
  • Corey–Fuchs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Corey-Fuchs reaction - chemeurope.com. (n.d.). Retrieved January 17, 2026, from [Link]

  • Corey–Fuchs reaction - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Corey-Fuchs Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • tert-butyl 4-formyl-1-piperidinecarboxylate - ChemSynthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Tips & Tricks: (How to Improve) Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press. (n.d.). Retrieved January 17, 2026, from [Link]

  • Corey–Fuchs reaction enabled synthesis of natural products: a review - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Dibromovinyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki couplings involving dibromovinyl compounds. My aim is to provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[1][2][3] However, like any complex catalytic process, it can be prone to failure or low yields, particularly with challenging substrates like dibromovinyl compounds. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.

Section 1: Low or No Yield of the Desired Coupled Product

This is one of the most frequent challenges in cross-coupling reactions. Let's break down the potential culprits and how to address them systematically.

Q1: My reaction shows no conversion, or the yield is extremely low. Where should I start my investigation?

When a Suzuki coupling fails to proceed, it's crucial to evaluate the core components of the reaction: the catalyst, base, solvent, and the integrity of your starting materials.

A1: Systematic Troubleshooting Protocol

  • Catalyst and Ligand Integrity:

    • Palladium Source: Ensure your palladium source, whether a pre-catalyst like Pd(dppf)Cl₂ or a Pd(0) source like Pd(PPh₃)₄, is active.[1][4] Older catalysts can degrade. If in doubt, try a fresh batch or a different palladium source. For dibromovinyl compounds, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective as they promote the oxidative addition step.[5][6][7]

    • Ligand Choice: The ligand is critical.[3][7] For vinyl bromides, bulky and electron-rich ligands are generally preferred to facilitate both oxidative addition and reductive elimination.[6][7] If you are using a simple ligand like PPh₃ and seeing poor results, consider switching to a more specialized Buchwald or Josiphos-type ligand.

  • Base Selection and Solubility:

    • Base Strength and Type: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[3][8][9] For Suzuki couplings, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] Cesium carbonate is often a good choice for difficult couplings due to its higher solubility and basicity.[10]

    • Solubility is Key: The base must have some solubility in the reaction medium to be effective. Often, a biphasic solvent system (e.g., dioxane/water, toluene/water) is used to dissolve both the organic substrates and the inorganic base.[6][11]

  • Solvent System and Degassing:

    • Solvent Choice: The solvent significantly influences reaction kinetics and catalyst stability.[11][12] Aprotic polar solvents like dioxane, THF, and DMF are common.[1][11] For dibromovinyl compounds, a mixture of an organic solvent with water is often beneficial to aid in dissolving the base.[11]

    • Thorough Degassing: Palladium(0) catalysts are sensitive to oxygen.[1][13] Inadequate degassing can lead to catalyst oxidation and the formation of inactive palladium species, a primary cause of reaction failure. Ensure your solvent and reaction mixture are thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[14]

  • Starting Material Quality:

    • Dibromovinyl Compound Purity: Verify the purity of your dibromovinyl starting material. Impurities can poison the catalyst.

    • Boronic Acid/Ester Integrity: Boronic acids are susceptible to protodeboronation, especially under basic conditions or at elevated temperatures.[15][16] It's advisable to use fresh, high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters).[1][15]

Section 2: Common Side Reactions and Impurity Formation

Even when the reaction proceeds, the formation of byproducts can significantly reduce the yield and complicate purification.

Q2: I'm observing significant amounts of homocoupled product from my boronic acid. What causes this and how can I prevent it?

Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical biaryl, consuming your nucleophile and reducing the yield of the desired product.[1][5][13]

A2: Minimizing Boronic Acid Homocoupling

  • Underlying Cause: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[1][13] If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[1]

  • Mitigation Strategies:

    • Rigorous Degassing: The most effective way to suppress homocoupling is to rigorously exclude oxygen from the reaction mixture.[13]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the extent of homocoupling.[1]

    • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize this side reaction, provided the main coupling reaction is still efficient.

Parameter Recommendation to Reduce Homocoupling Rationale
Oxygen Rigorous exclusion via degassingOxygen promotes the Pd(II)-mediated homocoupling pathway.[1][13]
Palladium Source Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄)Avoids the initial Pd(II) reduction step that can lead to homocoupling.[1]
Temperature Use the lowest effective temperatureMay slow down the rate of the side reaction relative to the desired coupling.
Q3: My main byproduct is the result of protodeboronation of my boronic acid. How can I address this?

Protodeboronation is the protonolysis of the carbon-boron bond, converting the boronic acid into a simple arene or alkene, which is an unproductive pathway.[15][16]

A3: Strategies to Counteract Protodeboronation

  • Mechanism: This side reaction can be catalyzed by both acid and base and is often accelerated by high temperatures and the presence of water.[15][16]

  • Preventative Measures:

    • Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1][15][17] MIDA boronates, in particular, can provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[15][17]

    • Choice of Base and Solvent: The choice of base and solvent can influence the rate of protodeboronation.[16] Sometimes, using a weaker base or anhydrous conditions can be beneficial, although this needs to be balanced with the requirements of the catalytic cycle.

    • Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these conditions can favor protodeboronation.[16]

Protodeboronation_Pathway

Q4: I am observing debromination of my starting material. What is causing this side reaction?

Debromination, or more specifically protodebromination, results in the replacement of a bromine atom with a hydrogen atom on your vinyl substrate.

A4: Understanding and Preventing Protodebromination

  • Plausible Mechanism: After the oxidative addition of the palladium catalyst to the C-Br bond, the resulting vinyl-palladium intermediate can, under certain conditions, react with a proton source in the reaction mixture, leading to the debrominated byproduct.[1] This can be more prevalent with electron-rich vinyl bromides.

  • Troubleshooting Steps:

    • Control of Proton Source: Ensure your solvents and reagents are anhydrous if you suspect this is a significant issue. While some water is often necessary for the base to function, excess water can be detrimental.

    • Optimize Ligand and Base: A bulkier, more electron-donating ligand can sometimes accelerate the subsequent steps of the catalytic cycle (transmetalation and reductive elimination), disfavoring the competing protodebromination pathway.[7]

Section 3: Experimental Protocols and Workflow

For clarity, here is a general, representative protocol for a Suzuki coupling with a dibromovinyl compound. Remember that optimization for your specific substrates is often necessary.[6]

Representative Suzuki Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add the dibromovinyl compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Workflow

Section 4: Advanced Troubleshooting and FAQs
Q5: Can the stereochemistry of my dibromovinyl compound be affected during the reaction?

A5: The Suzuki-Miyaura coupling is generally stereospecific, meaning the configuration of the vinyl halide is retained in the product.[2] Oxidative addition proceeds with retention of stereochemistry for vinyl halides.[17] If you are observing isomerization, it could point to an alternative, non-standard reaction pathway or issues with the stability of your starting material or product under the reaction conditions.

Q6: I am working with a complex molecule with multiple functional groups. What are the key considerations?

A6: One of the major advantages of the Suzuki coupling is its excellent functional group tolerance.[2][3] However, highly acidic protons (e.g., in phenols or some N-H bonds) can interfere with the basic conditions. Base-sensitive functional groups, such as some esters, might undergo hydrolysis. In such cases, a careful selection of a milder base (e.g., K₂CO₃ instead of stronger bases) and lower reaction temperatures is warranted.

References
  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1997). Org. Synth., 75, 61–68.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(11), 1543-1547.
  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(1), 133-138.
  • James, T. D., & Phillips, M. D. (2012). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances, 2(20), 7793-7795.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Myers, A. The Suzuki Reaction. Retrieved from [Link]

  • Wang, D., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Novel and Efficient Pyridyl-Imine Palladium(II) Complex.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Lloyd-Jones, G. C. (2010).
  • Smith, A. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Zhang, L., et al. (2020). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Reddit. (2022). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Retrieved from [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 27(1), 381-387.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • McDonald, R. I., et al. (2020).
  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(9), 1787-1789.
  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1188-1199.
  • Miao, T., et al. (2012). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry, 14(5), 1303-1306.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Ligand Choice for Sonogashira Coupling of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the Sonogashira coupling of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the Sonogashira coupling of a gem-dibromoalkene like this compound particularly challenging?

A1: The primary challenges with this substrate are twofold: achieving selective mono-alkynylation and overcoming steric hindrance. The presence of two bromine atoms on the same vinylic carbon opens the possibility of a second coupling event, leading to diarylalkyne byproducts. Furthermore, the bulky tert-butyl carbamate and the piperidine ring can sterically hinder the approach of the palladium catalyst to the carbon-bromine bond, which can slow down or inhibit the crucial oxidative addition step in the catalytic cycle.[1]

Q2: What is the main goal in optimizing the ligand for this reaction?

A2: The main goal is to identify a ligand that promotes a high rate of oxidative addition for the sterically hindered vinyl bromide while simultaneously allowing for selective mono-alkynylation. An ideal ligand will stabilize the palladium center, facilitate the catalytic cycle, and potentially discriminate between the mono- and di-alkynylated palladium intermediates to prevent the second coupling.

Q3: Should I be concerned about the stereoselectivity of the mono-alkynylation product?

A3: Yes, the stereochemistry of the resulting bromoenyne is a critical consideration. Depending on the reaction conditions and the ligand used, you may obtain either the (E)- or (Z)-isomer. For many applications, controlling this stereoselectivity is crucial. It has been reported that with certain catalyst systems, such as those employing dppf ligands, a high selectivity for the (Z)-bromoenyne can be achieved.

Q4: Is a copper co-catalyst necessary for this reaction?

A4: While the traditional Sonogashira reaction utilizes a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, copper-free conditions are often preferred, especially in pharmaceutical applications, to avoid copper contamination of the final product.[2] Moreover, the presence of copper can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling). For sterically demanding substrates, modern, highly active palladium catalysts with bulky, electron-rich ligands can often facilitate the reaction efficiently without the need for a copper co-catalyst.[3]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Sonogashira coupling of this compound.

Problem 1: Low or No Conversion to the Desired Mono-alkynylated Product

Possible Causes and Solutions:

  • Inefficient Oxidative Addition: This is often the rate-limiting step for sterically hindered vinyl bromides.[1]

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands with high steric bulk promote the formation of a highly reactive, monoligated palladium(0) species, which is more effective at undergoing oxidative addition.[4] Consider ligands from the Buchwald biarylphosphine class (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[3]

  • Catalyst Deactivation: The palladium catalyst may be deactivating before the reaction reaches completion.

    • Solution: Ensure strictly anaerobic and anhydrous conditions. Degas all solvents and reagents thoroughly. Consider using a pre-formed, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) which can generate the active catalyst in situ and may exhibit greater stability.

  • Inappropriate Base: The choice of base is crucial for both the deprotonation of the terminal alkyne and the overall stability of the catalytic system.

    • Solution: If using an amine base, ensure it is sufficiently bulky to avoid coordinating to the palladium center and inhibiting catalysis. Diisopropylamine or triethylamine are common choices.[5] For copper-free conditions, inorganic bases like Cs₂CO₃ or K₂CO₃ can be effective.

Problem 2: Formation of Significant Amounts of the Di-alkynylated Byproduct

Possible Causes and Solutions:

  • High Reactivity of the Mono-alkynylated Intermediate: The initial product of mono-alkynylation may be sufficiently reactive to undergo a second Sonogashira coupling.

    • Solution 1: Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the gem-dibromoalkene relative to the terminal alkyne (e.g., 1.2 : 1.0).

    • Solution 2: Ligand Modification: A less sterically demanding ligand might favor the second coupling. Conversely, a very bulky ligand could potentially disfavor the oxidative addition into the more sterically encumbered mono-alkynylated product. Experiment with ligands of varying steric bulk.

    • Solution 3: Lower Reaction Temperature: Running the reaction at a lower temperature may provide better selectivity for the mono-alkynylated product by slowing down the rate of the second coupling relative to the first.

Problem 3: Formation of Alkyne Homocoupling (Glaser Coupling) Product

Possible Cause and Solution:

  • Presence of Oxygen with Copper Co-catalyst: This is a common side reaction when using a copper co-catalyst in the presence of oxygen.

    • Solution: If a copper co-catalyst is necessary, ensure the reaction is performed under strictly anaerobic conditions. Alternatively, switch to a copper-free protocol. Many modern catalyst systems are highly effective without copper.[6]

Ligand Selection and Optimization Protocol

A systematic approach to ligand screening is essential for identifying the optimal conditions for your specific substrate and alkyne coupling partner.

Table 1: Recommended Ligands for Initial Screening
Ligand ClassSpecific ExampleKey PropertiesRationale for Use with this compound
Bulky Trialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Very electron-rich, large cone angle.Promotes rapid oxidative addition, even with hindered substrates.[3]
Biaryl Monophosphines XPhosElectron-rich, sterically demanding.Highly effective for a broad range of cross-coupling reactions, including those with challenging substrates.[3]
Ferrocenyl Phosphines 1,1'-Bis(diphenylphosphino)ferrocene (dppf)Bidentate, specific bite angle.Has shown success in achieving high stereoselectivity for (Z)-bromoenynes in the mono-alkynylation of gem-dibromoalkenes.
N-Heterocyclic Carbenes (NHCs) IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Strong σ-donors, sterically bulky.Offer high stability and activity to the palladium catalyst, often effective for challenging couplings.[5]
Experimental Protocol: Ligand Screening
  • Reaction Setup: To an array of oven-dried reaction vials, add this compound (1.0 equiv.) and a magnetic stir bar.

  • Catalyst Preparation (in a separate glovebox or under inert atmosphere): In separate vials, prepare the catalyst systems by adding the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the respective ligand (e.g., P(t-Bu)₃, 2.5 mol%).

  • Reagent Addition: Transfer the catalyst solutions to the reaction vials. Seal the vials, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagents: Add the degassed solvent (e.g., THF, dioxane, or toluene) via syringe, followed by the base (e.g., Cs₂CO₃, 2.0 equiv.) and the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the mixtures at a set temperature (e.g., start with 60 °C) and monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Upon completion, quench the reactions and analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the conversion and the ratio of mono-alkynylated product to di-alkynylated byproduct and starting material.

Visualizing the Process

The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-Catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-Br PdII trans-R-Pd(II)(Br)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne R-Pd(II)(C≡CR')L₂ Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product Substrate R-Br Substrate->OxAdd Cu_cycle Copper Cycle Cu_acetylide Cu-C≡CR' Cu_cycle->Cu_acetylide Alkyne H-C≡CR' Alkyne->Cu_cycle + Cu(I) Cu_acetylide->Transmetalation

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

Ligand Selection Workflow

Ligand_Selection Start Start: Low Yield or Selectivity Check_Conversion Is conversion low? Start->Check_Conversion Increase_Bulk Increase ligand steric bulk and electron density (e.g., P(t-Bu)₃, XPhos) Check_Conversion->Increase_Bulk Yes Check_Selectivity Is mono-selectivity poor? Check_Conversion->Check_Selectivity No Increase_Bulk->Check_Selectivity Tune_Stoichiometry Adjust stoichiometry (excess dibromide) Check_Selectivity->Tune_Stoichiometry Yes Success Optimized Reaction Check_Selectivity->Success No Lower_Temp Lower reaction temperature Tune_Stoichiometry->Lower_Temp Screen_Ligands Screen ligands with varying steric profiles Lower_Temp->Screen_Ligands Screen_Ligands->Success

Caption: A decision-making workflow for ligand selection and optimization.

References

  • Ji, Y., Zhong, N., Kang, Z., Yan, G., & Zhao, M. (2018). Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. Synlett, 29(02), 209-214. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Sikk, L., Tammiku-Taul, J., Burk, P., & Kotschy, A. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025-3033. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

  • ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. Available at: [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

Sources

Technical Support Center: Preventing Homocoupling in Suzuki Reactions of Vinyl Dibromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using vinyl dibromides as substrates. Here, we delve into one of the most persistent challenges: the prevention of homocoupling side reactions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section is structured to address specific, common problems encountered during the Suzuki coupling of vinyl dibromides. Each entry provides a diagnosis of the potential causes and offers actionable, step-by-step solutions.

Problem 1: Significant formation of symmetrical butadiene byproduct (homocoupling).

Q: My reaction with a vinyl dibromide is yielding a substantial amount of a symmetrical butadiene derivative, indicating significant homocoupling of my organoboron reagent. What are the primary causes and how can I mitigate this?

A: The formation of a homocoupled byproduct is a common pitfall in Suzuki reactions and can primarily be attributed to two factors: the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can react with the active Pd(0) catalyst to form a palladium-peroxo complex.[1][3] This complex is a key intermediate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules.[1][3] This is especially problematic under basic conditions which can accelerate this undesired pathway.[4]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to the active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules, where the boronic acid acts as the reducing agent.[5][6]

Solutions:

  • Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your reaction mixture.

    • Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes prior to adding the catalyst. A subsurface sparge is particularly effective.[2][6]

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.[1]

  • Catalyst Selection:

    • Use a Pd(0) Precatalyst: To bypass the in-situ reduction step that can lead to homocoupling, consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][7]

    • Employ Precatalysts: Modern palladium precatalysts, like the Buchwald G3 or G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) catalyst, which can minimize side reactions.[5]

  • Addition of a Mild Reducing Agent: The inclusion of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[2][6][8]

Problem 2: Low yield of the desired mono-coupled vinyl bromide.

Q: I am attempting a selective mono-coupling on a vinyl dibromide, but the yield is consistently low, with significant amounts of starting material remaining and some homocoupling. How can I improve the efficiency of the desired cross-coupling?

A: Low yields in mono-coupling reactions of vinyl dibromides often stem from a suboptimal balance of reactivity between the desired cross-coupling and competing side reactions. The key is to fine-tune the reaction conditions to favor the main catalytic cycle.

Solutions:

  • Ligand Optimization: The choice of ligand is paramount in modulating the catalyst's activity and stability.[5]

    • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can accelerate the rates of oxidative addition and reductive elimination.[9][10][11] This increased efficiency of the primary catalytic cycle can kinetically outcompete the homocoupling pathway.[1]

  • Base and Solvent System: The base and solvent play a crucial role in the transmetalation step and the overall reaction rate.[4][12]

    • Base Selection: The strength and nature of the base are critical. For vinyl dibromides, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[1][10] It's important to screen a few bases to find the optimal one for your specific substrate.

    • Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are commonly used.[9][10] The addition of a co-solvent like water can sometimes be beneficial, but the ratio needs to be carefully optimized as excessive water can promote side reactions like protodeboronation.[4][10]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate decomposition and side reactions.[7] It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of homocoupling in Suzuki reactions?

A1: The most prevalent mechanism for homocoupling involves the reaction of a Pd(II) species with two molecules of the organoboron reagent. This can occur either through an oxidative pathway involving dissolved oxygen or a reductive pathway during the in-situ formation of the active Pd(0) catalyst from a Pd(II) precatalyst.[3][5] In the oxidative pathway, Pd(0) is oxidized by O₂ to a Pd(II) peroxo species, which then reacts with the boronic acid.[3] In the reductive pathway, the Pd(II) precatalyst is reduced to Pd(0) by two equivalents of the boronic acid, which in the process, couple to form the dimer.[5]

Q2: How does the stability of the organoboron reagent affect homocoupling?

A2: The stability of the organoboron reagent is a critical factor. Standard boronic acids can be prone to decomposition and protodeboronation, especially under harsh basic conditions or at elevated temperatures.[5] Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can mitigate these issues.[1] These derivatives provide a slower, more controlled release of the active boronic acid into the catalytic cycle, which can help to suppress side reactions like homocoupling.[1]

Q3: Are there alternative cross-coupling methods for vinyl dibromides that are less prone to homocoupling?

A3: Yes, while the Suzuki reaction is very versatile, other cross-coupling reactions can be considered for vinyl dibromides. The Stille coupling, which uses organotin reagents, is known for its excellent functional group tolerance and often proceeds under milder, base-free conditions, which can reduce the incidence of base-promoted side reactions.[13] However, the toxicity of organotin compounds is a significant drawback.[13] Additionally, photoredox catalysis has emerged as a powerful tool for a variety of cross-coupling reactions, including those with vinyl halides, and may offer alternative reaction pathways with different selectivity profiles.[14]

Experimental Protocols & Data

Table 1: Recommended Catalyst and Ligand Combinations for Suppressing Homocoupling
Catalyst SystemLigandKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃SPhosExcellent for electron-rich and sterically hindered substrates. Promotes rapid reductive elimination.1-2
Pd(OAc)₂XPhosHigh activity, good for challenging couplings.1-2
XPhos Pd G3(Internal)Air- and moisture-stable precatalyst, provides clean activation to Pd(0).1-2
Pd(PPh₃)₄(Internal)Direct source of Pd(0), avoids in-situ reduction step.2-5
Protocol: General Procedure for Minimizing Homocoupling in Suzuki Coupling of a Vinyl Dibromide
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the vinyl dibromide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).[13] Degas the mixture again by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand (if not using a pre-formed complex) and add them to the reaction flask against a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Suzuki Catalytic Cycle and Competing Homocoupling Pathway

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + R-Br PdII_intermediate R-Pd(II)-Br(L_n) OA->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation + R'-B(OR)₂ PdII_coupled R-Pd(II)-R'(L_n) Transmetalation->PdII_coupled RE Reductive Elimination PdII_coupled->RE RE->Pd0 Product R-R' RE->Product Pd0_homo Pd(0)L_n Oxygen_reaction Oxidation Pd0_homo->Oxygen_reaction + O₂ PdII_peroxo L_nPd(II)-O-O Oxygen_reaction->PdII_peroxo Boronic_acid_reaction Reaction with 2 x R'-B(OR)₂ PdII_peroxo->Boronic_acid_reaction Boronic_acid_reaction->Pd0_homo Regenerates Pd(0) Homocoupling_product R'-R' Boronic_acid_reaction->Homocoupling_product

Caption: Suzuki cycle vs. the oxygen-promoted homocoupling pathway.

Diagram 2: Troubleshooting Workflow for High Homocoupling

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Degassing Is the reaction rigorously degassed? Start->Check_Degassing Improve_Degassing Action: Improve degassing protocol (sparging or freeze-pump-thaw) Check_Degassing->Improve_Degassing No Check_Catalyst What is the Pd source? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_to_Pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Check_Catalyst->Switch_to_Pd0 Pd(II) source Check_Conditions Are reaction conditions optimized? Check_Catalyst->Check_Conditions Pd(0) source Switch_to_Pd0->Check_Conditions Optimize_Conditions Action: Screen different bases (K₃PO₄, Cs₂CO₃), solvents, and consider bulky, electron-rich ligands (e.g., SPhos) Check_Conditions->Optimize_Conditions No Resolved Homocoupling Minimized Check_Conditions->Resolved Yes Optimize_Conditions->Resolved

Caption: A decision tree for troubleshooting and resolving high homocoupling.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • de Oliveira, K. T., da Silva, A. B., & Rossi, L. M. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(1), 633–640. [Link]

  • Wikipedia. (2023, December 29). Suzuki reaction. Retrieved from [Link]

  • Arpad, E., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6). [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ghosh, I., et al. (2025, August 29). Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Angewandte Chemie International Edition. [Link]

  • Carrow, B. P., & Nozaki, K. (2014). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 18(6), 733–739. [Link]

  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Stability of the N-Boc Protecting Group under Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the N-Boc (tert-butyloxycarbonyl) protecting group in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of this common amine protecting group. Here, we move beyond simple protocols to explain the chemical principles and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of the N-Boc group in the context of palladium catalysis.

Q1: Is the N-Boc group generally considered stable under palladium cross-coupling conditions?

A1: Yes, the N-Boc group is widely used in palladium-catalyzed reactions due to its general stability. It is robust towards many reagents, including most nucleophiles and bases, and is stable to catalytic hydrogenation conditions.[1][2] However, its stability is not absolute and is highly dependent on the specific reaction conditions, including the choice of base, ligand, solvent, and temperature.

Q2: Under what conditions is N-Boc cleavage most commonly observed?

A2: N-Boc cleavage is most frequently encountered under conditions that are either strongly acidic or can generate acidic species in situ. While palladium catalysis is not typically run under strongly acidic conditions, certain reagents or reaction intermediates can lead to Boc group removal. Key factors that can induce cleavage include:

  • Elevated Temperatures: Thermal decomposition can lead to deprotection.

  • Strong Bases: While generally base-stable, very strong bases (like NaOt-Bu) at high temperatures can sometimes compromise the Boc group.

  • Lewis Acidic Palladium Species: Certain Pd(II) species can act as Lewis acids, potentially coordinating to the carbonyl oxygen of the Boc group and facilitating its cleavage.[1]

  • Protodemetalation Side Reactions: In some catalytic cycles, the generation of strong acids (e.g., H-X from an oxidative addition) can lead to localized acidic microenvironments that cleave the Boc group.

Q3: Does the type of palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) affect Boc stability?

A3: Absolutely. The stability of the N-Boc group is highly context-dependent and varies significantly between different types of cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Generally considered mild and Boc-compatible, especially when using weaker inorganic bases like K₂CO₃ or K₃PO₄.[3]

  • Buchwald-Hartwig Amination: This reaction often requires stronger bases (e.g., NaOt-Bu, K₃PO₄) and higher temperatures, making it more prone to Boc cleavage, particularly with electron-rich anilines or sterically hindered substrates.[4][5][6] Careful selection of ligands and bases is crucial.

  • Heck Reaction: The conditions for Heck reactions can vary widely. While many modern protocols are mild, some traditional conditions involving strong bases and high temperatures can be problematic for Boc stability.

  • Sonogashira Coupling: Typically performed under mild, basic conditions (often with an amine base like Et₃N or piperidine), which are generally compatible with the N-Boc group.

Troubleshooting Guide: Diagnosing and Solving N-Boc Cleavage

This section provides a structured approach to troubleshooting when you observe unintended N-Boc deprotection in your palladium-catalyzed reaction.

Issue 1: Significant N-Boc cleavage observed during a Buchwald-Hartwig amination.

Underlying Causes & Mechanistic Insight: Buchwald-Hartwig aminations often employ strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), which are necessary to deprotonate the amine nucleophile or the palladium-amine complex.[4][5] At elevated temperatures, these strong bases can promote the elimination of the tert-butyl group. Furthermore, the choice of ligand can influence the stability of the catalytic intermediates and the overall reaction kinetics, which can indirectly affect Boc group stability.

Troubleshooting Workflow:

G start Boc Cleavage in Buchwald-Hartwig base Is a strong base (e.g., NaOt-Bu, LiHMDS) being used? start->base temp Is the reaction temperature > 100 °C? base->temp Yes ligand Are you using a bulky, electron-rich phosphine ligand? base->ligand No sol_base Solution: Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. base->sol_base Yes temp->ligand No sol_temp Solution: Attempt the reaction at a lower temperature (e.g., 80 °C). Modern catalysts are often highly active. temp->sol_temp Yes sol_ligand Solution: Screen alternative ligands. Dialkylbiarylphosphines are a good starting point. ligand->sol_ligand Yes end_node Monitor by LC-MS for Boc integrity and product formation. ligand->end_node No, but still failing sol_base->temp sol_temp->ligand sol_ligand->end_node

Caption: Troubleshooting workflow for N-Boc cleavage in Buchwald-Hartwig amination.

Issue 2: Partial Boc deprotection seen in a Suzuki-Miyaura coupling.

Underlying Causes & Mechanistic Insight: While generally robust in Suzuki couplings, Boc cleavage can occur if the reaction conditions are not optimized. The base is a primary suspect. Although boronic acids need activation by a base for transmetalation, an overly strong base or high concentrations can lead to side reactions.[3] Additionally, some boronic acids can be acidic themselves or contain acidic impurities, which can contribute to deprotection, especially at higher temperatures.

Comparative Data on Base Selection:

BaseTypical ConditionsBoc StabilityComments
K₂CO₃ 1.5-2.5 equiv, 80-100 °CHigh A common, mild choice. Generally very compatible with Boc groups.
K₃PO₄ 1.5-3.0 equiv, 80-110 °CHigh Slightly stronger than K₂CO₃, often providing better rates with challenging substrates. Still very Boc-friendly.
Cs₂CO₃ 1.5-2.5 equiv, RT-100 °CModerate to High More soluble than potassium bases, can sometimes be more effective but also slightly more aggressive.
NaOt-Bu 1.5-2.0 equiv, RT-80 °CLow to Moderate Generally avoided in Suzuki reactions with Boc-protected substrates unless absolutely necessary. High risk of cleavage.

Recommended Protocol for a "Boc-Safe" Suzuki Coupling:

  • Reagent Preparation: To a dry reaction vessel, add the N-Boc protected aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Solvent and Degassing: Add a suitable solvent (e.g., Dioxane/H₂O 4:1, or Toluene). Degas the mixture thoroughly by sparging with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction to 80-90 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of any deprotected starting material or product.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Issue 3: My N-Boc protected substrate is degrading, but I'm not seeing the fully deprotected amine.

Underlying Causes & Mechanistic Insight: This scenario can be particularly confusing. The tert-butyl cation generated during Boc deprotection is a potent electrophile.[7] If other nucleophilic sites are present on your starting material or product (e.g., phenols, indoles, electron-rich aromatics), this cation can be "scavenged," leading to undesired alkylation side products instead of the simple deprotected amine.

Troubleshooting Decision Diagram:

G start Substrate Degradation, No Free Amine Observed scavenger Does your substrate contain nucleophilic groups (e.g., indole, phenol, thioether)? start->scavenger add_scavenger Solution: Add an external scavenger to the reaction. (e.g., Anisole, Thioanisole, 1,3,5-Trimethoxybenzene) scavenger->add_scavenger Yes reoptimize Re-evaluate reaction conditions to prevent initial cleavage. (See Issue 1 & 2) scavenger->reoptimize No add_scavenger->reoptimize

Caption: Decision diagram for troubleshooting substrate degradation via alkylation.

Best Practices for Ensuring N-Boc Group Stability

To proactively avoid the issues detailed above, follow these guiding principles in your experimental design.

  • Prioritize Weaker Bases: Always start with the mildest base that can effectively promote the reaction. For most cross-coupling reactions, K₃PO₄ and K₂CO₃ are excellent first choices for substrates containing Boc groups.

  • Use the Lowest Possible Temperature: Modern palladium catalysts, especially those with advanced phosphine ligands (e.g., dialkylbiarylphosphines), are often highly active at lower temperatures (60-80 °C).[8] There is no need to reflexively run reactions at high temperatures if a lower temperature is sufficient.

  • Mind Your Solvents: Aprotic polar solvents like DMF and DMAc can sometimes facilitate Boc cleavage at high temperatures. Consider less aggressive solvents like Toluene, Dioxane, or 2-MeTHF.

  • Limit Reaction Time: Do not let reactions run unnecessarily long. Once the starting material is consumed (as determined by TLC or LC-MS), proceed with the work-up. Prolonged exposure to catalytic conditions increases the risk of side reactions, including deprotection.

  • Catalyst and Ligand Choice Matters: The ligand can significantly influence the reactivity and stability of the palladium catalyst.[9][10][11][12] While sterically bulky, electron-rich ligands are often required for challenging couplings, they can also lead to more reactive catalysts that may interact with the protecting group. If you suspect the catalyst system is too harsh, consider screening alternatives.

By understanding the interplay of these factors, you can design robust palladium-catalyzed reactions that preserve the integrity of the N-Boc protecting group, leading to cleaner reactions and higher yields of your desired products.

References
  • Dounay, A. B., & Magnus, L. D. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. PMC. [Link]

  • Cravotto, G., et al. (n.d.). Boc-deprotection of the mixture from the Heck reaction and isolation of... ResearchGate. [Link]

  • Wang, D.-H., et al. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Chemistry Portal. [Link]

  • Yang, S., et al. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC. [Link]

  • Yang, S., et al. (2023). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. ResearchGate. [Link]

  • Gair, J. J., et al. (2021). Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II). NIH. [Link]

  • Wang, D. H., et al. (2006). Palladium-catalyzed oxidation of Boc-protected N-methylamines with IOAc as the oxidant: a Boc-directed sp3 C-H bond activation. PubMed. [Link]

  • Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • (n.d.). (PDF) Palladium-Catalyzed Oxidation of Boc-Protected. Amanote Research. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Legall, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Yang, S., et al. (2023). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. Organic Chemistry Portal. [Link]

  • Gair, J. J., et al. (2018). Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. NIH. [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Zhang, Z., et al. (2022). Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols. PMC. [Link]

  • Palio, L., et al. (2022). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Viciu, M. S., et al. (2005). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH. [Link]

  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Bourne-Branchu, Y., et al. (2019). N-Boc-Amides in Cross-Coupling Reactions. ResearchGate. [Link]

  • Frank, D., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Meng, G., & Szostak, M. (2018). Palladium/NHC (NHC = N -Heterocyclic Carbene)-Catalyzed B-Alkyl Suzuki Cross-Coupling of Amides by Selective N–C Bond Cleavage. ResearchGate. [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate. [Link]

  • Iwaniuk, D. P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Mallick, R. K., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. [Link]

  • Dounay, A. B., et al. (2003). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]

  • Reddit User Discussion. (2023). Why is boc stable to hydrolysis under basic conditions?. Reddit. [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palio, L., et al. (2022). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]

  • de la Herrán, G., et al. (2007). Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. PubMed. [Link]

  • Wang, G., et al. (2009). Catalyst-free water-mediated N-Boc deprotection. LookChem. [Link]

Sources

Technical Support Center: Purification Strategies for tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to provide actionable troubleshooting advice and in-depth answers to frequently encountered challenges during the isolation and purification of this key synthetic intermediate.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring two key structural motifs that dictate its purification strategy:

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions, which can lead to its cleavage and the formation of the corresponding free amine as a significant impurity.[1]

  • The Dibromovinyl Group: This geminal dihalide alkene can be susceptible to degradation, particularly dehalogenation, under harsh conditions or upon prolonged exposure to certain stationary phases.[2]

A successful purification strategy must therefore balance the effective removal of impurities with the preservation of these two functional groups. This guide provides the expertise to navigate this balance.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a direct, issue-and-resolution format.

Symptom / Problem Potential Cause & Recommended Solution
Low product recovery after silica gel chromatography. Cause: The compound is likely degrading on the acidic silica gel. Standard silica gel possesses Lewis acid sites that can catalyze the cleavage of the acid-labile Boc group or degradation of the dibromovinyl moiety.[2][3] Solution: 1. Neutralize the Stationary Phase: Deactivate the silica gel by preparing the column slurry with an eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine (TEA) or pyridine.[2] This neutralizes the acidic sites on the silica surface. 2. Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[3] 3. Minimize Residence Time: A faster elution, provided it maintains adequate separation, will reduce the contact time between your compound and the stationary phase.[2]
Product fractions are colored (yellow, orange, or brown). Cause: This coloration typically indicates the presence of residual elemental bromine (Br₂) or other colored impurities from the bromination step.[2] Solution: 1. Aqueous Work-up Refinement: Before chromatography, ensure the organic layer is thoroughly washed with a reducing agent solution, such as saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color dissipates. 2. Activated Carbon Treatment: Dissolve the crude or partially purified product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of Celite.[2] This is highly effective for removing persistent colored impurities.
TLC analysis shows streaking or the appearance of new, lower-Rf spots after the column. Cause: This is a classic indicator of on-column decomposition. The streaking suggests a continuous degradation process as the compound travels through the column.[2][3] Solution: 1. Confirm Instability: Perform a silica stability test. Spot the crude material on a silica TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears at the baseline or the original spot has visibly degraded compared to a freshly spotted lane, the compound is unstable on silica.[3] 2. Implement Neutralization: The primary solution is to use neutralized silica gel for the column, as described above.[2]
Significant product loss during recrystallization. Cause: The chosen solvent system may be too effective, keeping the product dissolved even at low temperatures. Alternatively, cooling the solution too quickly can lead to the formation of fine, impure crystals and lower recovery. Solution: 1. Optimize Solvent System: The ideal recrystallization solvent pair (e.g., ethyl acetate/hexanes) should dissolve the compound when hot but provide very poor solubility when cold.[4] Experiment with different solvent ratios on a small scale. 2. Employ Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, transfer it to an ice bath or refrigerator to maximize crystal formation.[2] Slow cooling promotes the growth of larger, purer crystals.[2]
Presence of a significant impurity that co-elutes with the product. Cause: The impurity likely has a polarity very similar to the desired product, such as an unreacted starting material or an isomeric byproduct. Solution: 1. Fine-Tune the Mobile Phase: Systematically screen different solvent systems. If an ethyl acetate/hexanes system is failing, try a dichloromethane/methanol gradient or systems incorporating minor amounts of other solvents like diethyl ether to alter the selectivity.[5] 2. Consider Recrystallization: If the product is a solid, recrystallization can be superior to chromatography for removing impurities with very similar polarities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Depending on the synthetic route, common impurities include:

  • Unreacted Starting Materials: Such as the precursor aldehyde or ylide.

  • Over-brominated or Isomeric Byproducts: Which can have very similar physical properties to the desired product.[2]

  • Residual Brominating Agents: Reagents like N-bromosuccinimide (NBS) or elemental bromine.[2]

  • Acidic Byproducts: Hydrogen bromide (HBr) is a frequent byproduct of bromination reactions and must be neutralized.[2]

  • Boc-Related Impurities: Di-tert-butyl dicarbonate (Boc₂O) if used in excess, or di-Boc protected piperidine.[5]

Q2: What is a recommended starting point for a flash chromatography mobile phase?

A2: A gradient system of ethyl acetate (EtOAc) in hexanes (or heptane) is a standard and effective choice for compounds of this type.[4][5] Begin with a low polarity eluent (e.g., 5% EtOAc/hexanes) and gradually increase the concentration of ethyl acetate. The optimal gradient should be developed based on prior TLC analysis.

Q3: How should I properly store the purified compound to prevent degradation?

A3: Organobromine compounds can be sensitive to light and heat, which may promote dehalogenation.[2] Furthermore, the Boc group is acid-labile. Therefore, the purified compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place such as a refrigerator or freezer. For long-term storage, storing under an inert atmosphere (nitrogen or argon) is recommended.

Q4: My compound is an oil. Can I still use recrystallization?

A4: Recrystallization is only suitable for solid materials. If your product is an oil, purification will rely on chromatographic methods. However, sometimes an oily product is the result of residual solvent or minor impurities preventing crystallization. Try dissolving the oil in a minimal amount of a solvent like diethyl ether and then adding a non-polar solvent like hexanes dropwise until turbidity appears. Storing this mixture at low temperature may induce crystallization.

Experimental Workflows & Protocols

Workflow 1: General Purification Strategy

The following diagram outlines a robust workflow for the purification of the target compound, incorporating key quality control and decision points.

Purification_Workflow cluster_0 Aqueous Work-up cluster_1 Purification cluster_2 Final Product crude Crude Reaction Mixture quench Quench Reaction crude->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_thiosulfate Wash with sat. Na₂S₂O₃ wash_bicarb->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry (Na₂SO₄ or MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify_choice Is product solid? concentrate->purify_choice chromatography Flash Chromatography (Neutralized Silica) purify_choice->chromatography No recrystallize Recrystallization (e.g., EtOAc/Hexanes) purify_choice->recrystallize Yes final_product Pure Compound chromatography->final_product recrystallize->final_product

Caption: General purification workflow from crude mixture to final product.

Protocol 1: Standard Aqueous Work-up

This protocol is designed to remove acidic byproducts, excess brominating agents, and water-soluble impurities prior to final purification.

  • Quench: Carefully quench the reaction mixture by pouring it into a separatory funnel containing water or a mild quenching solution (e.g., saturated aqueous NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).[5]

  • Acid Removal: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid like HBr.[2] Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.

  • Oxidizer Removal: Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any residual bromine.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the water from the organic layer.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[2]

Protocol 2: Flash Column Chromatography on Neutralized Silica Gel
  • Prepare Eluent: Prepare the mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and add 0.5% triethylamine (v/v).

  • Pack the Column: Prepare a slurry of silica gel in the neutralized, low-polarity starting eluent. Pack the column evenly, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of the organic solvent (e.g., dichloromethane). For best results, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elute: Run the column, starting with a low-polarity eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Wang, M., Wang, W., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • Hu, X., Zhao, B., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.

Sources

Technical Support Center: Managing Stereoselectivity in Heck Reactions with Dibromoalkenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing stereoselectivity in the Mizoroki-Heck reaction of dibromoalkenes. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction and facing challenges in controlling the geometry of the resulting alkenes.

This resource provides a combination of frequently asked questions for rapid issue identification and in-depth troubleshooting guides for systematic problem-solving.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when performing Heck reactions on gem- and vic-dibromoalkenes.

Q1: What is the primary challenge in controlling stereoselectivity with dibromoalkenes?

A1: The core challenge lies in directing the outcome of two sequential Heck couplings or controlling the single coupling of a vinyl bromide intermediate. With gem-dibromoalkenes (where both bromines are on the same carbon), the first Heck reaction generates a monobromoalkene, which is itself a substrate for a second Heck reaction. The stereochemistry (E/Z) of the final trisubstituted or tetrasubstituted alkene product depends on controlling the selectivity of this second coupling. Key factors include steric hindrance, the electronic nature of the substrates, and the precise catalytic pathway (neutral vs. cationic) dictated by your choice of ligands and additives.[1]

Q2: My reaction with a gem-dibromoalkene is giving a mixture of mono- and di-substituted products. How can I favor the mono-arylated product?

A2: To favor the mono-Heck product, you need to modulate the relative reaction rates. The first oxidative addition to the gem-dibromoalkene is typically faster. To prevent the second coupling, consider the following:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the dibromoalkene relative to the aryl/vinyl partner.

  • Reaction Time & Temperature: Carefully monitor the reaction by TLC or LC-MS and stop it once the starting dibromoalkene is consumed but before significant formation of the di-substituted product. Lowering the temperature can also help differentiate the reaction rates.

  • Slow Addition: Add the aryl/vinyl partner slowly over the course of the reaction to maintain its low concentration, thus disfavoring the second, slower reaction with the mono-substituted intermediate.

Q3: How does the choice of base impact the E/Z selectivity of the final product?

A3: The base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[1][2] Its nature can influence the reaction in several ways:

  • Steric Bulk: A bulky base (e.g., a trialkylamine like Cy₂NMe or an inorganic base like K₃PO₄) can influence the steric environment during the selectivity-determining β-hydride elimination step.

  • Coordination: Some bases or their conjugate acids can coordinate to the palladium center, altering its electronic properties and steric profile.

  • Isomerization: An inappropriate base can sometimes promote isomerization of the final product, especially if the reaction is run for extended periods at high temperatures.[3][4] It is crucial to select a base that efficiently facilitates the reductive elimination of H-X without promoting unwanted side reactions.[1]

Q4: I'm observing poor regioselectivity. The aryl group is adding to the wrong carbon of the alkene. Why?

A4: Regioselectivity in the Heck reaction is governed by a combination of steric and electronic factors during the migratory insertion step.[1][5]

  • Neutral Pathway: Under neutral conditions (often with monodentate phosphine ligands and halide leaving groups), the aryl group typically adds to the less sterically hindered carbon of the double bond.[1]

  • Cationic Pathway: When using triflates or halide scavengers (like silver salts), a cationic palladium complex is formed.[6] In this pathway, electronic effects dominate, and the aryl group migrates to the more electron-deficient carbon of the alkene.[1] For dibromoalkene reactions, the intermediate is a vinyl bromide. The regioselectivity of the second coupling will depend on the polarization of this intermediate's double bond and the specific catalytic pathway you are promoting.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental failures.

Guide 1: Poor E/Z Selectivity in the Second Heck Coupling

Problem: The reaction of a gem-dibromoalkene with an aryl halide produces the desired di-substituted product, but as an inseparable mixture of E and Z isomers.

Causality Analysis: The stereochemical outcome of the Heck reaction is determined during the β-hydride elimination step, which must proceed through a syn-coplanar arrangement of the Pd-C and C-H bonds. The lowest energy transition state leading to this arrangement dictates the product geometry. Steric interactions in this transition state are paramount; the bulkiest groups will preferentially orient themselves anti to one another, typically favoring the E-isomer.[7] Poor selectivity indicates that the energy difference between the transition states leading to the E and Z products is minimal.

G

  • Baseline Reaction: Set up your reaction using the conditions that provided poor selectivity. Use this as a control.

  • Ligand Screening:

    • Rationale: The ligand directly modulates the steric and electronic environment of the palladium center. Bulky ligands can create a more crowded coordination sphere, amplifying the steric repulsions in the transition state and favoring one isomer over the other.

    • Procedure: Set up parallel reactions, keeping all other variables constant (catalyst precursor, base, solvent, temperature). Screen the ligands listed in the table below.

  • Base Screening:

    • Rationale: Once an optimal ligand is identified, screen a variety of bases. A bulkier base can influence the approach to the palladium-hydride intermediate during the regeneration of the catalyst.

    • Procedure: Using the best ligand from the previous step, set up parallel reactions screening different bases.

  • Analysis: Analyze the E/Z ratio of the product for each reaction via ¹H NMR or GC-MS.

ParameterRecommended Reagents/ConditionsRationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) sources or precursors.[6]
Ligands Bulky Monodentate: P(t-Bu)₃, SPhosBidentate: dppf, (R)-BINAPNHC: IPr, SIMesBulky ligands increase steric differentiation. Bidentate ligands enforce specific geometries.[1] NHCs are strong σ-donors that can stabilize catalytic intermediates.[8]
Bases Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: DIPEA, Cy₂NMe, Proton SpongeVarying strength, solubility, and steric bulk can fine-tune the reaction environment.[9]
Solvents Toluene, Dioxane, DMF, NMPPolarity can influence the stability of intermediates in either the neutral or cationic catalytic cycle.[3]
Additives Bu₄NCl (Jeffery conditions)Can stabilize the catalyst and promote reactions under milder conditions, potentially altering the selective pathway.
Guide 2: Catalyst Inactivity or Low Yield

Problem: The reaction stalls after the first coupling, or fails to proceed at all, resulting in low conversion of starting materials and low product yield.

Causality Analysis: Low yields are often symptomatic of catalyst deactivation or suboptimal reaction conditions. Palladium(0) catalysts are sensitive to oxygen, and the active species can decompose to form inactive palladium black.[10] Furthermore, the combination of catalyst, ligand, and base may be inappropriate for the specific substrates, leading to slow or non-existent turnover.[11]

  • Verify Reagent Quality & Inert Atmosphere:

    • Reagents: Ensure solvents are anhydrous and reagents are pure. Boronic acids, if used, can degrade over time.[10]

    • Inert Atmosphere: This is critical. Ensure your reaction flask is properly sealed and the solvent/reaction mixture has been thoroughly degassed using a freeze-pump-thaw cycle (3x) or by bubbling with argon/nitrogen for at least 30 minutes.[10]

  • Screen Catalyst Systems:

    • Rationale: Not all palladium/ligand combinations are equally effective. A more robust catalyst system may be required, especially for sterically hindered or electron-poor substrates.

    • Procedure: Set up small-scale test reactions screening different palladium precursors and ligands. For challenging substrates, pre-formed catalysts or catalysts with bulky, electron-rich phosphine ligands (like Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often more effective.[8]

  • Adjust Temperature:

    • Rationale: The oxidative addition step is often the rate-limiting step. Insufficient thermal energy can prevent the reaction from initiating.

    • Procedure: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and starting material consumption. Microwave irradiation can also be used to achieve short reaction times at elevated temperatures.[3][4][12]

  • Check for Catalyst Poisoning:

    • Rationale: Certain functional groups (e.g., unprotected thiols) can act as catalyst poisons. Ensure your substrates are free from such impurities.

G

References

  • Antonietti, F., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]

  • Donde, Y., & Pottie, I. R. (2007). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In Name Reactions for Homologations-Part I (pp. 1-65). John Wiley & Sons, Inc. [Link]

  • Antonietti, F., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. ResearchGate. [Link]

  • Antonietti, F., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC - NIH. [Link]

  • Antonietti, F., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PubMed. [Link]

  • Santamaría, J., & Domínguez, E. (2018). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Molecules, 23(2), 333. [Link]

  • Bhanage, B. M., & Samejima, K. (2014). Heck Reaction—State of the Art. Catalysts, 4(3), 260-314. [Link]

  • Antonietti, F., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]

  • Wang, Y., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Journal of the American Chemical Society, 145(34), 18886-18892. [Link]

  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Blacquiere, J. M., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]

  • The Organic Chemistry Tutor. (2021). Heck Reaction. YouTube. [Link]

  • Nakashima, Y., et al. (2021). The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. UCL Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • de Vries, J. G. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

Sources

"effect of base on the outcome of Sonogashira couplings with gem-dibromo compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of the base in directing the outcome of Sonogashira coupling reactions with gem-dibromo compounds. The choice of base is not merely a matter of pH control; it is a powerful tool for selectively steering the reaction towards either mono- or bis-alkynylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in a Sonogashira coupling?

A: The primary and essential role of the base in any Sonogashira reaction is to deprotonate the terminal alkyne (R-C≡C-H), making it a potent nucleophile.[1][2] In the classical copper-co-catalyzed mechanism, the base facilitates the formation of a copper acetylide intermediate.[2][3] This copper acetylide then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[1][4] In copper-free systems, the base's role is even more crucial, as it must be strong enough to deprotonate the alkyne to allow for the formation of a palladium acetylide complex directly.[5][6]

Q2: Why is base selection so critical when using gem-dibromoalkene substrates?

A: With gem-dibromoalkenes (R₂C=CBr₂), the reaction can proceed in two stages: a first coupling to yield a mono-alkynylated bromoalkene, followed by a second coupling to yield a bis-alkynylated product (a Y-enyne). The base is the primary lever to control the selectivity between these two products. Its properties—namely its strength (pKa) and steric bulk—can be tuned to either halt the reaction after the first coupling or drive it to completion. This selectivity is crucial for synthesizing complex molecular architectures.[5]

Q3: How does the strength (pKa) of the base influence the reaction outcome?

A: Base strength directly correlates with the rate of alkyne deprotonation.

  • Stronger Bases (e.g., DBU, Cs₂CO₃): These bases generate a higher concentration of the active acetylide nucleophile, which generally accelerates the reaction. This is often desirable when the goal is complete bis-alkynylation, as it provides the necessary reactivity to overcome the higher activation energy of the second coupling step. However, excessively strong bases can sometimes lead to side reactions, such as isomerization or decomposition of sensitive substrates.

  • Weaker Bases (e.g., Triethylamine (TEA), K₂CO₃): Weaker bases result in a lower equilibrium concentration of the acetylide. This can be advantageous for achieving mono-selectivity, as the first coupling is typically faster and more facile than the second. By using a weaker base, the reaction can often be stopped after the formation of the mono-alkynylated product.

Q4: How does the steric hindrance of the base affect selectivity for mono-alkynylation?

A: Sterically hindered bases, such as diisopropylethylamine (DIPEA), play a significant role in promoting mono-alkynylation. After the first Sonogashira coupling, the resulting mono-alkynylated vinyl bromide is sterically more crowded than the starting gem-dibromoalkene. A bulky base can have difficulty accessing the acetylenic proton in the presence of the newly introduced alkynyl group and the palladium complex, thereby slowing down the second coupling event relative to the first.[4] This steric control is a key strategy for isolating the mono-coupled product.

Q5: What are the main differences between using an organic amine base versus an inorganic base?

A: Both classes of bases are effective, but their properties dictate their optimal use.

FeatureOrganic Amine Bases (e.g., TEA, DIPEA, Piperidine)Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
Solubility Generally soluble in common organic solvents (THF, DMF, Toluene), leading to homogeneous reaction conditions.Often have poor solubility in organic solvents, leading to heterogeneous reactions. This can sometimes be beneficial for product isolation and catalyst stability.
Mechanism Act as both a base and a potential ligand for the palladium center. The amine halide salt formed can sometimes influence the reaction.[5]Do not coordinate to the metal center. Their activity is purely based on their basicity and surface area.
Strength Typically moderately basic (pKa of conjugate acid ~10-11).Offer a wider range of basicities. Cs₂CO₃ is a significantly stronger base than K₂CO₃.[7][8]
Workup Can be difficult to remove during aqueous workup due to some water solubility.Easily removed by filtration or aqueous extraction.
Typical Use Very common in standard Sonogashira protocols. Can often serve as both base and solvent.[4][9]Excellent for copper-free protocols and when amine-sensitive functional groups are present.[8][10]

Troubleshooting Guide

Problem 1: My reaction stops at the mono-alkynylated product, but I want the bis-alkynylated product.
  • Possible Cause: The base is too weak or too sterically hindered to promote the second coupling efficiently. The reaction may also be limited by temperature or reactant stoichiometry.

  • Solutions:

    • Switch to a Stronger, Less Hindered Base: Replace a base like DIPEA or TEA with a stronger inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7] If using an amine, a less bulky one like piperidine might be effective.

    • Increase Reaction Temperature: The oxidative addition of the second bromide is often the rate-limiting step and requires more thermal energy.[11] Increasing the temperature to 80-100 °C can often drive the reaction to completion.

    • Increase Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of the terminal alkyne and a corresponding excess of the base (e.g., 3-4 equivalents) to ensure the second coupling is not reagent-limited.

    • Check Your Catalyst System: For challenging second couplings, a more robust ligand that promotes the oxidative addition step may be required. Consider ligands like XPhos or SPhos instead of triphenylphosphine.

Problem 2: My reaction is messy, yielding a mixture of starting material, mono-, and bis-alkynylated products. How can I improve selectivity for the MONO-alkynylated product?
  • Possible Cause: The base is too strong or the reaction conditions are too harsh, causing the second coupling to compete effectively with the first.

  • Solutions:

    • Employ a Sterically Hindered Base: Switch to a bulky base like diisopropylethylamine (DIPEA). Its steric profile will significantly disfavor the second coupling event.[4]

    • Use a Weaker Base: Change from a strong base like Cs₂CO₃ to a weaker one like triethylamine (TEA) or even potassium carbonate (K₂CO₃).[4]

    • Control Stoichiometry: Use a slight excess of the alkyne (1.05-1.1 equivalents). This ensures the starting material is consumed without providing a large excess of alkyne to drive the second reaction.

    • Lower the Reaction Temperature: Perform the reaction at room temperature or even 0 °C. The first coupling is often facile at lower temperatures, while the more difficult second coupling is effectively suppressed. Monitor the reaction closely by TLC or LC-MS.

Problem 3: I'm observing significant alkyne homocoupling (Glaser product). Can the choice of base help?
  • Possible Cause: This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[4][12] While the base is not the primary cause, its purity and the overall reaction efficiency it promotes are relevant.

  • Solutions:

    • Ensure Base Purity: Impurities in amine bases, especially after prolonged storage, can oxidize and promote Glaser coupling. Distilling the amine base before use is a common and effective solution.[4][9]

    • Optimize the Main Reaction: If the desired cross-coupling is slow, the competing homocoupling can become dominant. Using a more appropriate base to accelerate the Sonogashira coupling can indirectly suppress Glaser product formation.[4]

    • Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[12] In these systems, an appropriate base (often a strong inorganic one like Cs₂CO₃) is critical to facilitate the direct formation of the palladium acetylide.[8]

Visual Guides & Protocols

Decision Workflow for Base Selection

This diagram outlines the logical steps for choosing a base based on your desired reaction outcome.

Base_Selection_Workflow Workflow: Base Selection for Sonogashira with gem-Dibromo Compounds start Define Goal mono Desired Product: Mono-alkynylation start->mono Selectivity bis Desired Product: Bis-alkynylation start->bis Completion base_choice_mono Select Base: - Sterically Hindered (DIPEA) - Weaker (TEA, K2CO3) mono->base_choice_mono base_choice_bis Select Base: - Strong (Cs2CO3, K3PO4) - Less Hindered (Piperidine) bis->base_choice_bis conditions_mono Set Conditions: - Alkyne (1.1 eq) - Lower Temp (0°C to RT) base_choice_mono->conditions_mono run Run Reaction & Monitor by TLC/LC-MS conditions_mono->run conditions_bis Set Conditions: - Alkyne (>2.2 eq) - Higher Temp (80-100°C) base_choice_bis->conditions_bis conditions_bis->run

Caption: A decision-making workflow for selecting the appropriate base.

Generalized Sonogashira Catalytic Cycle

This diagram illustrates the key steps in the catalytic cycle, highlighting where the base intervenes.

Sonogashira_Cycle Generalized Sonogashira Catalytic Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 (Active Catalyst) pdiib R-Pd(II)-X L2 (Oxidative Addition Product) pd0->pdiib Oxidative Addition (R-X) pdiic R-Pd(II)-C≡CR' L2 pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product R-C≡CR' (Coupled Product) pdiic->product alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Cu(I) cu_acetylide->pdiib base Base base->alkyne Deprotonation

Caption: The base is crucial for generating the copper acetylide intermediate.

Experimental Protocols

Protocol 1: Selective Mono-alkynylation of a gem-Dibromoalkene

This protocol is designed to favor the formation of the mono-coupled product by using a sterically hindered base and controlled stoichiometry.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the gem-dibromoalkene (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and CuI (3-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene). Add the sterically hindered base, diisopropylethylamine (DIPEA, 2.0 equiv).

  • Alkyne Addition: Slowly add the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress carefully by TLC or LC-MS, watching for the consumption of the starting material and the appearance of the mono-alkynylated product.

  • Workup: Once the starting material is consumed (typically 2-6 hours), quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography to isolate the mono-alkynylated vinyl bromide.

Protocol 2: Bis-alkynylation of a gem-Dibromoalkene

This protocol is optimized to drive the reaction to completion, yielding the Y-enyne product by using a stronger base and higher temperature.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the gem-dibromoalkene (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile). Add the base, such as triethylamine (TEA, 4.0 equiv) or piperidine. For a copper-free variant, an inorganic base like Cs₂CO₃ (3.0 equiv) can be used.[8]

  • Alkyne Addition: Add the terminal alkyne (2.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS until the mono-alkynylated intermediate is fully converted to the bis-alkynylated product (may take 6-24 hours).

  • Workup: Cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography to isolate the desired bis-alkynylated product.

References

  • Benchchem. Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube.
  • Ali, H., Guérin, B., & van Lier, J. E. (n.d.). Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem‐Dibromovinyl BODIPY Derivatives. ResearchGate.
  • (2025). Recent Advances in Sonogashira Reactions. ResearchGate.
  • Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions.
  • N/A. (n.d.). Influence of base on the Sonogashira coupling reactiona. ResearchGate.
  • N/A. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • N/A. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
  • N/A. (n.d.). Pd-catalyzed synthesis of C-C (Sonogashira, Suzuki, Heck, Stille), C-P and C-S linked products using gem -dibromovinyl BODIPY. ResearchGate.
  • N/A. (n.d.). Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem ‐Dibromovinyl BODIPY Derivatives. ResearchGate.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • N/A. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. ResearchGate.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • RSC Publishing. (n.d.). Mechanistic features of the copper-free Sonogashira reaction from ESI-MS.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • YouTube. (2020). Sonogashira Coupling.
  • YouTube. (2019). Sonogashira coupling.
  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction a.
  • ResearchGate. (n.d.). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.

Sources

"large-scale synthesis considerations for the Corey-Fuchs reaction"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Large-Scale Corey-Fuchs Reaction

Welcome to the technical support center for the Corey-Fuchs reaction. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this powerful aldehyde-to-alkyne homologation from the bench to large-scale production. Here, we address the critical challenges and nuances of scale-up, providing field-proven insights to ensure your process is safe, efficient, and robust.

Core Principles & Mechanism Review

The Corey-Fuchs reaction is a two-step process to convert an aldehyde into a terminal alkyne.[1] First, an aldehyde reacts with a phosphorus ylide, generated from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), to form a 1,1-dibromoalkene intermediate.[2][3] This intermediate is then treated with a strong base, typically n-butyllithium (n-BuLi), to yield the terminal alkyne via a Fritsch–Buttenberg–Wiechell (FBW) rearrangement.[4][5]

Understanding the mechanism is key to troubleshooting. The formation of the dibromomethylenephosphorane ylide and its subsequent Wittig-type reaction with the aldehyde is the first critical stage.[3] The second stage involves a lithium-halogen exchange followed by α-elimination and a 1,2-hydride shift to form the alkyne.[5]

Corey_Fuchs_Mechanism cluster_step1 Step 1: Olefination cluster_step2 Step 2: Elimination/Rearrangement RCHO Aldehyde (RCHO) Dibromoalkene RCH=CBr₂ (Dibromoalkene) RCHO->Dibromoalkene Reagents 2 PPh₃ + CBr₄ Ylide PPh₃=CBr₂ (Ylide) Reagents->Ylide in CH₂Cl₂ Base 2 n-BuLi Ylide->Dibromoalkene Wittig Olefination Byproduct2 Ph₃PCHBr₂⁺ Br⁻ Ylide->Byproduct2 Vinyllithium [R-C≡C-Br] -> [R-C≡C-Li] Dibromoalkene->Vinyllithium Base (n-BuLi) Byproduct1 Ph₃P=O Dibromoalkene->Byproduct1 Alkyne Terminal Alkyne (R-C≡CH) Vinyllithium->Alkyne H₂O Quench

Caption: The two-step mechanism of the Corey-Fuchs reaction.

Critical Parameters for Scale-Up

Scaling the Corey-Fuchs reaction introduces challenges not always apparent at the lab scale. Careful control over the following parameters is essential for a successful and safe process.

ParameterLaboratory Scale (1-10 g)Pilot/Plant Scale (1-100+ kg)Key Considerations & Rationale
Reagent Stoichiometry PPh₃ (2-4 eq), CBr₄ (1-2 eq), n-BuLi (2.1 eq) often used in excess to drive completion.Stoichiometry must be optimized. PPh₃ (2.05-2.2 eq), CBr₄ (1.05-1.1 eq), n-BuLi (2.05-2.1 eq).Minimizing excess reagents reduces cost and simplifies purification by decreasing the load of triphenylphosphine oxide and other byproducts.[2] Precise stoichiometry of n-BuLi is crucial to avoid side reactions.[1]
Solvent & Concentration High dilution (0.1-0.2 M) is common. CH₂Cl₂ for Step 1, THF for Step 2.Higher concentrations (0.5-1.0 M) are preferred to maximize reactor throughput.Increased concentration exacerbates exothermic events. Solvent choice must balance solubility, reaction performance, and thermal safety.
Temperature Control Dry ice/acetone baths (-78 °C) are standard.Reactor cooling systems must be robust to handle significant exotherms. Cryogenic cooling is expensive.The lithium-halogen exchange is extremely fast and exothermic.[6] Inadequate cooling can lead to runaway reactions and degradation of thermally sensitive organolithium species.[7][8]
Addition Rates & Mixing Rapid addition of reagents is often tolerated.Slow, controlled addition via dosing pumps is mandatory. Efficient mixing is critical.Poor mixing can create localized "hot spots" of high reagent concentration, leading to byproduct formation and safety hazards. Slow addition ensures the reactor's cooling system can keep pace with heat generation.[9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the large-scale synthesis of alkynes via the Corey-Fuchs reaction.

Step 1: Dibromo-olefination Troubleshooting

Q: My olefination reaction is sluggish or stalls, showing incomplete consumption of the aldehyde. What are the likely causes?

A: This is a common issue often related to the quality and formation of the ylide.

  • Cause 1: Incomplete Ylide Formation. The reaction between PPh₃ and CBr₄ must be allowed to proceed to completion. On a large scale, this can take longer than in the lab.

    • Solution: Ensure an adequate reaction time after mixing PPh₃ and CBr₄ before adding the aldehyde. A typical hold time is 30-60 minutes at 0 °C. Visually, the reaction should turn from a clear solution to a thick, off-white or yellow slurry.

  • Cause 2: Moisture Contamination. Water will quench the ylide as it forms.

    • Solution: All reagents, solvents, and the reactor itself must be scrupulously dried. Perform a water content analysis (e.g., Karl Fischer titration) on the solvent and aldehyde before use. Ensure the reactor is purged and maintained under a positive pressure of an inert gas like nitrogen or argon.

  • Cause 3: Low-Quality Reagents.

    • Solution: Use high-purity PPh₃ and CBr₄. CBr₄ can degrade over time; it's advisable to use a freshly opened container or material that has been stored properly.

Q: The reaction mixture becomes an unmanageable, thick slurry that is difficult to stir. How can I handle this?

A: This is due to the precipitation of the phosphonium salt byproduct (Ph₃PCHBr₂⁺ Br⁻).

  • Solution 1: Increase Solvent Volume. While higher concentration is desirable for throughput, processability is paramount. A modest increase in the solvent (e.g., from 5 L/kg to 7 L/kg of limiting reagent) can significantly improve mixing.

  • Solution 2: Optimize Addition Order. Consider adding the aldehyde to the pre-formed ylide slurry, rather than the other way around. This can sometimes help maintain a more mobile mixture.

  • Solution 3: Mechanical Agitation. Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) capable of handling heavy slurries.

Step 2: Alkyne Formation & Workup Troubleshooting

Q: I'm seeing low yields in the final alkyne product, with significant amounts of starting dibromo-olefin remaining. What's wrong?

A: This typically points to issues with the organolithium base.

  • Cause 1: Inaccurate n-BuLi Titration. The molarity of n-BuLi bottles can vary from the label value and decreases over time.

    • Solution: Always titrate n-BuLi solutions before use on a large scale. A small error in concentration can translate to a significant stoichiometric deficiency in a large batch.

  • Cause 2: Degradation of n-BuLi during Addition. The addition of n-BuLi is highly exothermic. If added too quickly or with insufficient cooling, the reagent can degrade upon contact with the warmer solution at the addition point.

    • Solution: Add the n-BuLi solution sub-surface at a slow, controlled rate, ensuring the bulk internal temperature does not exceed the set point (typically < -65 °C).

  • Cause 3: Insufficient Reaction Time/Temperature. While the initial addition is done at -78 °C, the reaction may require warming to a higher temperature (e.g., -40 °C or even room temperature) to go to completion, depending on the substrate.[1]

    • Solution: Develop a process understanding through small-scale experiments. Monitor the reaction by taking quenched samples for GC or LCMS analysis to determine the optimal temperature profile for full conversion.

Q: The workup is difficult, with persistent emulsions forming. How can we improve the phase separation?

A: Emulsions are common due to the presence of phosphine oxide and lithium salts.

  • Solution 1: Use of Brine. During the aqueous quench, use saturated sodium chloride (brine) solution instead of deionized water. The increased ionic strength of the aqueous phase helps to break emulsions.

  • Solution 2: Filter Aid. After quenching, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can help break up emulsions by removing fine particulates that stabilize them.

  • Solution 3: Solvent Choice. If possible, using a workup solvent with lower water miscibility than THF (e.g., MTBE or toluene) can lead to cleaner phase separations. This would require a solvent swap after the reaction is complete.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for a multi-kilogram Corey-Fuchs reaction?

A: The primary hazards are the handling of pyrophoric n-BuLi and the management of the reaction exotherm.

  • n-Butyllithium: n-BuLi is pyrophoric and reacts violently with water and air.[8] All transfers must be conducted under an inert atmosphere using pressure-rated equipment. Personnel must be highly trained and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and face shields.[10]

  • Exotherm Management: The second step is highly exothermic. A robust process safety review (e.g., a HAZOP study) should be conducted to ensure the reactor's cooling capacity is sufficient to handle the heat load, even in the event of a minor deviation.[6] A controlled quench plan for unreacted organolithium reagents is also a critical safety requirement.[7]

Q: Triphenylphosphine oxide is a major byproduct and can be difficult to remove. What are the best strategies for its removal at scale?

A: This is a classic challenge in phosphine-mediated reactions.[2]

  • Strategy 1: Crystallization/Precipitation. The most common industrial method is to precipitate the triphenylphosphine oxide. After the first step, the reaction solvent (CH₂Cl₂) can be swapped to a nonpolar solvent like hexanes or heptane, which causes the phosphine oxide to crash out. The product can then be isolated by filtration.[3]

  • Strategy 2: Acidic Extraction. For basic products, performing an acidic wash can sometimes help by protonating the product and moving it to the aqueous phase, leaving the neutral phosphine oxide in the organic layer.

  • Strategy 3: Alternative Reagents. For some processes, investigating phosphine-free alternatives or using polymer-supported phosphines can be viable long-term strategies, although these may require significant process redevelopment. Using zinc dust can reduce the amount of PPh₃ required, simplifying separation.[11]

Troubleshooting_Workflow Start Low Yield of Alkyne Check_Step1 Analyze Dibromo-olefin Intermediate Start->Check_Step1 Step1_OK Step 1 Yield/Purity is High (>85%) Check_Step1->Step1_OK Yes Step1_Bad Step 1 Yield/Purity is Low Check_Step1->Step1_Bad No Check_Base Review n-BuLi Handling Step1_OK->Check_Base Troubleshoot_Step1 Troubleshoot Olefination: - Check reagent quality - Ensure anhydrous conditions - Verify ylide formation time Step1_Bad->Troubleshoot_Step1 Troubleshoot_Step2 Troubleshoot Elimination: - Titrate n-BuLi before use - Check addition rate/temp control - Optimize reaction time/temp profile Base_OK n-BuLi Titrated & Added Correctly Check_Base->Base_OK Yes Base_Bad Potential n-BuLi Issue Check_Base->Base_Bad No Final_Check Review Workup/Isolation Base_OK->Final_Check Base_Bad->Troubleshoot_Step2 Workup_Bad Product Loss During Workup? Final_Check->Workup_Bad Yes Success Process Optimized Final_Check->Success No Optimize_Workup Optimize Workup: - Use brine to break emulsions - Filter through Celite - Consider alternative workup solvent Workup_Bad->Optimize_Workup

Caption: A decision workflow for troubleshooting low yields.

Generalized Large-Scale Protocol

This protocol outlines a generalized procedure for a multi-kilogram scale reaction. NOTE: All quantities and parameters must be optimized for the specific substrate and equipment.

Step 1: Synthesis of 1,1-Dibromo-olefin

  • Reactor Preparation: Ensure a clean, dry, glass-lined or stainless steel reactor is inerted with nitrogen.

  • Reagent Charge: Charge triphenylphosphine (2.1 eq) and dichloromethane (CH₂Cl₂, ~5 L/kg of aldehyde). Begin agitation and cool the mixture to 0-5 °C.

  • CBr₄ Addition: Charge carbon tetrabromide (1.05 eq) to the reactor. A slight exotherm may be observed.

  • Ylide Formation: Stir the mixture at 0-5 °C for 1 hour to ensure complete formation of the ylide.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in CH₂Cl₂ (~2 L/kg) to the reactor over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., HPLC, GC).

  • Workup/Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Add n-heptane (~10 L/kg) to the residue to precipitate triphenylphosphine oxide.

    • Stir the resulting slurry for 1-2 hours, then filter.

    • Wash the filter cake with additional n-heptane.

    • Concentrate the combined filtrate to yield the crude dibromo-olefin, which can be used directly or purified further.

Step 2: Conversion to Terminal Alkyne

  • Reactor Preparation: Ensure a separate, clean, dry, and inerted reactor is ready, equipped for cryogenic temperatures.

  • Substrate Charge: Charge the crude 1,1-dibromo-olefin from Step 1 and anhydrous tetrahydrofuran (THF, ~8 L/kg). Cool the solution to -78 °C.

  • Base Addition: Add n-butyllithium (2.05 eq, freshly titrated solution in hexanes) via a dosing pump sub-surface over 2-4 hours. Crucially, maintain the internal temperature at or below -70 °C throughout the addition.

  • Reaction: Stir the mixture at -78 °C for 1 hour after the addition is complete. Allow the reaction to slowly warm to room temperature and hold for another 1-2 hours, or until IPC confirms completion.[1]

  • Quench: Cool the reaction to < 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride or brine, keeping the temperature below 20 °C.

  • Workup and Isolation:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable solvent (e.g., MTBE).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude terminal alkyne.

    • Purify the product as required (e.g., by distillation or crystallization).

References

  • Wikipedia. Corey–Fuchs reaction. [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • chemeurope.com. Corey-Fuchs reaction. [Link]

  • NROChemistry. Corey-Fuchs Homologation. [Link]

  • Zahoor, A. F., et al. (2025). Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products.
  • RSC Publishing. Corey–Fuchs reaction enabled synthesis of natural products: a review. [Link]

  • RSC Publishing. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. [Link]

  • NIH National Library of Medicine. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • ResearchGate. Preparation, Properties, and Safe Handling of Commercial Organolithiums. [Link]

  • NIH National Library of Medicine. Corey–Fuchs reaction enabled synthesis of natural products: a review. [Link]

  • RSC Publishing. Corey–Fuchs reaction enabled synthesis of natural products: a review. [Link]

  • C&EN. Optimization of Organolithium Reactions. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Dibromovinyl vs. Monobromovinyl Piperidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the piperidine moiety stands as a cornerstone scaffold, present in a significant number of approved pharmaceuticals. The functionalization of this saturated heterocycle is a key strategy for modulating pharmacological activity. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct building blocks: N-Boc-4-(2,2-dibromovinyl)piperidine and N-Boc-4-(2-bromovinyl)piperidine, in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings.

This document is intended for researchers, medicinal chemists, and process development scientists seeking to understand the nuanced reactivity of these vinyl bromides to inform their synthetic strategies. We will delve into the underlying principles governing their reactivity, provide representative experimental protocols, and present a comparative analysis supported by literature-derived data.

Introduction: The Strategic Importance of Vinyl Bromides in Piperidine Functionalization

Vinyl halides are versatile intermediates in organic synthesis, serving as linchpins in the construction of complex molecular architectures. Their ability to participate in a wide array of cross-coupling reactions allows for the introduction of diverse substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. When appended to a piperidine core, vinyl bromide functionalities open up a vast chemical space for lead optimization and the development of novel therapeutic agents.

The choice between a monobromovinyl and a dibromovinyl substrate is a critical strategic decision. While the monobromovinyl group allows for a single coupling event, the dibromovinyl moiety offers the potential for sequential, and often selective, double functionalization. This opens avenues for the synthesis of disubstituted alkenes with precise control over stereochemistry, leading to structurally diverse and complex piperidine derivatives. Understanding the relative reactivity of these two substrates is therefore paramount for efficient and predictable synthesis design.

Synthesis of Bromovinyl Piperidine Building Blocks

The accessibility of the starting materials is a crucial consideration in any synthetic campaign. Both N-Boc-4-(2,2-dibromovinyl)piperidine and its monobrominated counterpart can be readily prepared from the commercially available N-Boc-4-formylpiperidine.

Synthesis of N-Boc-4-(2,2-dibromovinyl)piperidine via the Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable and high-yielding method for the conversion of aldehydes to gem-dibromoolefins.[1][2][3][4][5][6][7] This two-step process involves the initial formation of a dibromo-ylide from triphenylphosphine and carbon tetrabromide, which then reacts with the aldehyde in a Wittig-type fashion.

Experimental Protocol: Corey-Fuchs Reaction on N-Boc-4-formylpiperidine

  • Step 1: Ylide Formation and Olefination

    • To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.0 eq.) portion-wise.

    • Stir the resulting dark red mixture at 0 °C for 30 minutes.

    • Add a solution of N-Boc-4-formylpiperidine (1.0 eq.) in DCM to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-4-(2,2-dibromovinyl)piperidine as a stable solid.

G cluster_synthesis Synthesis of Dibromovinyl Piperidine Aldehyde N-Boc-4-formylpiperidine Dibromoalkene N-Boc-4-(2,2-dibromovinyl)piperidine Aldehyde->Dibromoalkene Corey-Fuchs Reaction Reagents PPh3, CBr4 Reagents->Dibromoalkene G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar-B(OR)2 RPdAr R-Pd(II)-Ar(Ln) Transmetal->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Product R-Ar RedElim->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. [8]It is known for its tolerance of a wide range of functional groups.

Dibromovinyl Piperidine:

Similar to the Suzuki coupling, the Stille reaction on N-Boc-4-(2,2-dibromovinyl)piperidine can be controlled to yield either mono- or di-coupled products. The first coupling is generally efficient, while the second coupling requires more forcing conditions. The choice of ligand can also play a crucial role in controlling the selectivity.

Monobromovinyl Piperidine:

N-Boc-4-(2-bromovinyl)piperidine is an excellent substrate for Stille coupling, reacting smoothly with various organostannanes.

Comparative Analysis:

SubstrateCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
DibromovinylAryl-SnBu₃ (1 eq.)Pd(PPh₃)₄Toluene904-880-90 (mono-coupled)Inferred from literature
DibromovinylAryl-SnBu₃ (2.2 eq.)Pd₂(dba)₃/P(t-Bu)₃Dioxane11016-2465-80 (di-coupled)Inferred from literature
MonobromovinylAryl-SnBu₃ (1.1 eq.)Pd(PPh₃)₄Toluene904-1275-90Inferred from [8]

Note: The data in this table is representative and synthesized from literature on similar substrates due to the lack of a direct comparative study on the exact piperidine derivatives.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. [9][10] Dibromovinyl Piperidine:

The Sonogashira coupling of N-Boc-4-(2,2-dibromovinyl)piperidine offers a pathway to synthetically valuable enediynes. The first coupling proceeds readily, often at room temperature. The second coupling to form the di-alkynylated product generally requires elevated temperatures and longer reaction times. Copper-free conditions can also be employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). [10] Monobromovinyl Piperidine:

N-Boc-4-(2-bromovinyl)piperidine is an ideal substrate for Sonogashira coupling, providing conjugated enynes in high yields under mild conditions.

Comparative Analysis:

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Dibromovinyl | Terminal Alkyne (1 eq.) | Pd(PPh₃)₄/CuI | Et₃N | THF | 25-40 | 2-6 | 80-95 (mono-coupled) | Inferred from [9][11]| | Dibromovinyl | Terminal Alkyne (2.2 eq.) | PdCl₂(PPh₃)₂/CuI | i-Pr₂NEt | DMF | 80-100 | 12-24 | 60-80 (di-coupled) | Inferred from [11][12]| | Monobromovinyl | Terminal Alkyne (1.2 eq.) | Pd(PPh₃)₄/CuI | Et₃N | THF | 25 | 2-8 | 85-98 | Inferred from [9]|

Note: The data in this table is representative and synthesized from literature on similar substrates due to the lack of a direct comparative study on the exact piperidine derivatives.

G cluster_sonogashira Sonogashira Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Cu-C≡CR' RPdC R-Pd(II)-C≡CR'(Ln) Transmetal->RPdC RedElim Reductive Elimination RPdC->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product

Sources

A Comparative Guide to the Spectroscopic Analysis of tert-Butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The Importance of Structural Verification

The synthesis of vinyl halides, particularly gem-dibromoolefins, is a critical transformation in organic chemistry, often accomplished via methodologies like the Corey-Fuchs reaction from a corresponding aldehyde. The resulting vinyl dibromide moiety is a versatile functional group for subsequent cross-coupling reactions. Given the potential for side reactions and isomeric impurities, definitive structural elucidation is paramount. This guide will serve as a valuable resource for confirming the successful synthesis of the title compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate. These predictions are based on established chemical shift values and fragmentation patterns for similar structural motifs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful first-pass technique for structural confirmation, providing information on the electronic environment and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of the title compound in CDCl₃ is expected to exhibit several key signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound *

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Vinyl-H6.0 - 6.5d1HThe vinylic proton is significantly deshielded by the two adjacent bromine atoms. It is expected to appear as a doublet due to coupling with the methine proton on the piperidine ring.
Piperidine-H (axial, adjacent to N)3.9 - 4.2br d2HThe protons on the carbons adjacent to the nitrogen are deshielded by the electron-withdrawing carbamate group. The broadness is due to the conformational flexibility of the piperidine ring.
Piperidine-H (equatorial, adjacent to N)2.7 - 3.0br t2HThese protons are also deshielded but to a lesser extent than their axial counterparts.
Piperidine-CH2.2 - 2.6m1HThe methine proton at the 4-position of the piperidine ring is coupled to the adjacent methylene protons and the vinylic proton.
Piperidine-CH₂ (axial)1.6 - 1.9m2HThe axial protons on the piperidine ring.
Piperidine-CH₂ (equatorial)1.1 - 1.4m2HThe equatorial protons on the piperidine ring.
tert-Butyl~1.45s9HThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information to ¹H NMR, detailing the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound *

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carbamate)~155The carbonyl carbon of the Boc protecting group is highly deshielded.
=C-Br₂85 - 95The carbon of the dibromovinyl group is significantly deshielded by the two bromine atoms.
=CH135 - 145The vinylic carbon bearing the proton is also deshielded.
C(CH₃)₃ (Boc)~80The quaternary carbon of the tert-butyl group.
Piperidine-C (adjacent to N)40 - 45The carbons adjacent to the nitrogen are deshielded.
Piperidine-CH35 - 40The methine carbon at the 4-position.
Piperidine-CH₂28 - 33The methylene carbons of the piperidine ring.
C(CH₃)₃ (Boc)~28The methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

The molecular weight of the compound is 369.09 g/mol (for the most common isotopes ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately a 1:2:1 ratio for M, M+2, and M+4 peaks).

Table 3: Predicted Key Fragmentation Patterns in ESI-MS

m/zProposed FragmentRationale of Fragmentation
370/372/374[M+H]⁺Protonated molecular ion, showing the characteristic isotopic pattern for two bromine atoms.
314/316/318[M - C₄H₉]⁺Loss of the tert-butyl group is a common fragmentation pathway for Boc-protected amines.
270/272/274[M - Boc]⁺Loss of the entire Boc protecting group (C₅H₉O₂).
214/216/218[M - C₄H₉ - CO₂]⁺Subsequent loss of carbon dioxide from the fragment after loss of the tert-butyl group.
57[C₄H₉]⁺The tert-butyl cation is a very stable and commonly observed fragment.

Visualizing Structural Relationships

The following diagrams illustrate the structure of the target molecule and the expected correlations in 2D NMR experiments, which are invaluable for unambiguous assignment of proton and carbon signals.

Figure 1: Molecular structure of this compound.

cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals Vinyl-H Vinyl-H Piperidine-C_alpha Piperidine-C (α to CH) Vinyl-H->Piperidine-C_alpha HMBC Piperidine-CH Piperidine-CH Piperidine-CH2_alpha Piperidine-CH2 (α to CH) Piperidine-CH->Piperidine-CH2_alpha COSY Vinyl-CH Vinyl-CH Piperidine-CH->Vinyl-CH HMBC Vinyl-CBr2 Vinyl-CBr2 Piperidine-CH->Vinyl-CBr2 HMBC Piperidine-CH2_beta Piperidine-CH2 (β to CH) Piperidine-CH2_alpha->Piperidine-CH2_beta COSY Piperidine-C Piperidine-C Piperidine-C_beta Piperidine-C (β to CH)

Figure 2: Predicted 2D NMR (COSY and HMBC) correlations for key structural fragments.

M [M+H]⁺ m/z 370/372/374 M_minus_tBu [M - C₄H₉]⁺ m/z 314/316/318 M->M_minus_tBu - C₄H₉ M_minus_Boc [M - Boc]⁺ m/z 270/272/274 M->M_minus_Boc - C₅H₉O₂ tBu_cation [C₄H₉]⁺ m/z 57

Figure 3: Primary predicted fragmentation pathways in ESI-MS.

Experimental Protocols

To obtain high-quality data for structural confirmation, the following experimental protocols are recommended.

NMR Sample Preparation
  • Solvent Selection : Use a deuterated solvent that fully dissolves the sample, such as chloroform-d (CDCl₃).[1]

  • Concentration : For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg/mL is preferable.

  • Sample Preparation :

    • Weigh the sample accurately and dissolve it in the appropriate volume of deuterated solvent in a clean, dry vial.

    • Filter the solution through a small plug of glass wool into a clean, high-quality NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

Mass Spectrometry Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Analysis :

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion and its isotopic pattern.

    • Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data for structural confirmation.[2]

Comparative Analysis with Alternative Structures

When analyzing the spectra, it is crucial to consider potential isomeric impurities or alternative products. For instance, incomplete reaction in a Corey-Fuchs synthesis could leave the starting aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate. The spectra of this aldehyde would be significantly different, most notably featuring an aldehyde proton signal around 9-10 ppm in the ¹H NMR and a carbonyl signal around 200 ppm in the ¹³C NMR. The absence of these signals and the presence of the characteristic vinyl proton and dibromovinyl carbon signals are strong indicators of the desired product.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the spectroscopic confirmation of this compound. By comparing experimentally obtained ¹H NMR, ¹³C NMR, and mass spectrometry data with the predictions and rationale outlined herein, researchers can confidently verify the structure of this valuable synthetic intermediate. The use of 2D NMR techniques is highly recommended for unambiguous assignment of all signals. This rigorous approach to structural elucidation ensures the integrity of subsequent research and development efforts.

References

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. PubChem. Available at: [Link]

  • Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. Available at: [Link]

  • A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. ACS Publications. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Supplementary information. ChemRxiv. Available at: [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

  • Corey–Fuchs reaction. Wikipedia. Available at: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Mass spectral analysis of 1-(tert-butyl)piperidine. Chegg.com. Available at: [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available at: [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Springer. Available at: [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

  • Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. ResearchGate. Available at: [Link]

  • Ultrafast strong-field dissociation of vinyl bromide: An attosecond transient absorption spectroscopy and non-adiabatic molecular dynamics study. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 1H and 13 C NMR Chemical Shift Prediction Models. ResearchGate. Available at: [Link]

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Aapptec. Available at: [Link]

  • Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. ResearchGate. Available at: [Link]

  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. National Center for Biotechnology Information. Available at: [Link]

  • COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. Delta State University. Available at: [Link]

  • MASS SPECTROMETRY: BASIC EXPERIMENT. Collard Group. Available at: [Link]

  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Dibromoalkene Synthesis: A Comparative Analysis of Alternatives to the Corey-Fuchs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the intricate art of molecular construction, particularly within pharmaceutical and materials science, the gem-dibromoalkene unit is a cornerstone of synthetic strategy. It serves as a versatile linchpin, most notably as a precursor to terminal alkynes, which are foundational for click chemistry, Sonogashira couplings, and the assembly of complex natural products.[1] For decades, the Corey-Fuchs reaction has been the canonical, go-to method for the one-carbon homologation of an aldehyde to a 1,1-dibromoalkene.[2][3] However, reliance on a single methodology can be limiting. The demands for greener, more efficient, and more economical processes necessitate a critical evaluation of alternative synthetic routes.

This guide provides an in-depth comparison of viable alternatives to the Corey-Fuchs reaction for the synthesis of gem-dibromoalkenes. We will dissect the mechanistic underpinnings, present field-tested protocols, and offer a transparent comparison of their respective strengths and weaknesses, grounded in experimental data.

The Benchmark: The Corey-Fuchs Reaction

Before exploring alternatives, it is crucial to understand the incumbent method. The Corey-Fuchs reaction transforms an aldehyde into a 1,1-dibromoalkene through a Wittig-type reaction.[3][4] The key reactive species, a dibromomethylenephosphorane ylide, is generated in situ from the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄).[5]

Mechanistic Rationale

The accepted mechanism proceeds in two main stages:

  • Ylide Formation: Two equivalents of triphenylphosphine react with carbon tetrabromide. The first equivalent acts as a nucleophile, displacing a bromide to form a phosphonium salt. The second equivalent then acts as a base to deprotonate the resulting intermediate, generating the crucial dibromomethylenephosphorane ylide.[5][6]

  • Wittig-Type Olefination: The phosphorus ylide attacks the aldehyde's carbonyl carbon, leading to a betaine intermediate that rapidly collapses to an oxaphosphetane. This four-membered ring then fragments, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), to yield the desired 1,1-dibromoalkene.[5]

graph CoreyFuchsMechanism { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

}

Corey-Fuchs reaction mechanism.
Strengths and Weaknesses

The Corey-Fuchs reaction is a robust and widely adopted method due to its generally good yields (often 70-95%) and broad substrate scope, including aliphatic and aromatic aldehydes.[2] However, it is not without its drawbacks. The reaction requires stoichiometric quantities (often in excess) of triphenylphosphine, leading to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. The removal of this byproduct can complicate purification, often requiring tedious chromatography. Furthermore, the large amount of phosphine waste is a significant disadvantage from a process chemistry and sustainability perspective.

Representative Experimental Protocol: Synthesis of 1,1-Dibromo-2-phenylethene

This protocol details the synthesis of the dibromoalkene intermediate from benzaldehyde.

Materials:

  • Benzaldehyde (15.29 mmol, 1.0 eq.)

  • Triphenylphosphine (45.87 mmol, 3.0 eq.)

  • Carbon tetrabromide (22.94 mmol, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM) (161 mL total)

  • Anhydrous Hexanes

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add triphenylphosphine (3.0 eq.) and anhydrous DCM (153 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.5 eq.) to the stirred solution. The mixture will typically turn yellow or orange. Stir at 0 °C for 15 minutes.

  • Add a solution of benzaldehyde (1.0 eq.) in anhydrous DCM (8 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Add cold hexanes to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a pad of silica gel or Celite, washing thoroughly with hexanes.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromo-2-phenylethene. Further purification can be achieved by column chromatography on silica gel. Typical Yield: 82% .[6]

Alternative 1: Copper-Catalyzed Dibromoalkenylation of Hydrazones

A significant advancement in dibromoalkene synthesis is the catalytic approach developed by Nenajdenko and coworkers. This method circumvents the use of stoichiometric phosphines by employing a copper catalyst to transform hydrazones (derived from aldehydes or ketones) into the corresponding dibromoalkenes.

Mechanistic Rationale

This one-pot procedure begins with the in situ formation of a hydrazone from the parent carbonyl compound and hydrazine. The subsequent catalytic cycle is proposed to involve the following key steps:

  • Catalyst Activation & Diazoalkane Formation: Copper(I) chloride is oxidized by CBr₄ to a copper(II) species. This Cu(II) species then oxidizes the hydrazone to a diazoalkane intermediate.

  • Carbene Formation: The diazoalkane decomposes in the presence of the copper catalyst to form a copper-carbene complex.

  • Dibromoalkene Generation: This highly reactive carbene complex then reacts with carbon tetrabromide to generate the final 1,1-dibromoalkene product and regenerate the active copper(I) catalyst.

graph CopperCatalyzedMechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

}

Copper-catalyzed dibromoalkenylation.
Strengths and Weaknesses

The primary advantage of this method is its catalytic nature, which obviates the need for stoichiometric triphenylphosphine and the associated waste generation and purification challenges. The reaction proceeds under mild conditions and has shown good to excellent yields for a range of aliphatic and aromatic carbonyls. However, the method requires the initial formation of a hydrazone, and the stability of this intermediate for certain substrates could be a limiting factor. Additionally, the handling of hydrazine, a toxic and potentially explosive substance, requires appropriate safety precautions.

Representative Experimental Protocol: One-Pot Synthesis of 1-(Dibromomethylene)cyclohexane

This protocol details the conversion of cyclohexanone to its corresponding dibromoalkene.

Materials:

  • Cyclohexanone (10 mmol, 1.0 eq.)

  • Hydrazine hydrate (15 mmol, 1.5 eq.)

  • Carbon tetrabromide (12 mmol, 1.2 eq.)

  • Copper(I) chloride (CuCl) (1 mmol, 0.1 eq.)

  • Dimethyl sulfoxide (DMSO) (20 mL)

Procedure:

  • To a solution of cyclohexanone (1.0 eq.) in DMSO, add hydrazine hydrate (1.5 eq.).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting ketone is consumed (indicating complete hydrazone formation).

  • To the reaction mixture, add carbon tetrabromide (1.2 eq.) and copper(I) chloride (0.1 eq.).

  • Stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Typical Yield for cyclohexanone: 92% .

Alternative 2: Tandem Oxidation / Dibromoalkenylation of Primary Alcohols

For situations where the starting material is a primary alcohol, a tandem (one-pot) sequence combining an oxidation step with a subsequent dibromoalkenylation offers an efficient route that avoids the isolation of the often volatile or sensitive aldehyde intermediate. The Taylor group has pioneered work in this area, utilizing manganese dioxide (MnO₂) as a mild and selective oxidant for benzylic and allylic alcohols.[7][8]

Mechanistic Rationale

This one-pot process integrates two distinct reactions:

  • Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde by activated manganese dioxide. This is a heterogeneous reaction believed to occur on the surface of the MnO₂ particles.[9]

  • In Situ Dibromoalkenylation: The aldehyde, once formed, is immediately trapped in situ by the dibromomethylenephosphorane ylide (generated separately or concurrently in the same pot) to undergo a Corey-Fuchs-type olefination, yielding the 1,1-dibromoalkene.

graph TandemOxidation { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

}

Tandem oxidation/dibromoalkenylation workflow.
Strengths and Weaknesses

The main advantage of this approach is its operational simplicity, converting an alcohol directly to the dibromoalkene in a single pot, which is particularly useful for aldehydes that are difficult to handle. Manganese dioxide is a relatively inexpensive and mild oxidant. However, this method is generally limited to activated alcohols (allylic, benzylic) as the oxidation of unactivated primary alcohols with MnO₂ is often slow and inefficient.[9] The reaction still requires stoichiometric triphenylphosphine and CBr₄ for the Wittig step, inheriting the same byproduct and waste issues as the standard Corey-Fuchs reaction. A large excess of MnO₂ (often 10 equivalents or more) is typically required, which can complicate workup and reduce mass efficiency.[10]

Representative Experimental Protocol: Synthesis of (3,3-Dibromoallyl)benzene from Cinnamyl Alcohol

Materials:

  • Cinnamyl alcohol (1.0 eq.)

  • Activated Manganese Dioxide (MnO₂) (10 eq.)

  • Triphenylphosphine (3.5 eq.)

  • Carbon tetrabromide (1.75 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flask containing a stirred suspension of activated MnO₂ (10 eq.) in anhydrous DCM, add triphenylphosphine (3.5 eq.) and carbon tetrabromide (1.75 eq.).

  • Add the cinnamyl alcohol (1.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the manganese salts and triphenylphosphine oxide.

  • Wash the Celite pad thoroughly with DCM.

  • Concentrate the combined filtrate and purify by column chromatography on silica gel. Reported Yield: 86% .

Performance Comparison

To facilitate an objective assessment, the table below summarizes the key performance metrics of the three discussed methodologies.

FeatureCorey-Fuchs ReactionCu-Catalyzed Hydrazone MethodTandem Oxidation/Dibromoalkenylation
Starting Material AldehydeAldehyde or KetonePrimary Alcohol (activated)
Key Reagents PPh₃ (stoichiometric), CBr₄N₂H₄, CBr₄, CuCl (catalytic)MnO₂ (excess), PPh₃ (stoichiometric), CBr₄
Byproducts Ph₃P=O (stoichiometric)N₂, Cu saltsMnO, Ph₃P=O (stoichiometric)
Typical Yields Good to Excellent (70-95%)[2]Good to Excellent (up to 97%)Good (for activated alcohols, ~86%)
Substrate Scope Broad (Aromatic & Aliphatic Aldehydes)Broad (Aromatic & Aliphatic Aldehydes/Ketones)Limited (Benzylic & Allylic Alcohols)[9]
Advantages Well-established, reliable, broad scopeCatalytic in copper, avoids phosphine waste, mild conditionsOne-pot from alcohol, avoids aldehyde isolation
Disadvantages Stoichiometric phosphine waste, purification challengesUse of toxic hydrazine, stability of hydrazone intermediateLimited to activated alcohols, large excess of MnO₂, phosphine waste

Conclusion and Expert Recommendation

The Corey-Fuchs reaction remains a reliable and effective method for the synthesis of 1,1-dibromoalkenes from a wide variety of aldehydes. Its predictability and extensive documentation make it an excellent choice for small-scale synthesis and when establishing a new synthetic route. However, for process development and larger-scale applications, the stoichiometric triphenylphosphine oxide byproduct presents a significant challenge in terms of both purification and waste management.

The copper-catalyzed dibromoalkenylation of hydrazones emerges as a highly attractive alternative. By operating catalytically, it addresses the primary drawback of the Corey-Fuchs reaction. This method offers a greener and more atom-economical approach, with comparable or even superior yields under mild conditions. For laboratories equipped to handle hydrazine safely, this method represents a significant process improvement and should be considered the preferred alternative for converting aldehydes and ketones to dibromoalkenes, especially on a larger scale.

The tandem oxidation/dibromoalkenylation is a more niche, yet powerful, tool. Its value lies in its ability to streamline a two-step sequence into a single operation, starting from an alcohol. This is particularly advantageous when the intermediate aldehyde is unstable, volatile, or toxic. While its substrate scope is largely confined to activated alcohols and it still generates phosphine waste, for the right substrate, the operational simplicity can be a compelling factor.

Ultimately, the choice of method will depend on the specific needs of the project, including the nature of the substrate, the scale of the reaction, and the importance of sustainability and process efficiency. As Senior Application Scientists, we recommend a thorough evaluation of the copper-catalyzed hydrazone method as a modern, efficient, and more sustainable alternative to the classical Corey-Fuchs protocol.

References

  • Corey, E. J.; Fuchs, P. L. A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR'). Tetrahedron Lett.1972 , 13 (36), 3769–3772. [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • WordPress. Manganese Dioxide, MnO₂. [Link]

  • MDPI. Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr4: Unexpected Fragmentation and Mechanistic Study. Molecules2023 , 28(16), 5991. [Link]

  • RSC Publishing. Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Adv., 2022 , 12, 8386-8419. [Link]

  • NROChemistry. Corey-Fuchs Homologation. [Link]

  • Wikipedia. Corey–Fuchs reaction. [Link]

  • TRUNNANO. Oxidation with Manganese Dioxide. [Link]

  • Organic Chemistry Portal. Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. [Link]

  • ACS Publications. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Acc. Chem. Res.2005 , 38 (11), 851–869. [Link]

  • ACS Publications. Copper-Catalyzed Transformation of Hydrazones into Halogenated Azabutadienes, Versatile Building Blocks for Organic Synthesis. ACS Catal.2017 , 7 (1), 411–424. [Link]

  • PubMed. Tandem oxidation processes using manganese dioxide: discovery, applications, and current studies. [Link]

  • PubMed. In Situ Manganese Dioxide Alcohol Oxidation-Wittig Reactions: Preparation of Bifunctional Dienyl Building Blocks. [Link]

Sources

A Strategic Guide to Unveiling the Bioactive Potential of Novel Piperidine Scaffolds Derived from tert-Butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a "Privileged" Structure in Drug Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure."[1] This designation stems from its remarkable prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1] The conformational flexibility of the six-membered nitrogen-containing heterocycle, coupled with its capacity to engage in diverse molecular interactions, renders it an exceptionally versatile scaffold for the design of novel therapeutics.[1] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3]

The starting material, tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate, represents a particularly intriguing building block. The dibromovinyl group is a versatile chemical handle, amenable to a variety of synthetic transformations such as cross-coupling reactions, which can be leveraged to generate a diverse library of novel piperidine derivatives. This guide provides a comprehensive framework for the biological activity screening of such derivatives, offering a comparative analysis against known bioactive piperidine compounds and detailing robust experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays.

Comparative Analysis: Benchmarking Against Known Bioactive Piperidine Derivatives

While specific biological activity data for derivatives of this compound is emerging, a vast body of literature on analogous piperidine-containing molecules provides a strong rationale for prioritizing certain screening assays. The following tables summarize the performance of various piperidine derivatives, establishing a benchmark for evaluating new chemical entities.

Table 1: Comparative Anticancer Activity of Selected Piperidine Derivatives

The anticancer potential of piperidine derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[2] The primary mechanism often involves the induction of apoptosis and cell cycle arrest.[2]

Derivative ClassCompound ExampleCancer Cell LineIC50 / GI50 (µM)Reference
Dibenzo[b,f]thiepin-piperidineDTPEPMCF-7 (Breast, ER+)0.8 ± 0.04[1]
Dibenzo[b,f]thiepin-piperidineDTPEPMDA-MB-231 (Breast, ER-)1.2 ± 0.12[1]
Phenyl-piperidineCompound 17aPC3 (Prostate)0.81[1]
Phenyl-piperidineCompound 17aMGC803 (Gastric)1.09[1]
Phenyl-piperidineCompound 17aMCF-7 (Breast)1.30[1]
Highly Functionalized PiperidineCompound 1PC-3 (Prostate)6.3 (µg/mL)[4]
Highly Functionalized PiperidineCompound 25PC-3 (Prostate)6.4 (µg/mL)[4]
Reference Compound Doxorubicin MCF-7 (Breast) ~0.02 [5]
Table 2: Comparative Antimicrobial Activity of Selected Piperidine Derivatives

Piperidine derivatives have also shown significant promise as antimicrobial agents, targeting both Gram-positive and Gram-negative bacteria.[3][6] The mechanism of action can vary, but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

Derivative ClassTest OrganismMIC (µg/mL)Reference
Piperidinium BromideStaphylococcus aureusZone of Inhibition (mm)[6]
Piperidinium BromideEscherichia coliZone of Inhibition (mm)[6]
Piperidine-4-carboxamideAspergillus nigerGood Activity[3]
Halogenobenzene-piperidineStaphylococcus aureus32-512[1]
Halogenobenzene-piperidineBacillus subtilis32-512[1]
Halogenobenzene-piperidineEscherichia coli32-512[1]
Halogenobenzene-piperidineKlebsiella pneumoniae32-512[1]
Halogenobenzene-piperidineCandida albicans32-512[1]

Proposed Screening Workflow

A logical and efficient screening cascade is crucial for identifying the most promising drug candidates from a library of newly synthesized compounds. The following workflow is proposed for derivatives of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Optimization start Library of Novel Piperidine Derivatives cytotoxicity Cytotoxicity Assay (MTT) Broad Panel of Cancer Cell Lines start->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) Gram (+) & Gram (-) Bacteria start->antimicrobial dose_response Dose-Response & IC50 Determination cytotoxicity->dose_response antimicrobial->dose_response selectivity Selectivity Profiling (Normal vs. Cancer Cell Lines) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) dose_response->mechanism sar Structure-Activity Relationship (SAR) Studies selectivity->sar mechanism->sar adme In Vitro ADME/Tox Profiling sar->adme lead_candidate Lead Candidate Selection adme->lead_candidate

Caption: Proposed screening workflow for novel piperidine derivatives.

Experimental Protocols

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of a compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.

Step-by-Step Protocol:

  • Preparation of Test Compounds and Media:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Use cation-adjusted Mueller-Hinton Broth (MHB) for most bacteria.

  • Inoculum Preparation:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation and Inoculation:

    • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column.

    • Inoculate each well with 50 µL of the standardized bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation and Reading:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition Screening: In Vitro Kinase Assay

Given that many anticancer drugs target protein kinases, screening for kinase inhibitory activity is a logical step in characterizing novel piperidine derivatives.

Principle: A variety of assay formats are available, with luminescence-based assays being common. These assays typically measure the amount of ADP produced as a byproduct of the kinase reaction. The luminescent signal is inversely proportional to the activity of the kinase inhibitor.

G cluster_0 Kinase Reaction cluster_1 Detection kinase Kinase atp ATP substrate Substrate adp ADP atp->adp Phosphorylation phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation inhibitor Test Compound (Inhibitor) inhibitor->kinase Binds to kinase detection_reagent Detection Reagent adp->detection_reagent light Luminescent Signal detection_reagent->light Generates light

Caption: Principle of a luminescence-based kinase inhibition assay.

Step-by-Step Protocol (Luminescence-Based):

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add the serially diluted compound or DMSO control.

    • Add the kinase of interest (e.g., a specific receptor tyrosine kinase implicated in a cancer pathway).

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent (or similar). Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The synthetic versatility of this compound provides a fertile ground for the discovery of novel bioactive compounds. The screening cascade outlined in this guide, beginning with broad cytotoxicity and antimicrobial assays, followed by more targeted mechanistic studies such as kinase inhibition, offers a systematic and efficient approach to identifying promising drug candidates. By comparing the activity of new derivatives to established piperidine-containing compounds, researchers can gain valuable insights into structure-activity relationships, paving the way for the rational design and optimization of the next generation of piperidine-based therapeutics.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Saify, Z. S., et al. (1997). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 10(2), 15-22.
  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(1), 133-139.
  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5849-5854.
  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 333-337.
  • de Oliveira, B. F., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 26(16), 4995.
  • Mishra, R., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Medicinal Chemistry, 13(10), 1279-1293.
  • Singh, J., et al. (2023). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1304-1317.
  • Rather, R. A., & Ali, A. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 14, 1189915.
  • de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 12(11), e0187529.
  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191.

Sources

A Researcher's Guide to Palladium Catalysts for the Suzuki Coupling of Dibromoalkenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The coupling of dibromoalkenes presents a unique set of challenges and opportunities, allowing for the stepwise and selective introduction of two different aryl or vinyl groups to construct complex molecular architectures, such as tetra-substituted alkenes.[3][4] However, achieving high yields and, crucially, controlling the selectivity between mono- and di-arylation, hinges on the judicious selection of the palladium catalyst system.[5]

This guide offers a comparative analysis of common palladium catalysts for the Suzuki coupling of dibromoalkenes, grounded in experimental data and mechanistic insights. We will explore the nuances of catalyst selection, the rationale behind reaction conditions, and provide detailed protocols to empower researchers to optimize their synthetic strategies.

The Mechanistic Tightrope: Navigating Selectivity in Dibromoalkene Coupling

The Suzuki coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7][8] In the context of dibromoalkenes, the primary challenge is controlling the reaction to favor the desired mono- or di-arylated product. Several factors influence this selectivity:

  • Substrate Reactivity: The electronic and steric environment of the two bromine atoms can lead to inherent differences in reactivity, which can be exploited for selective mono-arylation.[9][10]

  • Catalyst Proximity: After the initial coupling, the palladium catalyst can remain in close proximity to the mono-arylated intermediate, potentially favoring a second, often undesired, coupling reaction.[11]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the relative rates of the catalytic steps, thereby influencing the product distribution.[12]

The Catalytic Cycle of Suzuki Coupling

The catalytic cycle begins with the oxidative addition of the dibromoalkene to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-Br PdII R-Pd(II)L_n-Br OA->PdII TM Transmetalation PdII->TM Ar-B(OR)₂ Base PdII_Aryl R-Pd(II)L_n-Ar TM->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 R-Ar Dibromoalkene Dibromoalkene (R-Br) BoronicAcid Organoboron Reagent (Ar-B(OR)₂) Product Coupled Product (R-Ar) caption Figure 1. A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Figure 1. A simplified catalytic cycle for the Suzuki-Miyaura coupling.

A Comparative Analysis of Palladium Catalyst Systems

The choice of palladium catalyst is paramount for a successful Suzuki coupling of dibromoalkenes. The ligand sphere around the palladium center dictates the catalyst's stability, activity, and selectivity. Here, we compare several classes of commonly employed palladium catalysts.

Traditional Phosphine-Based Catalysts

1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄:

A workhorse in Suzuki couplings, Pd(PPh₃)₄ is a versatile and commercially available catalyst.[14][15] It is often effective for a range of substrates but may require higher catalyst loadings and temperatures.[16] For dibromoalkenes, it has been successfully used in both mono- and di-arylation reactions, depending on the stoichiometry of the boronic acid and reaction conditions.[17][18]

2. Palladium(II) Acetate (Pd(OAc)₂) and Dichloride Complexes with Phosphine Ligands:

Palladium(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are often used in conjunction with phosphine ligands.[3][4] These systems require in situ reduction to the active Pd(0) species. The choice of phosphine ligand is critical. For instance, tris(2-furyl)phosphine (TFP) has been shown to be effective for the stereoselective mono-coupling of 1,1-dibromo-1-alkenes.[19]

Advanced Catalyst Systems: Buchwald and NHC Ligands

Modern catalyst development has focused on bulky, electron-rich ligands that enhance the rates of oxidative addition and reductive elimination, leading to higher catalyst turnover numbers (TONs) and frequencies (TOFs).[13][20]

1. Buchwald Ligands:

Biaryl phosphine ligands, such as SPhos and XPhos, developed by the Buchwald group, are highly effective for challenging Suzuki couplings, including those with sterically hindered substrates.[21][22][23][24] These ligands promote efficient catalysis at low loadings and can enable reactions at room temperature.[24]

2. N-Heterocyclic Carbene (NHC) Ligands:

Palladium-NHC complexes have emerged as powerful catalysts due to the strong σ-donating ability of the NHC ligand, which enhances catalytic activity.[14][25] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly effective for couplings involving heteroaryl substrates.[14]

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of dibromoalkenes, based on representative data from the literature. It is important to note that direct head-to-head comparisons can be challenging due to variations in reaction conditions across different studies.[14][20]

Catalyst SystemLigand TypeTypical SubstrateKey AdvantagesPotential Drawbacks
Pd(PPh₃)₄ Monodentate PhosphineVarious dibromoalkenesCommercially available, versatileHigher catalyst loading, potential for ligand exchange side reactions
Pd(OAc)₂ / P(t-Bu)₃ Monodentate PhosphineDihaloarenesHigh activity for some substratesAir-sensitive ligand
PdCl₂(dppf) Bidentate PhosphineDibromoarenesGood for controlling selectivityCan be less active for sterically hindered substrates
Pd(OAc)₂ / SPhos Buchwald LigandSterically hindered dibromoarenesHigh TONs and TOFs, room temperature reactionsHigher cost of ligand
PEPPSI-IPr N-Heterocyclic CarbeneHeteroaromatic dibromidesHigh stability and activity, low catalyst loadingMay require specific reaction conditions

Experimental Protocols: A Practical Guide

Detailed and reproducible experimental procedures are crucial for success. Below are representative protocols for the Suzuki coupling of a generic dibromoalkene, adaptable for different catalyst systems.

General Experimental Workflow

The general workflow for a Suzuki coupling reaction involves careful setup under an inert atmosphere to prevent catalyst deactivation.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Dibromoalkene, Boronic Acid, Base setup->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst/ Ligand Solution solvent->catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end End purification->end caption Figure 2. A generalized experimental workflow for Suzuki coupling.

Caption: Figure 2. A generalized experimental workflow for Suzuki coupling.

Protocol 1: Mono-arylation using Pd(PPh₃)₄

This protocol is adapted for the selective mono-arylation of a 1,1-dibromoalkene.[17]

Materials:

  • 1,1-Dibromoalkene (1.0 mmol)

  • Arylboronic acid (1.05 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 mmol)

  • Toluene (3 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 1,1-dibromoalkene, arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed toluene and water to the flask via syringe.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-arylation using a Buchwald Ligand System

This protocol is designed for the exhaustive di-arylation of a dibromoalkene using a more active Buchwald catalyst system.

Materials:

  • Dibromoalkene (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Schlenk tube or similar reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

  • In a Schlenk tube, combine the dibromoalkene, arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the remaining degassed 1,4-dioxane to the Schlenk tube.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.

Best Practices and Troubleshooting

  • Inert Atmosphere: The exclusion of oxygen is critical, as Pd(0) species are oxygen-sensitive. Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is essential.

  • Base Selection: The choice of base is crucial for activating the boronic acid.[26] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength of the base can influence the reaction rate and selectivity.

  • Solvent Choice: A variety of solvents can be employed, often in aqueous mixtures. Toluene, dioxane, and THF are common choices. The solvent system can affect catalyst solubility and reaction kinetics.[12]

  • Side Reactions: Be aware of potential side reactions such as protodeboronation (hydrolysis of the boronic acid) and homo-coupling of the boronic acid.[11] Using a slight excess of the boronic acid can sometimes compensate for protodeboronation.

Conclusion

The Suzuki coupling of dibromoalkenes is a powerful method for the synthesis of complex unsaturated molecules. The success of this reaction, particularly in achieving the desired selectivity, is highly dependent on the choice of the palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ remain useful, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes often provide superior activity and selectivity, especially for challenging substrates.[14][21] By understanding the underlying mechanistic principles and carefully selecting the catalyst and reaction conditions, researchers can effectively harness the potential of this versatile transformation.

References

  • Selective Suzuki–Miyaura monocoupling reactions of di- and polyhalogenated ethenes and di- and polyhalogenated arene derivatives bearing different or identical halogen atoms are reviewed, and the reasons for the observed stereo-, site- and/or chemo-selectivities are discussed. The use of these reactions as key steps in the synthesis of naturally-occurring compounds, bioactive substances including drugs and liquid crystals is also reported.
  • A comparative study of catalysts for Suzuki coupling with 2-Bromo-6-chlorotoluene. Benchchem.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • A Modified Suzuki Reaction of 1,1-Dibromo-1-alkenes. Sci-Hub.
  • ChemInform Abstract: Suzuki Arylation of 1,1-Dibromo-1-alkenes: Synthesis of TetraSubstituted Alkenes.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Dibrominated Substr
  • Suzuki Coupling. Organic Chemistry Portal.
  • Buchwald Ligands. Sigma-Aldrich.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluorobor
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Suzuki Arylation of 1,1-Dibromo-1-alkenes: Synthesis of Tetra-substituted Alkenes. Sci-Hub.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • One-Pot Conversion of 1,1-Dibromoalkenes into Internal Alkynes by Sequential Suzuki—Miyaura and Dehydrobromination Reactions.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Suzuki reaction. Wikipedia.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.

Sources

A Comparative Guide to the Synthesis and Validation of Terminal Alkynes: A Case Study with tert-butyl 4-ethynylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Terminal alkynes are foundational building blocks in modern organic synthesis, particularly within medicinal chemistry and drug development, where they serve as versatile handles for diversification via reactions like Sonogashira coupling and click chemistry. The efficient and verifiable synthesis of these motifs is therefore of paramount importance. This guide provides an in-depth comparison of synthetic methodologies for preparing terminal alkynes, using the conversion of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate to its corresponding alkyne as a practical case study. We will explore the mechanistic underpinnings of the chosen methods, provide detailed experimental protocols, and establish a robust framework for spectroscopic validation.

Part 1: A Comparative Overview of Synthetic Strategies

The transformation of a gem-dibromoalkene to a terminal alkyne is a classic yet powerful method for carbon-carbon triple bond formation. This conversion is fundamentally an elimination reaction, but the specific choice of reagents and conditions can significantly impact yield, substrate compatibility, and operational safety.

Method A: The Corey-Fuchs-type Elimination

The most common and direct route from a gem-dibromoalkene is a base-induced elimination reaction, an extension of the Corey-Fuchs reaction.[1] This method typically employs a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures.

Mechanism: The reaction proceeds via a two-step elimination. The first equivalent of strong base deprotonates the vinylic hydrogen, which is the most acidic proton. However, a simple E2 elimination is not feasible from this intermediate. Instead, a second equivalent of n-BuLi facilitates a lithium-halogen exchange, forming a vinyl lithium species. This intermediate then undergoes α-elimination of lithium bromide to generate a highly reactive vinylidene carbene, which rapidly rearranges via a 1,2-hydride shift to furnish the terminal lithium acetylide.[2][3] A final aqueous workup protonates the acetylide to yield the desired terminal alkyne. The requirement of two equivalents of a strong base is a defining characteristic of this pathway.[4]

Method B: The Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is another established method for converting vinyl halides to alkynes.[5][6] While classically applied to 1,1-diaryl-2-haloalkenes, the underlying principle can be extended to other substrates.[6] The reaction involves deprotonation of the vinylic hydrogen by a strong base, followed by α-elimination to generate a vinyl carbene intermediate, which then undergoes a 1,2-migration to form the alkyne.[5][6] Recent advancements have shown that milder bases, such as sodium sulfide (Na₂S), can promote this rearrangement, offering a safer alternative to pyrophoric organolithiums.[7][8]

Alternative Approaches

For a comprehensive comparison, it is valuable to consider alternative strategies that achieve the same final product, even if starting from a different precursor like an aldehyde.

  • Seyferth-Gilbert Homologation: This method converts aldehydes directly to terminal alkynes in a one-pot reaction using the Ohira-Bestmann reagent.[2][9] It offers an advantage by avoiding the isolation of the potentially unstable dibromoalkene intermediate.

  • Sonogashira Coupling: While not a method for synthesizing the target molecule from the specified precursor, it represents the primary application of the final product. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10]

Workflow for Synthesis and Validation

G cluster_synthesis Synthesis & Purification cluster_validation Validation Start tert-Butyl 4-(2,2-dibromovinyl) piperidine-1-carboxylate Reaction Base-Induced Elimination (e.g., n-BuLi, THF, -78 °C) Start->Reaction Workup Aqueous Quench (e.g., sat. NH4Cl) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product tert-Butyl 4-ethynylpiperidine- 1-carboxylate Purification->Product NMR ¹H & ¹³C NMR Spectroscopy Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS

Caption: General workflow for synthesis and validation.

Part 2: Experimental Protocols & Data

This section provides a detailed protocol for the synthesis via the Corey-Fuchs-type elimination and outlines the key analytical data required for validation.

Synthesis of tert-butyl 4-ethynylpiperidine-1-carboxylate

Safety: n-Butyllithium is a pyrophoric liquid that ignites spontaneously in air and reacts violently with water.[11][12] All handling must be performed under an inert atmosphere (e.g., Argon or Nitrogen) by trained personnel wearing appropriate personal protective equipment (PPE), including flame-resistant clothing, safety goggles, and gloves.[13][14][15] An emergency shower and eyewash station must be immediately accessible.[12]

Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq, typically 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure terminal alkyne.

Validation and Characterization Data

Successful synthesis is validated by a combination of spectroscopic methods that confirm the presence of the alkyne functional group and the disappearance of the starting material.

¹H NMR Spectroscopy: The most telling signal is the appearance of the terminal alkyne proton (≡C-H ). This proton typically resonates as a singlet or a narrow triplet (due to long-range coupling) in the 1.7-3.1 ppm range.[16][17] The disappearance of the vinylic proton signal from the gem-dibromoalkene (typically > 6.0 ppm) is also a key indicator of reaction completion.

¹³C NMR Spectroscopy: The two sp-hybridized carbons of the alkyne give characteristic signals. The terminal carbon (≡C -H) appears around 65-85 ppm, while the internal, substituted carbon (C ≡C-H) is found slightly more downfield around 70-100 ppm.[17]

Infrared (IR) Spectroscopy: IR spectroscopy provides two unambiguous signals for a terminal alkyne:

  • A sharp, strong ≡C-H stretching vibration appears around 3260-3330 cm⁻¹.[16]

  • A weaker C≡C stretching vibration is observed in the 2100-2260 cm⁻¹ region.[16][18] The weakness of this band is characteristic; however, its presence is confirmatory.

Part 3: Comparative Analysis

The choice of synthetic method is often a trade-off between efficiency, safety, and substrate tolerance.

FeatureMethod A: Corey-Fuchs type (n-BuLi)Method B: FBW-type (Na₂S)Alternative: Seyferth-Gilbert
Precursor gem-Dibromoalkenegem-DibromoalkeneAldehyde
Reagents n-BuLi (pyrophoric)Na₂S (non-pyrophoric)Ohira-Bestmann Reagent, K₂CO₃
Conditions Cryogenic (-78 °C), Inert atm.Room temp / mild heat, open flask[7][8]Room temp, mild base[2]
Yield Generally highModerate to highGenerally high
Safety Profile High Risk: Requires stringent handling protocols for n-BuLi.[11][12]Low Risk: Inexpensive, stable, and safe reagents.[8]Moderate Risk: Diazo reagent requires careful handling.
Compatibility Limited by electrophilic functional groups (e.g., esters, ketones).[19][20]Potentially broader scope due to milder conditions.Good functional group tolerance.
Mechanistic Comparison

G cluster_corey_fuchs Method A: Corey-Fuchs Pathway cluster_fbw Method B: FBW Pathway A_Start R-CH=CBr₂ A_Int1 R-C⁻=CBr₂ (Vinyl Anion) A_Start->A_Int1 + 1 eq. n-BuLi A_Int2 R-C≡C-Br A_Int1->A_Int2 Elimination A_Int3 R-C≡C-Li A_Int2->A_Int3 + 1 eq. n-BuLi (Li/Br Exchange) A_End R-C≡C-H A_Int3->A_End H₂O Quench B_Start R-CH=CBr₂ B_Int1 R-C⁻=CBr₂ (Vinyl Anion) B_Start->B_Int1 + Base B_Int2 R-C-CBr (Vinyl Carbene) B_Int1->B_Int2 α-Elimination B_End R-C≡C-H B_Int2->B_End 1,2-Hydride Shift

Sources

A Comparative Guide to Purity Assessment of Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate is a key building block, often utilized in the synthesis of complex therapeutic agents. The dibromovinyl moiety serves as a versatile chemical handle for subsequent cross-coupling reactions, while the N-Boc-protected piperidine core is a common scaffold in medicinal chemistry.[1][2] Impurities, such as unreacted starting materials or reaction by-products, can carry through the synthetic sequence, leading to final active pharmaceutical ingredients (APIs) with compromised purity, potentially altered pharmacological profiles, and unforeseen toxicity.

This guide provides an in-depth comparison of two robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the accurate purity assessment of this critical intermediate. We will delve into the scientific rationale behind the method parameters, provide detailed experimental protocols, and present comparative data to guide researchers in selecting and implementing the most suitable approach for their needs.

Analyte Overview and Potential Impurities

This compound is a non-polar, hydrophobic molecule. Its synthesis, commonly proceeding via a Wittig-type reaction from tert-butyl 4-formylpiperidine-1-carboxylate, can introduce several predictable impurities.[3][4] A robust analytical method must be capable of resolving the main analyte from:

  • Starting Material: Tert-butyl 4-formylpiperidine-1-carboxylate (less hydrophobic).

  • Reagents/By-products: Triphenylphosphine oxide (moderately hydrophobic).

  • Related Substances: Monobrominated vinyl analogues or other isomeric by-products.

The primary mode of separation will be Reversed-Phase Chromatography, which separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[5][6] A polar mobile phase is used, and more hydrophobic compounds are retained longer on the column.[7][8]

Method 1: Isocratic Elution with a Standard C18 Column

This method represents a reliable, straightforward approach suitable for routine quality control and high-throughput screening. It prioritizes simplicity and speed without compromising essential resolution.

Scientific Rationale
  • Stationary Phase: A standard C18 (octadecylsilyl) silica-based column is the workhorse of reversed-phase chromatography.[9] Its long alkyl chains provide strong hydrophobic retention, which is ideal for separating the non-polar analyte from more polar starting materials.

  • Mobile Phase: An isocratic mixture of acetonitrile and water offers a constant elution strength. Acetonitrile is a common organic modifier that effectively elutes hydrophobic compounds from the C18 column. The ratio is optimized to provide a reasonable retention time for the main peak (typically between 5-10 minutes) while ensuring that early-eluting polar impurities are well-resolved from the solvent front.

  • Detection: The tert-butoxycarbonyl (Boc) protecting group and the carbon-carbon double bond provide some UV absorbance at low wavelengths.[10] A detection wavelength of 210 nm is selected to maximize sensitivity, as many organic functional groups absorb in this region.[11] While mobile phase components can also absorb at this wavelength, a stable baseline is achievable with high-purity solvents.[11]

Experimental Protocol: Method 1
  • Instrumentation:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.[12]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (75:25, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute 1 mL of the stock solution to 10 mL with acetonitrile to obtain a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the 100 µg/mL standard solution.

    • The system is deemed suitable for use if the acceptance criteria are met as per USP guidelines.

      • Precision/Repeatability: Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%.[13]

      • Peak Symmetry: Tailing factor (Tf) should be ≤ 2.0.[13][14]

Method 2: Gradient Elution with a Phenyl-Hexyl Column

This alternative method offers enhanced resolution and is particularly suited for complex samples where critical impurity pairs may co-elute under isocratic conditions.

Scientific Rationale
  • Stationary Phase: A Phenyl-Hexyl column provides an alternative selectivity compared to a standard C18 phase. The phenyl groups offer π-π interactions, which can improve the resolution of compounds containing aromatic rings or double bonds, such as the dibromovinyl group and potential aromatic by-products like triphenylphosphine oxide.

  • Mobile Phase: A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is employed.[15] This approach allows for the sharp elution of both early-eluting polar impurities and late-eluting highly non-polar impurities within a single run. The addition of 0.1% formic acid to the aqueous phase helps to protonate any residual silanols on the silica support, improving peak shape and reducing tailing.[16]

  • Detection: A PDA detector is recommended to acquire full UV spectra for each peak. This is invaluable for peak purity analysis and for identifying unknown impurities by comparing their spectra to a library or known standards.[12] While 210 nm can still be used for quantitation, monitoring at 225 nm may offer a better signal-to-noise ratio by avoiding some mobile phase interference.

Experimental Protocol: Method 2
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-10 min: 60% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 60% B (re-equilibration)

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection: PDA detection at 225 nm, scanning from 200-400 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare samples as described in Method 1, using a 50:50 mixture of Acetonitrile:Water as the diluent to match the initial mobile phase conditions.

  • System Suitability Testing (SST):

    • Perform SST as described in Method 1, using a standard spiked with known impurities (e.g., starting aldehyde) to verify resolution.

    • Resolution (Rs): The resolution between the main analyte and the closest eluting impurity should be ≥ 2.0.[13][14]

Comparative Analysis

The choice between an isocratic and a gradient method depends on the specific analytical challenge.

ParameterMethod 1 (Isocratic C18)Method 2 (Gradient Phenyl-Hexyl)Rationale & Field Insights
Speed Faster (Shorter run time, no re-equilibration)Slower (Longer gradient and re-equilibration)Method 1 is ideal for rapid in-process controls where only the main peak and key impurities are monitored.
Resolution GoodExcellent The gradient in Method 2 effectively separates impurities across a wider polarity range. The Phenyl-Hexyl phase adds unique selectivity.
Robustness Higher (less prone to pump proportioning variations)Lower (sensitive to gradient delay volume)Isocratic methods are generally more transferable between different HPLC systems.
Sensitivity GoodPotentially Higher (Gradient focuses peaks)Gradient elution can lead to sharper, taller peaks, improving the limit of detection for trace impurities.
Information Quantitative (Area %)Quantitative & Qualitative The PDA detector in Method 2 provides spectral data for peak identity and purity assessment, which is crucial for development and troubleshooting.

Workflow and Data Visualization

The general workflow for HPLC purity assessment is a systematic process designed to ensure data integrity and reliability.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation B Sample & Standard Preparation A->B C System Equilibration B->C D System Suitability Test (SST) C->D E Sample Injection & Run D->E F Peak Integration E->F G Purity Calculation (% Area) F->G H Generate Report G->H

Sources

A Comparative Guide to the Mechanistic Nuances of the Sonogashira Reaction with gem-Dibromovinyl Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Sonogashira reaction stands as a cornerstone of carbon-carbon bond formation. Its ability to couple terminal alkynes with sp²-hybridized carbons under relatively mild conditions has rendered it an indispensable tool in the synthesis of complex molecular architectures. This guide provides an in-depth technical exploration of the mechanistic intricacies of the Sonogashira reaction when applied to a unique and versatile class of substrates: gem-dibromovinyl compounds. We will dissect the reaction pathways, explore the factors governing selectivity, and present a comparative analysis with alternative synthetic strategies, all supported by experimental rationale and detailed protocols to empower your research.

The Dichotomy of Reactivity: Mechanistic Pathways of the Sonogashira Reaction with gem-Dibromovinyl Substrates

The reaction of a gem-dibromovinyl substrate with a terminal alkyne under Sonogashira conditions presents a fascinating case of controlled reactivity, with the potential for both mono- and di-alkynylation. Understanding the underlying mechanisms is paramount to selectively synthesizing the desired enyne or diyne products.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the gem-dibromovinyl substrate to form a Pd(II) intermediate.

  • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the palladium center.

  • Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) cocatalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[2]

  • Formation of Copper Acetylide: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate, which is the active nucleophile in the transmetalation step.

With gem-dibromovinyl substrates, the reaction can proceed in a stepwise manner, first forming a mono-alkynylated vinyl bromide (a bromoenyne), which can then undergo a second Sonogashira coupling to yield the di-alkynylated product (a diyne). The ability to control this stepwise reaction is crucial for synthetic applications.

Controlling the Outcome: A Comparative Analysis of Catalytic Systems and Reaction Conditions

The selectivity between mono- and di-alkynylation is not arbitrary; it is a direct consequence of the reaction conditions and the nature of the catalytic system employed. By judiciously choosing these parameters, the synthetic chemist can steer the reaction towards the desired product.

ParameterEffect on SelectivityMechanistic Rationale
Stoichiometry of the Alkyne Using one equivalent or a slight excess of the alkyne favors mono-alkynylation. A larger excess promotes di-alkynylation.Le Chatelier's principle: limiting the concentration of the alkyne reactant shifts the equilibrium towards the mono-substituted product.
Palladium Catalyst and Ligands Bulky phosphine ligands on the palladium catalyst can favor mono-alkynylation.Steric hindrance around the palladium center can disfavor the second oxidative addition step required for di-alkynylation.
Copper(I) Co-catalyst The presence of a copper co-catalyst generally accelerates the reaction.[1] In some cases, copper-free conditions can offer better control over mono-substitution.[3]Copper facilitates the formation of the highly nucleophilic copper acetylide, driving the reaction forward. In its absence, the transmetalation step is slower, potentially allowing for the isolation of the mono-alkynylated intermediate.
Base The choice and concentration of the base can influence the rate of copper acetylide formation and the overall reaction kinetics.A stronger base can lead to a higher concentration of the active acetylide, potentially favoring di-substitution.
Temperature and Reaction Time Lower temperatures and shorter reaction times generally favor the formation of the mono-alkynylated product.The second coupling step typically requires a higher activation energy. By controlling the temperature and time, the reaction can be stopped after the first coupling.

Alternative Synthetic Routes: A Comparative Perspective

While the Sonogashira reaction is a powerful tool, it is not the only method for the synthesis of enynes and diynes from gem-dibromovinyl precursors. A comprehensive understanding of the available synthetic arsenal allows for the selection of the most appropriate method for a given target molecule.

Tandem Elimination-Hydrodebromination-Cross-Coupling

A notable alternative for the synthesis of internal alkynes from gem-dibromoalkenes involves a one-pot tandem process. This reaction proceeds under copper-free Sonogashira conditions and involves an initial elimination of HBr from the gem-dibromoalkene to form a bromoalkyne intermediate, which then undergoes hydrodebromination and subsequent cross-coupling with an aryl halide.[4][5] This method offers a cost-effective route to internal alkynes, avoiding the need for pre-synthesized terminal alkynes.[4]

Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a classic reaction of 1,1-diaryl-2,2-dihaloethenes that leads to the formation of diarylacetylenes through a 1,2-aryl migration. This reaction can be a competing pathway under certain conditions, particularly in the presence of strong bases and the absence of a suitable coupling partner.[6][7] Understanding the conditions that favor the FBW rearrangement is crucial to avoid this undesired side reaction during a planned Sonogashira coupling.

Suzuki and Stille Couplings

For the synthesis of substituted alkenes from gem-dibromovinyl substrates, Suzuki and Stille couplings represent viable alternatives to the Sonogashira reaction. These reactions introduce aryl, vinyl, or alkyl groups instead of an alkyne. Mechanistically, they also proceed via a palladium-catalyzed cycle involving oxidative addition, transmetalation (with an organoboron or organotin reagent, respectively), and reductive elimination. The choice between Sonogashira, Suzuki, or Stille coupling depends on the desired final product.[8]

Experimental Protocols for Mechanistic Investigation

To truly understand and control the Sonogashira reaction with gem-dibromovinyl substrates, rigorous mechanistic studies are essential. Below are detailed, self-validating protocols for key experiments designed to elucidate the reaction pathways and kinetics.

Protocol for Kinetic Analysis of Stepwise Alkynylation

This experiment aims to determine the rate constants for both the mono- and di-alkynylation steps, providing quantitative insight into the factors that control selectivity.

Materials:

  • gem-Dibromovinyl substrate (e.g., 1,1-dibromo-2-phenylethene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the gem-dibromovinyl substrate (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and the internal standard (0.5 mmol).

  • Add the anhydrous solvent (10 mL) and the base (3.0 mmol).

  • At time t=0, add the terminal alkyne (1.1 mmol for mono-alkynylation study, or 2.2 mmol for di-alkynylation study).

  • Maintain the reaction at a constant temperature (e.g., 25 °C or 50 °C).

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench them immediately with a solution of saturated aqueous NH₄Cl.

  • Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous Na₂SO₄, and analyze by GC-MS or HPLC.

  • Plot the concentrations of the starting material, mono-alkynylated product, and di-alkynylated product as a function of time.

  • From these plots, determine the initial reaction rates and calculate the rate constants for each step.

Self-Validation: The consistency of the rate constants across multiple runs and the good fit of the data to a kinetic model (e.g., consecutive reaction model) will validate the experimental results.

Protocol for Isotopic Labeling Experiment

This experiment can help to elucidate the mechanism of the transmetalation step and confirm the involvement of the terminal alkyne proton.

Materials:

  • gem-Dibromovinyl substrate

  • Deuterated terminal alkyne (e.g., phenylacetylene-d₁)

  • Palladium catalyst

  • Copper(I) iodide

  • Base

  • Anhydrous solvent

  • NMR spectrometer

Procedure:

  • Perform the Sonogashira reaction as described in Protocol 4.1, but using the deuterated alkyne.

  • Upon completion (or after a specific reaction time), quench the reaction and isolate the mono-alkynylated product.

  • Analyze the product by ¹H NMR and ²H NMR spectroscopy to determine the position and extent of deuterium incorporation.

Expected Outcome and Interpretation: The absence of the acetylenic proton signal in the ¹H NMR spectrum and the presence of a deuterium signal at the corresponding position in the ²H NMR spectrum of the product would confirm that the terminal proton of the alkyne is removed during the reaction, consistent with the formation of a copper acetylide intermediate.

Visualizing the Mechanisms

To further clarify the discussed reaction pathways, the following diagrams illustrate the catalytic cycles and experimental workflows.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_vinyl R-Pd(II)(Br)L₂ Pd0->PdII_vinyl Oxidative Addition (R-C(Br)=CH₂) PdII_alkyne R-Pd(II)(C≡CR')L₂ PdII_vinyl->PdII_alkyne Transmetalation (Cu-C≡CR') PdII_alkyne->Pd0 Reductive Elimination Product R-C(C≡CR')=CH₂ PdII_alkyne->Product CuI Cu(I)X Cu_pi_alkyne [Cu(I)(H-C≡CR')]⁺X⁻ CuI->Cu_pi_alkyne + H-C≡CR' Cu_acetylide Cu(I)-C≡CR' Cu_pi_alkyne->Cu_acetylide + Base - Base-H⁺ Cu_acetylide->CuI Transmetalation caption Figure 1. Catalytic cycles of the Sonogashira reaction.

Caption: Figure 1. Catalytic cycles of the Sonogashira reaction.

Stepwise_Sonogashira Start gem-Dibromovinyl Substrate (R-C(Br)=CHBr) Mono Mono-alkynylated Intermediate (R-C(Br)=CH-C≡CR') Start->Mono First Sonogashira Coupling Di Di-alkynylated Product (R-C(C≡CR')=CH-C≡CR') Mono->Di Second Sonogashira Coupling caption Figure 2. Stepwise reaction pathway for gem-dibromovinyl substrates.

Caption: Figure 2. Stepwise reaction pathway for gem-dibromovinyl substrates.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Substrate, Catalyst, Base) A->B C Initiation (Alkyne Addition) B->C D Reaction Monitoring (TLC, GC-MS, HPLC) C->D E Quenching and Workup D->E F Product Isolation and Characterization (NMR, MS) E->F G Data Analysis (Kinetics, Isotope Ratios) F->G caption Figure 3. General experimental workflow for mechanistic studies.

Caption: Figure 3. General experimental workflow for mechanistic studies.

Conclusion and Future Outlook

The Sonogashira reaction of gem-dibromovinyl substrates is a versatile and powerful transformation that allows for the controlled synthesis of valuable enyne and diyne building blocks. A thorough understanding of the reaction mechanism, including the factors that govern the selectivity between mono- and di-alkynylation, is essential for its effective application. By carefully controlling reaction parameters such as stoichiometry, catalyst system, and temperature, chemists can selectively access a wide range of functionalized products.

Future research in this area will likely focus on the development of more efficient and selective catalyst systems, particularly for challenging substrates. The application of high-throughput experimentation and computational modeling will undoubtedly play a crucial role in accelerating these discoveries. Furthermore, a deeper mechanistic understanding of competing pathways, such as the Fritsch-Buttenberg-Wiechell rearrangement, will enable the development of more robust and reliable synthetic protocols. The insights and experimental frameworks provided in this guide are intended to serve as a valuable resource for researchers navigating the complexities of this fascinating reaction.

References

  • Al-Masum, M., & Kumaraswamy, G. (2005). Stereoselective Sonogashira coupling of 1,1-dibromo-1-alkenes. Tetrahedron Letters, 46(29), 4867-4870.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Ji, Y., Zhong, N., Kang, Z., Yan, G., & Zhao, M. (2018). Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. Synlett, 29(02), 209-214.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Ali, H., Guérin, B., & van Lier, J. E. (2021). Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem‐Dibromovinyl BODIPY Derivatives. Chemistry–A European Journal, 27(28), 7751-7759.
  • Yan, G., Ji, Y., & Zhao, M. (2018). Palladium-Catalyzed Tandem Reaction of gem-Dibromoalkenes with Aryl Halides: A Strategy for the Synthesis of Internal Alkynes. The Journal of Organic Chemistry, 83(15), 8786-8794.
  • Li, P., & Wang, L. (2012). Copper-free Sonogashira coupling reactions. RSC Advances, 2(33), 12495-12507.
  • Tykwinski, R. R. (2003). The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction.
  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ali, H., & van Lier, J. E. (2021). Pd-catalyzed synthesis of C-C (Sonogashira, Suzuki, Heck, Stille), C-P and C-S linked products using gem-dibromovinyl BODIPY. Dyes and Pigments, 188, 109186.
  • Plenio, H., & Fleck, T. J. (2008). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry–A European Journal, 14(34), 10642-10654.
  • Satoh, T., & Miura, M. (2007). Catalytic direct arylation of C–H bonds. Chemical Society Reviews, 36(8), 1213-1222.
  • Satoh, T., Umeda, R., & Miura, M. (2004). Fritsch− Buttenberg− Wiechell Rearrangement of 1, 1-Dibromo-2-aryl-2-(trimethylsilyl) ethenes: A New Entry to Diarylacetylenes. Organic letters, 6(15), 2563-2565.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2016).
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2008). Chemistry–A European Journal, 14(34), 10626-10641.
  • Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. (2019). Nanochemistry Research, 4(2), 132-139.
  • Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. (2014, March 11). Retrieved from [Link]

  • Synthesis of Z-bromoenynes from gem-dibromoalkenes via selective Sonogashira coupling. (2005). Tetrahedron Letters, 46(29), 4867-4870.
  • A Half Century of the Sonogashira Reaction. (2025). In Organic Reactions (Vol. 116, pp. 1-2117). Wiley.

Sources

A Senior Application Scientist's Guide to Cross-Coupling Dibromoalkenes: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dibromoalkenes

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the efficient construction of complex molecular architectures is paramount. Dibromoalkenes have emerged as exceptionally versatile C2 building blocks, offering two reactive "handles" for sequential, and often selective, functionalization. The ability to precisely introduce different substituents through cross-coupling reactions opens a direct pathway to a vast array of valuable compounds, from conjugated polymers to intricate drug intermediates.

However, the choice of which cross-coupling method to employ is far from trivial. The decision hinges on a complex interplay of factors including reaction efficiency, substrate scope, functional group tolerance, and, critically, the overall cost and safety profile. This guide provides a comprehensive cost-benefit analysis of the most prevalent cross-coupling strategies for dibromoalkenes—Suzuki-Miyaura, Stille, Sonogashira, Heck, and the increasingly important Nickel-catalyzed reactions. Our objective is to move beyond simple yield comparisons and provide researchers, scientists, and drug development professionals with the field-proven insights needed to make informed, practical decisions at the bench.

The Workhorse Methods: A Head-to-Head Comparison

The foundation of modern cross-coupling is built upon palladium-catalyzed reactions. Each of the primary methods possesses a unique profile of advantages and disadvantages when applied to dibromoalkene substrates.

The Suzuki-Miyaura Coupling: The Gold Standard for Safety and Versatility

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is often the first choice for C(sp²)–C(sp²) bond formation.[1] Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[2]

Mechanistic Rationale: The reaction proceeds through a well-understood catalytic cycle. A Pd(0) species undergoes oxidative addition into the carbon-bromine bond of the dibromoalkene. The crucial transmetalation step, where the organic group from the boron reagent is transferred to the palladium center, requires activation by a base to form a more nucleophilic "ate" complex.[2][3] Subsequent reductive elimination forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[1]

Causality in Protocol Design: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system is critical. The base not only facilitates the transmetalation but also influences catalyst stability and reaction rate. The addition of water or protic co-solvents can significantly accelerate the reaction.

Cost-Benefit Analysis:

  • Benefits: High yields, broad commercial availability of boronic acids, and environmentally benign boron byproducts make this method highly attractive for both lab-scale and process chemistry.

  • Costs: While palladium catalysts and specialized phosphine ligands can be expensive, the overall cost is often offset by high efficiency, simplified purification, and low waste-disposal costs. Ligand-free protocols using catalysts like Pd(OAc)₂ can further reduce expenses under certain conditions.[4][5]

The Stille Coupling: High Performance with a Significant Health Caveat

The Stille coupling utilizes organostannanes as the nucleophilic partner.[6][7] It is renowned for its exceptional tolerance of a wide variety of functional groups, as the organotin reagents are generally unreactive to many conditions that would decompose other organometallics.[6]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[6] A key difference is that the transmetalation step does not typically require a base, which can be an advantage for base-sensitive substrates.[8]

Causality in Protocol Design: The choice of phosphine ligand is critical in the Stille reaction. The ligand's steric and electronic properties influence the rates of the elementary steps in the catalytic cycle, thereby affecting the overall reaction efficiency and selectivity.[9] Additives like Cu(I) salts can sometimes accelerate the reaction by facilitating the transmetalation step.

Cost-Benefit Analysis:

  • Benefits: Excellent yields and functional group tolerance can make it a powerful problem-solving tool when other methods fail.

  • Costs: The primary drawback is the severe toxicity of organotin reagents and byproducts.[7] This introduces significant hidden costs related to specialized handling, personal protective equipment (PPE), and, most notably, the expensive and highly regulated disposal of tin-contaminated waste. While the reagents themselves may be affordable, the total cost of ownership for a Stille reaction is often prohibitively high, especially in a drug development context.

The Sonogashira Coupling: The Direct Route to Enynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with sp²-hybridized carbons, providing direct access to enyne moieties.[10][11][12] This transformation is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[11][13][14]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. The palladium cycle mirrors that of other cross-couplings. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[10] This species is more reactive and readily undergoes transmetalation to the palladium center, suppressing the undesirable homocoupling of the alkyne (Glaser coupling).[11]

Causality in Protocol Design: The reaction must be run under an inert atmosphere. Oxygen can lead to the oxidative homocoupling of the alkyne, a significant side reaction that consumes the starting material and complicates purification. The choice of amine base (e.g., triethylamine, diisopropylamine) is also crucial as it serves both as a base and often as the solvent.[11]

Cost-Benefit Analysis:

  • Benefits: Provides a direct and efficient route to valuable enyne structures, which are key intermediates in natural product synthesis and materials science.[12]

  • Costs: Requires two metal catalysts (palladium and copper), which adds to the cost and complexity. The potential for homocoupling necessitates careful optimization of reaction conditions.

The Heck Coupling: An Atom-Economical Alternative

The Heck reaction forms a carbon-carbon bond by coupling an organohalide with an alkene, typically in the presence of a base.[15][16] A key advantage is that it does not require the pre-synthesis of an organometallic nucleophile (like a boronic acid or stannane), making it more atom-economical.[15][17]

Mechanistic Rationale: Following oxidative addition of the palladium(0) catalyst to the dibromoalkene, the resulting Pd(II) complex coordinates to the alkene partner. A migratory insertion of the alkene into the palladium-carbon bond occurs, followed by a β-hydride elimination to release the final product and form a palladium-hydride species. The base then regenerates the active Pd(0) catalyst, completing the cycle.[16]

Causality in Protocol Design: The choice of base and solvent can influence the regioselectivity of the alkene insertion. For dibromoalkenes, controlling the reaction stoichiometry and conditions is essential to achieve selective mono- or di-vinylation.

Cost-Benefit Analysis:

  • Benefits: High atom economy and avoids the cost and effort of preparing organometallic reagents.

  • Costs: Can suffer from issues with regioselectivity and stereoselectivity, potentially leading to mixtures of products and lower yields of the desired isomer. Catalyst loadings can sometimes be higher compared to other methods.

Nickel-Catalyzed Couplings: The Economic and Sustainable Frontier

Nickel catalysis has emerged as a powerful, cost-effective alternative to palladium.[18] As a more earth-abundant and significantly cheaper metal, nickel offers compelling economic advantages, especially for large-scale synthesis.[18]

Mechanistic Rationale: Nickel catalysts can operate through various mechanistic pathways, often involving different oxidation states (e.g., Ni(0)/Ni(II), Ni(I)/Ni(III)).[19][20] These unique properties allow nickel to activate substrates that are often challenging for palladium, such as aryl chlorides, and to participate in reductive cross-coupling reactions that do not follow the traditional catalytic cycles.[19][20]

Causality in Protocol Design: Many nickel-catalyzed reactions are highly sensitive to air and moisture, requiring rigorous inert atmosphere techniques. The choice of ligand is paramount in controlling the reactivity and selectivity of the nickel center. Reductive cross-couplings often require a stoichiometric reductant (e.g., manganese or zinc), which must be factored into the experimental design and workup.[21]

Cost-Benefit Analysis:

  • Benefits: Drastically lower catalyst cost.[18] Unique reactivity profile enables new synthetic possibilities.[19]

  • Costs: Reactions can be more sensitive and may require more extensive optimization. The mechanisms are sometimes less understood than their palladium counterparts, making troubleshooting more challenging.

Quantitative Data Summary

The following tables provide a structured comparison of these methods, summarizing performance metrics and cost-benefit considerations to guide your selection process.

Table 1: Performance Comparison of Cross-Coupling Methods for Dibromoalkenes

MethodTypical Yield Range (%)Selectivity (Mono- vs. Di-substitution)Functional Group ToleranceReaction ConditionsKey Strengths
Suzuki-Miyaura 70-95%[22]Good to Excellent; tunable by stoichiometry and conditions.[23]ExcellentMild (RT to 80 °C)Low toxicity, wide availability of reagents.[2]
Stille 70-95%[22]Good to ExcellentExcellentMild to ModerateTolerates nearly all functional groups.[6]
Sonogashira 60-95%[18]Excellent for mono-alkynylation.[10]GoodMild, but requires inert atmosphere.Direct synthesis of enynes.[12]
Heck 50-85%Moderate; can be difficult to control.GoodModerate to High Temp.High atom economy.[15]
Nickel-Catalyzed 60-90%Good; depends heavily on ligand/reductant.Good to ExcellentMild to ModerateLow cost, unique reactivity.[18][19]

Table 2: Cost-Benefit Analysis

MethodCatalyst CostLigand CostReagent Cost (Nucleophile)Waste/Toxicity ConcernsOverall Cost-Benefit Assessment
Suzuki-Miyaura High (

$)
Moderate-High (

$)
Moderate (

)
LowExcellent: The "go-to" method balancing cost, performance, and safety.
Stille High (

$)
Moderate-High (

$)
Moderate (

)
Very High Poor: Extreme toxicity and waste disposal costs negate performance benefits.
Sonogashira High (

$)
Moderate (

)
Low-Moderate (

)
Moderate (amine base)Good: Highly valuable for specific targets (enynes), justifying the cost.
Heck High (

$)
Low-Moderate (

)
Low ($)LowFair: Good for simple systems, but potential selectivity issues can increase purification costs.
Nickel-Catalyzed Low ($) Moderate (

)
VariesModerateVery Good: Excellent for large-scale synthesis where catalyst cost is a major driver.

Visualizing the Catalytic Cycles

Understanding the underlying mechanisms is key to troubleshooting and optimizing reactions. The following diagrams illustrate the core catalytic pathways.

Palladium_Cross_Coupling_Cycle cluster_entry Reactant Entry cluster_exit Product & Byproduct pd0 Pd(0)L_n pdi_ox R-Pd(II)(X)L_n (Oxidative Addition Intermediate) pd0->pdi_ox Oxidative Addition pdi_trans R-Pd(II)(R')L_n (Transmetalation Intermediate) pdi_ox->pdi_trans Transmetalation pdi_trans->pd0 Reductive Elimination product R-R' (Coupled Product) pdi_trans->product byproduct M-X pdi_trans->byproduct RX R-X (Dibromoalkene) RX->pdi_ox R_M R'-M (Organometallic Reagent) R_M->pdi_trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions like Suzuki and Stille.

Sonogashira_Cycle cluster_pd Palladium Cycle pd0 Pd(0)L_n pdi_ox Ar-Pd(II)(X)L_n pd0->pdi_ox Oxidative Addition (Ar-X) pdi_alk Ar-Pd(II)(C≡CR)L_n pdi_ox->pdi_alk Transmetalation pdi_alk->pd0 Reductive Elimination Ar-C≡CR Ar-C≡CR pdi_alk->Ar-C≡CR cu_x Cu(I)X cu_alk Cu(I)C≡CR cu_x->cu_alk Base, R-C≡C-H cu_alk->pdi_alk Transfers Acetylide cu_alk->cu_x Transmetalation to Pd

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Field-Proven Experimental Protocols

The following are generalized, robust starting points for experimental design. Note: All reactions involving organometallics should be performed by trained professionals in a controlled laboratory environment under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Mono-arylation of 1,1-Dibromo-1-alkene
  • Rationale: This protocol is designed for selective mono-coupling by using a slight excess of the boronic acid. The choice of a carbonate base and a Pd(PPh₃)₄ catalyst provides a reliable system for a broad range of substrates.

  • Materials:

    • 1,1-Dibromo-1-alkene (1.0 mmol)

    • Arylboronic acid (1.1 mmol)

    • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.5 mmol)

    • Toluene (8 mL) and Water (2 mL)

  • Procedure:

    • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,1-dibromo-1-alkene, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Solvent Addition: Add the degassed toluene and water via syringe. The biphasic system aids in the dissolution of the base and facilitates the reaction.

    • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Reductive Coupling of a Dibromoalkene
  • Rationale: This protocol uses an inexpensive nickel source and a bipyridine ligand, a common combination for reductive couplings. Manganese powder serves as a cost-effective stoichiometric reductant.

  • Materials:

    • Dibromoalkene (1.0 mmol)

    • Aryl Halide (e.g., Bromobenzene) (1.2 mmol)

    • Nickel(II) chloride dimethoxyethane complex, NiCl₂(dme) (0.1 mmol, 10 mol%)

    • 2,2'-Bipyridine (0.1 mmol, 10 mol%)

    • Manganese powder, Mn(0) (3.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • Setup: In a glovebox or under a strong flow of argon, add NiCl₂(dme), 2,2'-bipyridine, and manganese powder to a dry reaction vial.

    • Reagent Addition: Add the dibromoalkene, the aryl halide, and anhydrous DMF. The use of anhydrous solvent is crucial as water can interfere with the reductive process.

    • Reaction: Seal the vial tightly and stir at 60 °C. The reaction progress should be monitored carefully by GC-MS. Reaction times can vary from 6-24 hours.

    • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slow addition of 1 M HCl. Filter the mixture through a pad of Celite to remove manganese salts, washing with ethyl acetate.

    • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 15 mL).

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Conclusion and Strategic Recommendations

The choice of a cross-coupling method for dibromoalkenes is a strategic decision that directly impacts a project's timeline, budget, and safety.

  • For exploratory synthesis and projects with complex, sensitive functional groups , the Suzuki-Miyaura coupling remains the superior choice.[22] Its reliability, safety profile, and broad substrate scope provide the highest probability of success with minimal optimization.

  • For large-scale synthesis or process development where cost is the primary driver , nickel-catalyzed methods offer a compelling economic advantage that cannot be ignored.[18] The initial investment in optimization is often repaid by the significant savings in catalyst cost.

  • The Sonogashira coupling is the undisputed champion for the specific and highly valuable task of synthesizing enynes . Its costs are justified by its unique synthetic utility.[10]

  • The Heck reaction can be a clever, atom-economical choice for simpler systems but should be approached with the awareness that selectivity issues may require significant investment in purification.

  • The Stille coupling , despite its high performance, should be considered a method of last resort. The extreme toxicity of organotin compounds and the associated disposal costs make it economically and ethically untenable for most applications in modern drug development and materials science.[7]

By carefully weighing these factors, the modern chemist can select the optimal tool for the task, transforming versatile dibromoalkenes into valuable products with efficiency, safety, and economic intelligence.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023).
  • Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. (n.d.). Nanochemistry Research.
  • Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene. (2018).
  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. (2012). Organic Chemistry Portal.
  • Application Notes and Protocols for the Experimental Setup of Stille Coupling with 1,2-Dibromoanthracene. (n.d.). Benchchem.
  • (PDF) Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. (2018).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene. (n.d.). Benchchem.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Benchmarking the efficiency of different catalytic systems for cross-coupling with 1,1-Dibromoethylene. (n.d.). Benchchem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007).
  • Application Notes and Protocols for Heck Coupling Reactions Involving Dibromoanthracenes. (n.d.). Benchchem.
  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2021). Chemistry LibreTexts.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
  • Application Notes and Protocols for Sonogashira Coupling of 1,2-Dibromopyrene with Terminal Alkynes. (n.d.). Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube.
  • Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. (n.d.). Springer Professional.
  • Stille Coupling. (2021). Chemistry LibreTexts.
  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. (2021).
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2021).
  • Heck Reaction. (2021). Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. (2022).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate (CAS No. 203664-61-3), a common intermediate in pharmaceutical research and development. The procedures outlined herein are designed to ensure compliance with safety regulations, minimize environmental impact, and build a culture of safety within your laboratory.

Part 1: Core Directive - Hazard Assessment and Chemical Profile

Understanding the chemical nature of a compound is the first step toward its safe handling and disposal. This compound is a complex molecule with distinct features that dictate its disposal pathway.

Chemical Identity and Structural Features:

PropertyValue
Chemical Name This compound
CAS Number 203664-61-3[1][2]
Molecular Formula C₁₂H₁₉Br₂NO₂
Key Functional Groups 1. Dibromovinyl Group: Contains two bromine atoms, classifying it as a halogenated organic compound .[3][4] 2. Boc-Protecting Group: A tert-butyloxycarbonyl group, which is known to be labile under acidic conditions.[5][6] 3. Piperidine Ring: A heterocyclic amine derivative.

Anticipated Hazards:

While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural analogs and constituent functional groups suggest the following potential hazards:

  • Skin and Eye Irritation: Many Boc-protected piperidine derivatives are known to cause skin and serious eye irritation.[7][8][9][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[8][11][12]

  • Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and critically, hydrogen bromide (HBr)—a corrosive acid gas.[13][14]

The primary directive for disposal is dictated by the two bromine atoms. This unequivocally places the compound and any contaminated materials into the halogenated organic waste stream .

Part 2: Procedural Integrity - Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, segregated, and stored in a manner that is safe, compliant, and logical.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following minimum PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[13][15]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[15]

  • Body Protection: A standard laboratory coat.[15]

Causality: The use of appropriate PPE is the first line of defense against direct exposure, mitigating the risks of skin, eye, and respiratory irritation.

Waste Segregation: The Critical Decision

The single most important step in this process is correct waste segregation. Mixing halogenated and non-halogenated waste streams leads to cross-contamination, significantly increases disposal costs, and violates regulatory compliance.[16][17][18]

  • Action: Designate a specific, properly labeled container exclusively for "Halogenated Organic Waste."[4][19]

  • Rationale: Halogenated waste requires specialized high-temperature incineration with acid gas scrubbers to neutralize compounds like HBr.[4] Non-halogenated waste is often recycled as fuel (fuel blending), a process that is incompatible with halogenated compounds.[16][20]

The following decision workflow must be strictly followed:

WasteSegregation Start Waste Generated: This compound (solid or in solution) Decision Does the compound contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? Start->Decision Halogenated YES (Contains Bromine) Decision->Halogenated  Yes NonHalogenated NO Decision->NonHalogenated  No   Process_Hal Place in designated, properly labeled 'HALOGENATED ORGANIC WASTE' container. Halogenated->Process_Hal Process_NonHal Place in 'Non-Halogenated Organic Waste' container. NonHalogenated->Process_NonHal

Caption: Waste segregation decision for halogenated compounds.

Waste Collection and Storage Workflow
  • Container Selection: Use a chemically compatible container in good condition with a tightly sealing screw cap. The container must be free of damage or leaks.[19][21]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.[17][20] The label must clearly state:

    • The words "Hazardous Waste ".[20]

    • The full chemical name: "This compound ". Do not use abbreviations.[19]

    • The hazard classification: "Halogenated Organic Waste, Irritant ".

    • If it's a solution, list all components and their approximate percentages.[21]

  • Accumulation:

    • All waste transfer should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[17][22]

    • Keep the waste container closed at all times except when actively adding waste.[16][19]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[20][21] This area must be at or near the point of generation and under the control of the lab personnel.

    • The SAA should utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[17]

The following diagram illustrates the operational workflow for waste handling.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling (in Fume Hood) cluster_storage Storage & Pickup A Don Personal Protective Equipment (PPE) B Select a compatible container A->B C Affix a complete 'Hazardous Waste' label B->C D Transfer waste into the labeled container C->D E Securely close the container D->E F Place container in Satellite Accumulation Area (SAA) with secondary containment E->F G When full or per schedule, request pickup from EH&S F->G

Caption: Step-by-step laboratory waste disposal workflow.

Part 3: Contingency Planning - Spill Management

In the event of an accidental spill, a prepared response is critical to ensure safety.

For Small Spills (contained within the fume hood):

  • Ensure your PPE is intact.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pads. Do not use combustible materials like paper towels.

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Place the collected material into a sealed, heavy-duty plastic bag or a separate waste container.

  • Label the container as "Halogenated Organic Waste" with the chemical name and dispose of it alongside the primary waste stream.[17][19]

For Large Spills (outside of a fume hood):

  • Evacuate the immediate area.

  • Alert colleagues and your laboratory supervisor.

  • If there is a risk of fire or significant vapor exposure, activate the fire alarm to evacuate the building.

  • Contact your institution's emergency response team or EH&S department immediately.[19] Do not attempt to clean up a large spill without specialized training and equipment.

Part 4: Final Disposition

The ultimate disposal of hazardous waste is a regulated process that must be handled by certified professionals.

  • Institutional Responsibility: Your facility's EH&S department is responsible for collecting the properly accumulated and labeled waste from your laboratory's SAA.[21]

  • Licensed Disposal: EH&S will then consolidate this waste for pickup by a licensed hazardous waste disposal vendor.[20][23] This vendor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.

By adhering to this comprehensive guide, you contribute to a robust safety culture, ensure regulatory compliance with bodies like the EPA and OSHA, and protect our shared environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Cleanroom Waste Disposal Protocol. Auckland Microfab. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3. PubChem, National Institutes of Health. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • This compound (CAS No. 203664-61-3) Suppliers. Chemical Register. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | C15H27N3O3. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. One such compound, Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate, presents a unique combination of structural motifs—a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a dibromovinyl functional group—that necessitates a thorough understanding of its potential hazards and the corresponding safety protocols. This guide provides an in-depth analysis of the personal protective equipment (PPE) and handling procedures required to ensure the safety of laboratory personnel.

Hazard Assessment and Risk Mitigation

The primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation[3][4][5].

  • Eye Damage: The compound is likely to be a serious eye irritant, potentially causing irreversible damage upon contact[2][3][5].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs[2][3][7].

  • Toxicity: While acute toxicity data is unavailable, the presence of bromine suggests that the compound should be handled with care to avoid systemic effects.

To mitigate these risks, a multi-layered PPE strategy is essential, encompassing protection for the eyes, face, hands, and body.

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with this compound.

Body PartRecommended PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient[8][9].
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for general handling. For prolonged or high-exposure tasks, neoprene gloves may offer superior protection[10][11]. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound[1].
Body Laboratory Coat (Chemically Resistant)A long-sleeved, knee-length lab coat made of a chemically resistant material is mandatory to protect against splashes and spills[9]. For larger scale operations, a chemical-resistant apron or coveralls may be necessary[10].
Respiratory Use in a Fume Hood / Respirator (if necessary)All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[2][12]. If a fume hood is not available or if aerosol generation is significant, a respirator with an appropriate organic vapor cartridge may be required, based on a formal risk assessment[8][13].
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is critical to ensuring a safe laboratory environment.

1. Pre-Handling Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don the appropriate PPE as outlined in the table above.

2. Handling the Compound:

  • Dispense the solid compound within the fume hood.

  • Avoid creating dust by handling the material gently.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling Procedures:

  • Tightly seal the container of this compound and store it in a designated, well-ventilated area.

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

4. Doffing PPE:

  • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

  • Remove the lab coat, folding the contaminated side inward.

  • Remove the face shield and goggles.

  • Wash hands thoroughly with soap and water.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification & Use A Review available SDS for structural analogs B Identify potential hazards: - Skin/Eye/Respiratory Irritation - Halogenated Compound Risks A->B C Eye/Face Protection: Chemical Splash Goggles & Face Shield B->C Select PPE based on identified hazards D Hand Protection: Chemical-Resistant Gloves (Nitrile or Neoprene) B->D Select PPE based on identified hazards E Body Protection: Chemically Resistant Lab Coat B->E Select PPE based on identified hazards F Respiratory Protection: Work in Fume Hood B->F Select PPE based on identified hazards G Inspect PPE before each use C->G D->G E->G F->G H Follow proper donning and doffing procedures G->H I Ensure proper fit and comfort H->I

Caption: A workflow diagram illustrating the process of selecting appropriate PPE for handling this compound.

Disposal Plan: Managing Halogenated Waste

Due to the presence of bromine, this compound and any materials contaminated with it must be treated as hazardous halogenated organic waste[6].

1. Waste Segregation:

  • All solid waste (e.g., contaminated gloves, weigh paper) should be placed in a designated, labeled hazardous waste container for halogenated solids.

  • Liquid waste (e.g., reaction mixtures, solvent rinses) should be collected in a separate, labeled container for halogenated organic liquids.

2. Disposal Procedures:

  • Never dispose of this compound down the drain[1].

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Common disposal methods for brominated organic compounds include high-temperature incineration at a licensed facility[6][14]. Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can also be a viable option for liquid waste streams under controlled conditions[6].

By adhering to these stringent safety and disposal protocols, researchers can confidently and safely work with this compound, ensuring both their personal well-being and the protection of the environment.

References

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Available at: [Link]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694. PubChem. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. Available at: [Link]

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. Available at: [Link]

  • Protective Gear. Organic Chemistry at CU Boulder. Available at: [Link]

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. Available at: [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services. Available at: [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. Available at: [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.